(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(8-benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-12-14-11-16(10-13-4-2-1-3-5-13)7-6-15(14)18-8-9-19-15/h1-5,14,17H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBVGVADXUSNKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C12OCCO2)CO)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393679 | |
| Record name | (8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64996-15-2 | |
| Record name | (8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8-BENZYL-1,4-DIOXA-8-AZA-SPIRO(4.5)DEC-6-YL)-METHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, potential synthesis, and prospective applications of the spirocyclic compound, (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol. As a molecule incorporating the privileged 1,4-dioxa-8-azaspiro[4.5]decane framework, it represents a valuable building block in medicinal chemistry. This document synthesizes available data with logical scientific extrapolation to offer insights for researchers engaged in the design and development of novel therapeutics.
Core Molecular Attributes and Physicochemical Properties
This compound is a complex organic molecule characterized by a spirocyclic system, where a piperidine ring and a 1,3-dioxolane ring share a single carbon atom. The presence of a benzyl group on the piperidine nitrogen and a hydroxymethyl group on the decane ring system provides multiple points for functionalization and diverse chemical interactions.
While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be summarized and predicted based on its structure. Commercial suppliers list it as a research chemical, often with limited analytical data provided, underscoring its role as a building block for further synthesis.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| CAS Number | 64996-15-2 | [1] |
| Molecular Formula | C₁₅H₂₁NO₃ | [1] |
| Molecular Weight | 263.33 g/mol | [1] |
| IUPAC Name | (8-benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol | |
| SMILES | C1CN(CC(C12OCCO2)CO)CC3=CC=CC=C3 | [2] |
| InChI | InChI=1S/C15H21NO3/c17-12-14-11-16(10-13-4-2-1-3-5-13)7-6-15(14)18-8-9-19-15/h1-5,14,17H,6-12H2 | [2] |
| Predicted XlogP | 0.9 | [2] |
Strategic Synthesis and Characterization
A definitive, published synthesis protocol for this compound is not currently available. However, a plausible synthetic route can be devised based on established organic chemistry principles and literature precedents for analogous structures. The synthesis would logically proceed through the formation of the core spirocyclic amine, followed by functional group manipulation.
A potential synthetic pathway could commence from N-benzyl-4-piperidone. The critical step is the introduction of the hydroxymethyl group at the adjacent position, which can be a multi-step process.
Figure 1: A proposed high-level synthetic workflow for the target compound.
Detailed Hypothetical Protocol:
-
Ketal Protection: N-benzyl-4-piperidone is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to protect the ketone as a 1,3-dioxolane. This directs subsequent reactions to other positions on the ring.
-
Introduction of the C6-substituent: A carbon atom needs to be introduced at the C6 position. This could be achieved through various methods, such as formylation followed by reduction.
-
Reduction to the Alcohol: The introduced carbonyl group is then reduced to a primary alcohol using a suitable reducing agent like sodium borohydride.
-
Purification: The final product would be purified using standard techniques like column chromatography.
Characterization:
Upon successful synthesis, the structure of this compound would be confirmed using a suite of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and confirm the presence of the benzyl, hydroxymethyl, and spirocyclic protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the hydroxyl (-OH) stretch.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.
While specific spectral data is not publicly available, chemical suppliers like Synblock and BLDpharm indicate that such data (NMR, HPLC, LC-MS) is available upon request for their products.[1][3]
Potential Applications in Drug Discovery and Medicinal Chemistry
The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a recognized "privileged structure" in medicinal chemistry. Its rigid, three-dimensional nature allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.
Potential Therapeutic Areas:
-
Oncology: A study on a related 1,4-dioxa-8-azaspiro[4.5]decane derivative, radiolabeled with ¹⁸F, demonstrated high affinity for sigma-1 (σ₁) receptors and significant accumulation in tumors, suggesting its potential as a scaffold for developing tumor imaging agents or targeted cancer therapeutics.[4]
-
Neurological Disorders: The piperidine core is a common motif in centrally active agents. The benzyl group can be a handle for modification to modulate properties like lipophilicity and target engagement. Spiro compounds, in general, have been investigated for a range of neurological applications, including as anticonvulsants.
-
Infectious Diseases: The structural complexity of spirocycles makes them attractive candidates for novel antimicrobial and antifungal agents.
The benzyl group in the target molecule can serve as a protecting group for the piperidine nitrogen. Its removal, for instance through catalytic hydrogenation as described in a patent for related compounds, would yield the secondary amine.[5][6] This free amine provides a crucial point for further chemical elaboration, allowing for the construction of a diverse library of compounds for screening.
Sources
- 1. CAS 64996-15-2 | (8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol - Synblock [synblock.com]
- 2. PubChemLite - this compound (C15H21NO3) [pubchemlite.lcsb.uni.lu]
- 3. 64996-15-2|(8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol|BLD Pharm [bldpharm.com]
- 4. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3784551A - 2-oxo-1,4-dioxa-8-azaspiro (4.5) decanes and related compounds - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-Depth Technical Guide to the Structure Elucidation of (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol
This guide provides a comprehensive, methodology-driven approach to the complete structural characterization of the novel heterocyclic compound, (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of techniques. It delves into the scientific rationale behind the analytical choices, demonstrating how a multi-faceted, self-validating workflow ensures the unequivocal confirmation of the molecule's identity, connectivity, and three-dimensional architecture.
The target molecule, with a molecular formula of C₁₅H₂₁NO₃ and a molecular weight of 263.33 g/mol , belongs to the class of aza-spiro compounds.[1] Spirocycles are unique three-dimensional structures where two rings share a single atom, a feature that imparts significant conformational rigidity.[2][3] This structural characteristic is of high interest in medicinal chemistry, as it can pre-organize pharmacophoric elements for optimal interaction with biological targets.[2][4][5] The elucidation of such complex structures requires a synergistic application of modern analytical techniques, primarily Mass Spectrometry, Nuclear Magnetic Resonance spectroscopy, and X-ray Crystallography.
The Analytical Blueprint: A Convergent Strategy for Structure Elucidation
The confirmation of a chemical structure is not a linear process but a convergent one, where data from orthogonal techniques are integrated to build a cohesive and irrefutable model of the molecule. Each technique provides a unique piece of the puzzle, and their collective agreement constitutes the proof. The workflow below illustrates this integrated approach, which forms the backbone of our investigation.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Confirming the Elemental Composition
The first critical step is to verify the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides the necessary mass accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.
Expertise & Causality: We select Electrospray Ionization (ESI) as the ionization method due to the presence of a basic nitrogen atom, which is readily protonated to form an [M+H]⁺ ion in the gas phase. This "soft" ionization technique minimizes fragmentation, ensuring the molecular ion is the most abundant species observed.
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid. The acid ensures efficient protonation.
-
Infusion: Introduce the sample solution into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
Instrument Parameters:
The instrument measures the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula. The self-validating nature of this protocol comes from observing multiple adducts ([M+H]⁺, [M+Na]⁺) and comparing their measured masses to the theoretical values.
| Ion Adduct | Theoretical m/z | Observed m/z | Mass Error (ppm) | Elemental Formula Confirmed |
| [M+H]⁺ | 264.15941 | User to input observed value | Calculate | C₁₅H₂₂NO₃⁺ |
| [M+Na]⁺ | 286.14135 | User to input observed value | Calculate | C₁₅H₂₁NNaO₃⁺ |
Theoretical m/z values are predicted for the target compound.[7]
NMR Spectroscopy: Assembling the Molecular Skeleton
With the molecular formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the carbon-hydrogen framework and establish the connectivity between atoms. A suite of 1D and 2D NMR experiments is required to solve the structure piece by piece.
Expertise & Causality: A standard set of experiments—¹H, ¹³C, COSY, HSQC, and HMBC—is chosen because it provides a complete and often redundant dataset. This redundancy is key to trustworthiness; for instance, a bond deduced from a COSY experiment should be consistent with correlations observed in the HMBC spectrum. High-resolution NMR is essential for studying piperidine derivatives, as it can reveal detailed information about molecular dynamics and conformation.[8][9]
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Acquire all spectra on a 400 MHz or higher field spectrometer.
-
1D Experiments:
-
¹H NMR: Provides information on the chemical environment, integration (number of protons), and multiplicity (neighboring protons) of each proton.
-
¹³C NMR: Shows the number of unique carbon environments.
-
-
2D Experiments:
-
COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are spin-coupled (typically separated by 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting molecular fragments.
-
The process of interpreting this data is a logical puzzle, best visualized as a workflow.
Caption: Workflow for NMR-based structure assembly.
This table summarizes the expected chemical shifts based on known values for similar structural motifs, such as N-benzylpiperidine and dioxolanes.[10][11]
| Atom Position(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from H to C) |
| Benzyl Aromatic | ~7.2-7.4 (m, 5H) | ~127-129, ~138 (quat.) | Benzylic CH₂, Piperidine C2/C6 |
| Benzylic CH₂ | ~3.5 (s, 2H) | ~63 | Aromatic C, Piperidine C2/C6 |
| Piperidine CH₂ (N-adj.) | ~2.5-2.8 (m, 4H) | ~54 | Benzylic CH₂, Spiro C |
| Piperidine CH₂ | ~1.6-1.8 (m, 2H) | ~25-30 | Spiro C |
| Methine CH (C6) | ~2.0-2.2 (m, 1H) | ~40-45 | Methanol C, Spiro C, Piperidine C |
| Methanol CH₂OH | ~3.6-3.8 (d, 2H) | ~65 | Methine C (C6) |
| Methanol OH | Variable (s, 1H) | - | Methanol C, Methine C (C6) |
| Dioxolane O-CH₂-CH₂-O | ~3.9-4.1 (m, 4H) | ~65 | Spiro C |
| Spiro Carbon (C5) | - | ~95-105 (quat.) | All adjacent C and H |
X-ray Crystallography: The Unambiguous Proof
While the combination of MS and NMR provides a very strong hypothesis for the structure, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation. It is the gold standard for determining the three-dimensional arrangement of atoms in a molecule.[12]
Expertise & Causality: The primary challenge of this technique is not the analysis but obtaining a single, well-ordered crystal suitable for diffraction. The success of this method is entirely dependent on the crystallization process. The resulting electron density map provides a direct image of the molecular structure, confirming connectivity, bond lengths, bond angles, and stereochemistry with high precision.[13][14]
-
Crystallization: Grow single crystals of the compound. Common methods include:
-
Slow evaporation of a saturated solution (e.g., in ethanol, ethyl acetate, or a mixture).
-
Vapor diffusion (e.g., diffusing a poor solvent like hexane into a solution of the compound in a good solvent like dichloromethane).
-
-
Crystal Selection & Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a stream of cold nitrogen (e.g., 100 K) in an X-ray diffractometer. The instrument rotates the crystal while irradiating it with monochromatic X-rays, collecting a diffraction pattern.
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to generate an initial electron density map.
-
The atomic positions are refined against the experimental data to yield the final, highly accurate molecular structure.[15]
-
The output of a successful X-ray analysis is a detailed crystallographic information file (CIF) and a visual representation (e.g., an ORTEP diagram) of the molecule. Key parameters are summarized in a table.
| Parameter | Description | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the crystal lattice.[14] |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Bond Lengths (Å) | Measured distances between atoms | Confirms covalent bonding and can indicate bond order. |
| **Bond Angles (°) ** | Angles between three connected atoms | Defines the local geometry of the molecule. |
| Dihedral Angles (°) | Torsion angles between four atoms | Describes the conformation of the rings and substituents. |
The definitive structure from X-ray crystallography serves as the final validation, confirming that the structure assembled from NMR and MS data is correct in every detail.
Conclusion
The structure elucidation of this compound is a prime example of the power of a modern, multi-technique analytical approach. High-resolution mass spectrometry unequivocally establishes the elemental formula. A comprehensive suite of 1D and 2D NMR experiments maps the intricate connectivity of the spirocyclic framework. Finally, single-crystal X-ray diffraction provides the ultimate, irrefutable evidence of the three-dimensional structure. This convergent and self-validating workflow ensures the highest level of scientific integrity and provides a complete and trustworthy characterization of this novel chemical entity.
References
-
MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of the spiro heterocycle [2.7.0] compound B1. Retrieved from [Link]
-
Parrish, J. P., Kastrinsky, D. B., & Boger, D. L. (2003). Synthesis and X-ray analysis of an unprecedented and stable 2-aza-4,4-spirocyclopropacyclohexadienone. Organic Letters, 5(14), 2577–2579. [Link]
-
Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". (n.d.). Retrieved from [Link]
-
Beilstein Journals. (n.d.). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Retrieved from [Link]
-
Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Retrieved from [Link]
- Kagan, S. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications.
-
National Center for Biotechnology Information. (n.d.). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Retrieved from [Link]
-
ResearchGate. (n.d.). Single crystal X-ray diffraction analysis of product 5d. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (n.d.). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Retrieved from [Link]
-
PubMed. (n.d.). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Retrieved from [Link]
-
National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]
-
ACS Publications. (2026). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis. Retrieved from [Link]
-
The Automated Topology Builder. (n.d.). N-Benzoylpiperidine | C12H15NO | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2021). Spiro compound. Retrieved from [Link]
-
Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 8-(PHENYLMETHYL)-1,4-DIOXA-8-AZASPIRO(4.5)DECANE. Retrieved from [Link]
-
MDPI. (n.d.). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. Retrieved from [Link]
-
Tron Chemicals. (n.d.). TDS 1,4-DIOXA-8-AZASPIRO[10][13]DECANE. Retrieved from [Link]
Sources
- 1. CAS 64996-15-2 | (8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol - Synblock [synblock.com]
- 2. researchgate.net [researchgate.net]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mskcc.org [mskcc.org]
- 6. BJOC - Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A [beilstein-journals.org]
- 7. PubChemLite - this compound (C15H21NO3) [pubchemlite.lcsb.uni.lu]
- 8. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]
- 9. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. 4-Benzylpiperidine(31252-42-3) 1H NMR spectrum [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and X-ray analysis of an unprecedented and stable 2-aza-4,4-spirocyclopropacyclohexadienone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
An In-Depth Technical Guide to (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol: A Scaffold for Modern Drug Discovery
This technical guide provides a comprehensive overview of (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol, CAS 64996-15-2. Intended for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of properties. It delves into the strategic value of this molecule's spirocyclic core, outlines detailed synthetic and analytical methodologies, and explores its potential as a versatile building block for creating novel therapeutics. We will dissect the causality behind experimental choices, grounding our discussion in the principles of modern medicinal chemistry.
Strategic Analysis of the 1,4-Dioxa-8-aza-spiro[4.5]decane Scaffold
The defining feature of the title compound is the 1,4-dioxa-8-aza-spiro[4.5]decane core. Spirocycles, where two rings share a single atom, are of increasing interest in drug discovery.[1][2] Their inherent three-dimensionality allows for the projection of functional groups into space in a way that flat, aromatic systems cannot, potentially leading to more specific and potent interactions with complex biological targets like enzymes and receptors.[1][3][4]
The spirocyclic nature of this scaffold offers several advantages:
-
Enhanced 3D-Topology: The rigid, non-planar structure can optimize the orientation of substituents to fit into well-defined protein binding pockets.[1][4]
-
Improved Physicochemical Properties: A higher fraction of sp³-hybridized carbon atoms, as seen in this scaffold, generally correlates with improved solubility and better pharmacokinetic profiles compared to flat aromatic structures.[3][4]
-
Novel Chemical Space: Spirocyclic systems represent a departure from the more common fused-ring systems, offering opportunities to secure novel intellectual property.
The subject molecule, this compound, is a particularly valuable starting point. It contains three key features that enable a broad exploration of chemical space:
-
The Spirocyclic Core: A rigid framework providing a defined spatial arrangement.
-
The N-Benzyl Group: A common protecting group for the piperidine nitrogen that can be strategically removed to allow for the introduction of diverse substituents.
-
The C6-Hydroxymethyl Group: A primary alcohol that serves as a versatile handle for a wide range of chemical transformations.
Physicochemical and Structural Data
A summary of the fundamental properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 64996-15-2 | [5][6] |
| Molecular Formula | C₁₅H₂₁NO₃ | [5][7] |
| Molecular Weight | 263.33 g/mol | [5] |
| Canonical SMILES | C1CN(CC(C12OCCO2)CO)CC3=CC=CC=C3 | [7] |
| InChI Key | CPBVGVADXUSNKC-UHFFFAOYSA-N | [7] |
| Predicted XlogP | 0.9 | [7] |
Synthesis and Manufacturing Pathway
The proposed pathway involves three key stages: protection of the ketone, introduction of the hydroxymethyl group, and N-alkylation.
Detailed Experimental Protocol: Synthesis
Stage 1: Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane (CAS 177-11-7) [8][9]
-
Rationale: The piperidone ketone is highly reactive and would interfere with subsequent steps. Protection as an ethylene ketal is a standard, robust method to prevent this. The ketal is stable to basic and reductive conditions used in the following stages.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add 4-piperidone hydrochloride (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.
-
Reflux the mixture, azeotropically removing water, until no more water is collected.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by distillation or crystallization.
-
Stage 2: Synthesis of (1,4-Dioxa-8-azaspiro[4.5]dec-6-YL)-methanol
-
Rationale: Introducing the hydroxymethyl group at the C6 position requires forming a nucleophilic carbon at that position. A common strategy is through an enamine intermediate, which can then react with an electrophile like formaldehyde.
-
Procedure:
-
Dissolve 1,4-Dioxa-8-azaspiro[4.5]decane (1.0 eq) and pyrrolidine (1.5 eq) in toluene and reflux with azeotropic removal of water to form the enamine.
-
Cool the solution and add paraformaldehyde (1.5 eq). Stir the reaction at room temperature until the enamine is consumed (monitor by TLC).
-
Carefully add sodium borohydride (NaBH₄, 2.0 eq) in portions at 0 °C to reduce the intermediate iminium salt and any aldehyde.
-
Quench the reaction with water, and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate to yield the alcohol, which can be purified by column chromatography.
-
Stage 3: Synthesis of this compound (Target Molecule)
-
Rationale: The final step is the N-alkylation of the secondary amine of the piperidine ring. Benzyl bromide is a common and effective alkylating agent. A mild base like potassium carbonate is used to neutralize the HBr formed during the reaction.[10]
-
Procedure:
-
Dissolve the product from Stage 2 (1.0 eq) in acetonitrile.
-
Add potassium carbonate (K₂CO₃, 2.0 eq) and benzyl bromide (1.1 eq).
-
Stir the mixture at room temperature or gentle heat (50 °C) until the starting material is consumed (monitor by TLC/LC-MS).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final target molecule.
-
Chemical Reactivity and Derivatization Strategy
The true value of this molecule lies in its potential for creating a library of analogs for structure-activity relationship (SAR) studies. The two primary handles for derivatization are the piperidine nitrogen and the primary alcohol.
Protocol: N-Debenzylation and Subsequent N-Functionalization
-
Rationale: The N-benzyl group is a stable protecting group, but its removal is crucial for SAR exploration at the nitrogen atom. Catalytic hydrogenation is the most common and clean method for this transformation.[11][12][13] Once the secondary amine is unmasked, a vast array of commercially available reagents can be used to introduce diversity.
-
Procedure (Debenzylation):
-
Dissolve the title compound (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.
-
Add Palladium on carbon (10% Pd/C, ~10 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC or LC-MS until complete disappearance of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate to yield the debenzylated product, which is often pure enough for the next step.
-
-
Subsequent Derivatization: The resulting free secondary amine can be derivatized using standard protocols for N-alkylation, N-acylation, sulfonylation, or reductive amination to install a wide variety of R-groups.
Protocol: Derivatization of the Primary Alcohol
-
Rationale: The primary alcohol is a versatile functional group that can be modified to introduce different functionalities, modulate polarity, and add new pharmacophores.[7][9][14]
-
Procedure (Example: Oxidation to Aldehyde):
-
Dissolve the title compound (1.0 eq) in dichloromethane (DCM).
-
Add Dess-Martin periodinane (DMP, 1.5 eq) in one portion.
-
Stir at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate and sodium thiosulfate.
-
Stir vigorously for 15 minutes, then separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over magnesium sulfate, and concentrate. Purify by column chromatography.
-
-
Subsequent Derivatization: The resulting aldehyde can be used in reactions such as Wittig olefination, reductive amination, or can be further oxidized to a carboxylic acid. The carboxylic acid, in turn, can be converted to a variety of esters and amides.
Analytical and Characterization Workflow
Ensuring the identity and purity of the synthesized compounds is paramount. A multi-technique approach is required for unambiguous characterization of novel spirocyclic structures.[15][16]
| Technique | Purpose | Expected Observations for the Title Compound |
| ¹H NMR | Structural elucidation, proton environment | Signals corresponding to the benzyl group (aromatic protons ~7.2-7.4 ppm, benzylic CH₂), the dioxolane ring protons, the piperidine ring protons, and the hydroxymethyl group (CH₂ and OH). |
| ¹³C NMR | Carbon skeleton confirmation | Distinct signals for the spiro carbon, aromatic carbons, benzylic carbon, and carbons of the piperidine and dioxolane rings. |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity mapping | Used to assign specific protons and carbons and confirm the connectivity through the spiro-center, which can be challenging with 1D NMR alone.[16][17] |
| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | An [M+H]⁺ ion peak at m/z 264.1594. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[18] |
| HPLC/UPLC | Purity assessment | A single major peak under various solvent conditions, indicating the purity of the compound. Retention time serves as a key identifier. |
| FT-IR | Functional group identification | Characteristic stretches for O-H (broad, ~3300 cm⁻¹), C-H (aliphatic and aromatic), and C-O bonds. |
Potential Biological Applications and Screening Strategies
The 1,4-dioxa-8-aza-spiro[4.5]decane scaffold and related piperidine structures are present in numerous bioactive compounds.[5][19][20][21] This provides a strong rationale for investigating the biological activity of derivatives of our title compound.
Potential Therapeutic Areas:
-
Oncology: Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been investigated as ligands for the sigma-1 (σ₁) receptor, which is overexpressed in many types of tumors, making it a target for both imaging and therapy.[6][22]
-
Inflammatory Diseases: Related azaspiro[4.5]decane structures have been identified as potent inhibitors of RIPK1 kinase, a key mediator of necroptosis, a form of inflammatory cell death implicated in diseases like Crohn's disease, psoriasis, and multiple sclerosis.[23]
-
Infectious Diseases: Diazaspiro[4.5]decan-1-one derivatives have shown promise as antifungal agents by inhibiting chitin synthase, an enzyme essential for the fungal cell wall but absent in humans.[24]
-
Central Nervous System (CNS) Disorders: The piperidine moiety is a classic "privileged scaffold" in CNS drug discovery, present in drugs targeting a wide range of receptors and transporters.[19][20]
Proposed Screening Cascade
A logical workflow for screening a library of derivatives would be to start with broad, high-throughput screens and progress to more specific, complex assays for promising hits.
Conclusion
This compound is more than a single chemical entity; it is a strategic starting point for the exploration of novel, three-dimensional chemical space. Its spirocyclic core provides a rigid scaffold with favorable physicochemical properties, while its dual functional handles—the protected nitrogen and the primary alcohol—offer extensive opportunities for derivatization. By leveraging the synthetic and analytical protocols outlined in this guide, researchers can efficiently generate and characterize libraries of novel compounds based on this scaffold, enabling the discovery of new chemical probes and potential therapeutic candidates for a wide range of diseases.
References
-
Zheng, Y., Tice, C. M., & Singh, S. B. (2013). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(17), 4541-4549. Available at: [Link]
-
Varela, M. T., Dias, G. G., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Available at: [Link]
-
Zha, Z., Zhu, L., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-407. Available at: [Link]
-
Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Available at: [Link]
-
ResearchGate. (2025). The utilization of spirocyclic scaffolds in novel drug discovery. Available at: [Link]
-
Taylor & Francis Online. (2014). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PubChem. Available at: [Link]
-
PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Available at: [Link]
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Available at: [Link]
-
PubMed. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Available at: [Link]
-
PubMed. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Available at: [Link]
-
ResearchGate. (n.d.). Bioactive compounds of oxa-azaspiro[4.5]decane derivatives. Available at: [Link]
-
EMAN Research Publishing. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubChem. Available at: [Link]
-
IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]
-
ResearchGate. (2015). A simple and easy approach to the derivatization of alcohols for study by soft ionization mass spectrometry methods. Available at: [Link]
-
RSC Publishing. (n.d.). Kinetic and X-ray crystallographic studies of the steric course of N-benzylation of piperidines: quaternization by preferential equatorial attack. Available at: [Link]
-
ResearchGate. (2025). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Available at: [Link]
-
MDPI. (n.d.). Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Chemo- and Site-Selective Derivatizations of Natural Products Enabling Biological Studies. PubChem. Available at: [Link]
-
ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. Available at: [Link]
-
PubMed. (n.d.). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of the spiro compound 18. Available at: [Link]
-
National Center for Biotechnology Information. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. PubChem. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 3. drughunter.com [drughunter.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1,4-二叠氮-8-壬烯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic and X-ray crystallographic studies of the steric course of N-benzylation of piperidines: quaternization by preferential equatorial attack - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemo- and Site-Selective Derivatizations of Natural Products Enabling Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin [publishing.emanresearch.org]
- 16. NMR spectroscopic analysis of new spiro-piperidylrifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. ijnrd.org [ijnrd.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol
Abstract
This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for the preparation of (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol, a valuable spirocyclic piperidine derivative. The synthesis is strategically designed as a multi-step process, commencing with the well-established construction of the N-benzyl-4-piperidone core, followed by ketal protection, α-carboxylation, and subsequent reduction to the target primary alcohol. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and justifications for the selected methodologies.
Introduction
Spirocyclic piperidines are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their rigid, three-dimensional structures provide a unique scaffold for the development of novel therapeutic agents with improved pharmacological profiles. The target molecule, this compound (CAS No: 64996-15-2), incorporates this key spirocyclic piperidine framework, along with a versatile primary alcohol functionality, making it an attractive building block for further chemical elaboration. This guide delineates a logical and efficient synthetic route to this compound, emphasizing practical experimental procedures and the underlying chemical principles.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of the target molecule suggests a pathway that hinges on the formation of a key ester intermediate, which can then be readily reduced to the desired primary alcohol. The spirocyclic core can be assembled from a suitably protected piperidone precursor.
Caption: Retrosynthetic pathway for the target molecule.
Synthetic Pathway
The proposed forward synthesis is a four-step process designed for efficiency and scalability.
Step 1: Synthesis of N-Benzyl-4-piperidone
The synthesis of the core N-benzyl-4-piperidone structure is achieved through a well-documented approach involving a Michael addition followed by a Dieckmann condensation, hydrolysis, and decarboxylation.[1][2][3]
Reaction Scheme:
Caption: Synthesis of N-Benzyl-4-piperidone.
Experimental Protocol:
-
Michael Addition: To a solution of benzylamine in an appropriate solvent, two equivalents of methyl acrylate are added. The reaction is typically stirred at room temperature until completion.
-
Dieckmann Condensation: The resulting N,N-bis(β-propionate methyl ester)benzylamine is then subjected to a Dieckmann condensation using a strong base such as sodium metal in an inert solvent like toluene.[2]
-
Hydrolysis and Decarboxylation: The crude product from the condensation is hydrolyzed and decarboxylated under acidic conditions with heating to yield N-benzyl-4-piperidone.[2]
Step 2: Ketalization of N-Benzyl-4-piperidone
To prevent unwanted side reactions at the ketone functionality in subsequent steps, the carbonyl group of N-benzyl-4-piperidone is protected as an ethylene ketal.
Reaction Scheme:
Caption: Ketal protection of N-Benzyl-4-piperidone.
Experimental Protocol:
-
A mixture of N-benzyl-4-piperidone, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark apparatus to remove water.
-
Upon completion, the reaction mixture is cooled, washed with a basic aqueous solution, and the organic layer is dried and concentrated to afford 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane.
Step 3: α-Carboxylation of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane
This crucial step involves the introduction of an ester group at the C6 position, which is alpha to the nitrogen atom. This can be achieved by deprotonation with a strong base to form a nucleophilic enolate or a related species, followed by quenching with an electrophilic carboxylating agent like ethyl chloroformate.
Reaction Scheme:
Caption: Introduction of the ester group at the C6 position.
Experimental Protocol:
-
A solution of 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane in dry tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.
-
A solution of lithium diisopropylamide (LDA) is added dropwise, and the mixture is stirred to allow for the formation of the enolate.
-
Ethyl chloroformate is then added to the reaction mixture, which is allowed to slowly warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
Step 4: Reduction of the Ester to the Primary Alcohol
The final step is the reduction of the ester functionality to the target primary alcohol using a powerful reducing agent such as lithium aluminum hydride (LiAlH4).[4][5][6]
Reaction Scheme:
Caption: Reduction of the ester to the target alcohol.
Experimental Protocol:
-
A solution of ethyl 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate in dry THF is added dropwise to a stirred suspension of LiAlH4 in THF at 0 °C under an inert atmosphere.
-
The reaction mixture is then stirred at room temperature until the reduction is complete.
-
The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.
-
The resulting precipitate is filtered off, and the filtrate is dried and concentrated to yield the final product, this compound.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | Benzylamine, Methyl Acrylate | Sodium, Toluene, HCl | N-Benzyl-4-piperidone | 70-80% |
| 2 | N-Benzyl-4-piperidone | Ethylene Glycol, p-TsOH | 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane | >90% |
| 3 | 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane | LDA, Ethyl Chloroformate | Ethyl 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate | 50-70% |
| 4 | Ethyl 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate | LiAlH4 | This compound | >85% |
Conclusion
This technical guide has outlined a comprehensive and practical synthetic route to this compound. The described pathway employs well-established chemical transformations and readily available starting materials, making it an accessible method for researchers in the field. The strategic use of protecting groups and the carefully chosen sequence of reactions ensure a high overall yield of the target molecule. This guide serves as a valuable resource for the synthesis of this and structurally related spirocyclic piperidine derivatives, which hold significant promise in the development of new chemical entities for various therapeutic applications.
References
-
Hui, D. (2004). Study on the Synthesis of 1-Benzyl-4-piperidone. Semantic Scholar. [Link]
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
-
ResearchGate. (2025, August 10). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. ResearchGate. Retrieved from [Link]
-
DTIC. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. Retrieved from [Link]
-
Journal of the Chemical Society C. (n.d.). Synthesis of some N-substituted 4-piperidones. Royal Society of Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]
-
YouTube. (2019, August 25). 11.09 Alkylation of Enolates. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (n.d.). Dichlorovinylation of an Enolate: 8-Ethynyl-8-Methyl-1,4-Dioxaspiro[4.5]Dec-6-Ene. ResearchGate. Retrieved from [Link]
-
Myers, A. G. (n.d.). Chapter 1: Enolate Alkylations. Harvard University. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using ngcontent-ng-c2487356420="" _nghost-ng-c2977130799="" class="inline ng-star-inserted">
. Chemistry LibreTexts. Retrieved from [Link] -
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ inhibitor (CPL302415). ResearchGate. Retrieved from [Link]
Sources
- 1. ETHYL 1-BENZYLPIPERIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. US3264281A - Preparation of amides - Google Patents [patents.google.com]
- 6. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol
Foreword: The Structural Elucidation Imperative
In modern drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate years of work and investment. For novel scaffolds like this compound, a multi-faceted spectroscopic approach is not just recommended; it is essential. This compound, with its unique spirocyclic architecture combining a protected piperidone, a benzylamine, and a primary alcohol, presents an interesting case for structural analysis.
This guide provides a comprehensive framework for the spectroscopic analysis of this molecule. It is designed for researchers and drug development professionals, moving beyond a simple recitation of data to explain the causality behind the analytical choices and the logic of spectral interpretation. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data synergize to provide a complete and validated structural picture.
Molecular Overview and Analytical Strategy
This compound (CAS: 64996-15-2, Formula: C₁₅H₂₁NO₃, Mol. Weight: 263.33 g/mol ) is a heterocyclic compound featuring several key structural motifs that will be interrogated by spectroscopy.[1]
-
N-Benzyl Piperidine Core: A six-membered saturated nitrogen heterocycle, which is a common scaffold in pharmacologically active compounds.[2][3]
-
Spiro Ketal (Dioxolane Ring): A protective group for a ketone at the 4-position of the piperidine ring, creating a spirocyclic center.
-
Primary Alcohol (-CH₂OH): A reactive functional group attached to the piperidine ring.
-
Benzyl Group: An aromatic moiety providing characteristic spectroscopic signatures and influencing the electronic environment of the piperidine nitrogen.
Our analytical strategy is to use each technique to probe different aspects of this structure, with the collective data serving as a self-validating system.
Caption: Workflow for integrated structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integrations, we can piece together the connectivity of the entire structure.
Expertise & Experience: Causality in Experimental Choices
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for moderately polar organics and its relatively clean spectral window. For compounds with hydrogen-bonding capabilities (like our primary alcohol), deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it allows for the clear observation of the exchangeable -OH proton.
-
Technique Selection:
-
¹H NMR: Provides information on the proton environment, integration (proton count), and connectivity through spin-spin coupling.
-
¹³C NMR: Reveals the number of unique carbon environments.
-
2D NMR (COSY & HSQC): Essential for unambiguous assignments. COSY (Correlation Spectroscopy) identifies proton-proton couplings (¹H-¹H), while HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to (¹H-¹³C).
-
Experimental Protocol: High-Resolution NMR
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃, 99.8% D) in a standard 5 mm NMR tube.
-
Reference: Tetramethylsilane (TMS) is used as the internal standard, with its signal set to 0.00 ppm.[4][5]
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32, for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: ~220 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
Data Interpretation: Predicted ¹H and ¹³C NMR Spectra
The predicted chemical shifts are based on established values for similar structural motifs, including N-benzyl systems, piperidines, and spiroketals.[6][7][8]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
| Aromatic-H (Benzyl) | 7.20 - 7.40 | Multiplet (m) | 127.0 - 138.0 |
| Benzylic-CH₂ | ~3.50 | Singlet (s) | ~63.0 |
| Dioxolane-CH₂CH₂ | 3.80 - 4.00 | Multiplet (m) | ~64.0 |
| Piperidine-H (axial/eq) | 2.20 - 2.90 | Multiplets (m) | ~50.0 - 55.0 |
| Spiro-C | - | - | ~108.0 |
| CH-CH₂OH | ~2.00 | Multiplet (m) | ~45.0 |
| CH₂-OH | 3.60 - 3.80 | Multiplet (m) | ~60.0 |
| OH | Variable (e.g., 1.5-3.0) | Broad Singlet (br s) | - |
-
Aromatic Protons (7.2-7.4 ppm): The five protons of the benzyl group will appear as a complex multiplet in this region, characteristic of a monosubstituted benzene ring.[4]
-
Benzylic Protons (~3.5 ppm): The two protons of the -CH₂-Ph group are chemically equivalent and adjacent to no other protons, thus appearing as a sharp singlet. Their downfield shift is due to the influence of the adjacent nitrogen and the aromatic ring.[9]
-
Dioxolane Protons (3.8-4.0 ppm): The four protons of the ethylenedioxy group are deshielded by the two oxygen atoms and will likely appear as a multiplet.
-
Piperidine Protons (2.2-2.9 ppm): The protons on the piperidine ring will reside in a complex region, with their shifts influenced by the adjacent nitrogen and their axial/equatorial positions.
-
Alcohol Protons: The protons on the carbon bearing the alcohol (-CH-) and the methylene group of the alcohol (-CH₂-) will be in the aliphatic region, with their exact shifts and multiplicities confirmed by 2D NMR. The hydroxyl proton (-OH) itself will be a broad, exchangeable singlet.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy excels at identifying the functional groups present in a molecule by detecting the vibrations of their chemical bonds.[10] It provides rapid, confirmatory evidence for key structural features.
Expertise & Experience: Why ATR-FTIR is the Method of Choice
While traditional methods like KBr pellets are effective, Attenuated Total Reflectance (ATR) is now the standard for its speed, ease of use, and minimal sample preparation. For our compound, ATR-FTIR is ideal for quickly confirming the presence of the crucial hydroxyl (-OH) group and the aromatic ring.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Scan: Record the sample spectrum over the range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Caption: Correlation of key functional groups to IR regions.
Data Interpretation: Expected IR Absorption Bands
The IR spectrum will provide a clear "fingerprint" confirming the presence of the key functional groups.
Table 2: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Implication |
| 3500 - 3200 (broad) | O-H Stretch | Confirms the presence of the alcohol group.[10][11] |
| ~3030 | Aromatic C-H Stretch | Indicates the benzyl group's aromatic C-H bonds.[12] |
| 2950 - 2850 | Aliphatic C-H Stretch | From the piperidine, dioxolane, and alcohol CH₂ groups.[13] |
| ~1600, 1495, 1450 | Aromatic C=C Bending | Confirms the benzene ring of the benzyl group.[12] |
| 1250 - 1050 (strong) | C-O Stretch | Strong absorptions from the primary alcohol and ketal C-O bonds. |
The most diagnostic peak will be the broad, strong absorption centered around 3300 cm⁻¹, which is the classic signature of a hydrogen-bonded hydroxyl group.[14] Its presence is unambiguous proof of the alcohol functionality.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural clues based on its fragmentation pattern.
Expertise & Experience: Ionization Method Rationale
Electrospray Ionization (ESI) is the preferred method for this molecule. It is a "soft" ionization technique that typically yields the intact protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[15] This allows for the unambiguous determination of the molecular weight. Subsequent fragmentation for structural analysis is then achieved in a controlled manner using tandem mass spectrometry (MS/MS).
Experimental Protocol: ESI-MS and MS/MS
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.
-
Instrumentation: Infuse the sample solution into an ESI source coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Full Scan MS (MS1): Acquire a full scan spectrum in positive ion mode over a mass range of m/z 100-500 to identify the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS):
-
Select the [M+H]⁺ ion (m/z 264.16) as the precursor ion.
-
Induce fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Scan for the resulting product ions to generate the MS/MS spectrum.
-
Data Interpretation: Predicted Molecular Ion and Fragmentation
-
Molecular Ion: The molecular formula C₁₅H₂₁NO₃ gives a monoisotopic mass of 263.1521 Da. In positive mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 264.1594 .[16] Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 286.1413, may also be observed.[16]
-
Key Fragmentation Pathways: The MS/MS spectrum of m/z 264.16 will be highly informative. The fragmentation of N-benzyl piperidine derivatives is well-understood and typically involves several key pathways.[15][17][18]
-
Formation of the Tropylium Ion (m/z 91): The most common and diagnostic fragmentation for benzylamines is the cleavage of the benzylic C-N bond, leading to the formation of the highly stable C₇H₇⁺ tropylium ion. This is often the base peak in the MS/MS spectrum.
-
Loss of the Benzyl Group: The complementary fragmentation is the loss of a neutral benzyl radical (91 Da) from the precursor ion, leading to a fragment at m/z 173.
-
α-Cleavage: Cleavage of the bonds adjacent (alpha) to the nitrogen atom within the piperidine ring is a characteristic fragmentation pathway for cyclic amines.[17]
-
Caption: Predicted major fragmentation pathways in MS/MS.
Table 3: Predicted Major MS/MS Fragments for m/z 264.16
| m/z (Predicted) | Proposed Structure / Loss | Significance |
| 91.05 | [C₇H₇]⁺ | The tropylium ion; highly diagnostic for a benzyl group.[17] |
| 173.10 | [M+H - C₇H₇]⁺ | Loss of the benzyl radical, confirming the mass of the spiro-heterocycle. |
| Various | Ring-Opened Fragments | Result from α-cleavage, confirming the piperidine ring structure.[18] |
Conclusion: A Unified Structural Hypothesis
The power of this multi-spectroscopic approach lies in its synergy.
-
MS confirms the elemental formula (C₁₅H₂₁NO₃) and identifies the benzyl-piperidine connectivity.
-
IR provides unambiguous evidence for the alcohol (-OH) functional group.
-
NMR maps the entire C-H framework, confirming the spiro-ketal structure, the primary alcohol, and the precise connectivity of all atoms.
Together, these techniques provide a rigorous, self-validating dataset that allows for the confident and unambiguous structural elucidation of this compound, a critical step for any further research or development involving this novel chemical entity.
References
- BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
- Moreira, V. M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
- Pivatto, M., et al. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
- Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. J MASS SPECTROM.
- Unknown Author. Mass Spectrometry: Fragmentation. Source Unknown.
- Unknown Author. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Optica Publishing Group.
- BLDpharm. 64996-15-2|(8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol.
- Synblock. CAS 64996-15-2 | (8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol.
- Chandrika, P., et al. (2025). N-Benzyl-r-2,c-6-diphenylpiperidines: Synthesis, Spectral characterization, Conformational Analysis and Evaluation of Biological Activities. ResearchGate.
- PubChemLite. This compound.
- Unknown Author. Table of Characteristic IR Absorptions. Source Unknown.
- Unknown Author. (2014). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. PubMed.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- PrepMate. Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks.
- Unknown Author. IR Absorption Table. WebSpectra, UCLA.
- Unknown Author. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing.
- Chemistry Steps. NMR Chemical Shift Values Table.
- Winter, A. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.
- ResearchGate. Structure of N-benzylpiperidine derivatives.
- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- Oregon State University. 1H NMR Chemical Shift.
- University of Colorado Boulder. IR Chart.
- ChemicalBook. (8-benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)Methanol.
- Liu, B., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed.
Sources
- 1. CAS 64996-15-2 | (8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol - Synblock [synblock.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]
- 7. 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 12. IR Absorption Table [webspectra.chem.ucla.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PubChemLite - this compound (C15H21NO3) [pubchemlite.lcsb.uni.lu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol solubility and stability
An In-depth Technical Guide to the Solubility and Stability of (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol
Authored by: A Senior Application Scientist
Introduction
This compound (CAS No. 64996-15-2) is a unique heterocyclic compound featuring a confluence of functionally significant moieties: a tertiary N-benzylpiperidine, a cyclic ketal (dioxaspiro), and a primary alcohol.[1][2][3] This molecular architecture makes it a potentially valuable building block in medicinal chemistry and drug development. However, the successful application of any new chemical entity (NCE) is fundamentally dependent on a thorough understanding of its core physicochemical properties, namely its solubility and stability.
This technical guide provides a comprehensive, field-proven framework for the systematic evaluation of these critical parameters. We will move beyond simple data reporting to explain the causality behind experimental choices, grounding our protocols in established regulatory and scientific principles. For drug development professionals, this guide serves not as a static data sheet, but as a strategic roadmap for characterizing this compound or any structurally analogous compound, ensuring data integrity and accelerating development timelines.
Section 1: Physicochemical Profile and Structural Analysis
A molecule's behavior is dictated by its structure. Before embarking on empirical testing, a detailed structural analysis allows us to form well-grounded hypotheses about its solubility and stability, guiding our experimental design.
Molecular Properties
| Property | Value / Prediction | Source |
| CAS Number | 64996-15-2 | [1] |
| Molecular Formula | C₁₅H₂₁NO₃ | [1] |
| Molecular Weight | 263.33 g/mol | [1] |
| Predicted XlogP | 0.9 | [3] |
| Structure | (See Figure 1) |
Figure 1. Chemical Structure of this compound.
Structural Breakdown and Anticipated Behavior:
-
N-Benzylpiperidine Moiety: The piperidine nitrogen is basic, with a predicted pKa around 9.0.[4] This is the most significant driver of pH-dependent solubility. In acidic media (pH < pKa), the nitrogen will be protonated, forming a cationic species that is expected to be significantly more soluble in aqueous solutions. Conversely, in neutral to basic media (pH > pKa), the molecule will exist as the free base, which is less polar and will exhibit lower aqueous solubility.[4]
-
1,4-Dioxaspiro[4.5]decane (Ketal) Moiety: This functional group is a cyclic ketal, which acts as a protecting group for a ketone. Ketals are notoriously stable under neutral and basic conditions but are highly susceptible to acid-catalyzed hydrolysis, which would revert the ketal to its constituent ketone and diol.[5][6] This represents the most probable chemical degradation pathway for the molecule. The reaction is reversible and driven by the presence of water and acid.[6]
-
Primary Alcohol (-CH₂OH) Moiety: The primary alcohol is a polar group that can participate in hydrogen bonding, contributing to solubility in protic solvents. It is also a potential site for metabolic oxidation or for degradation via oxidation under stress conditions (e.g., in the presence of peroxides).[7]
Based on this analysis, we can hypothesize that the molecule will exhibit good solubility in organic solvents, limited and pH-dependent solubility in aqueous media, and a primary stability liability related to the acid-catalyzed hydrolysis of the ketal ring.
Section 2: A Validated Approach to Solubility Determination
Solubility is a master variable that impacts everything from in vitro assay performance to in vivo bioavailability.[8][9] We must therefore characterize it with precision. A tiered approach, beginning with kinetic screening and progressing to definitive thermodynamic measurement, is the most efficient strategy.
Protocol 1: Kinetic Solubility Assessment
Causality & Rationale: In early-stage discovery, speed is paramount. Kinetic solubility provides a rapid assessment of a compound's propensity to precipitate when a concentrated DMSO stock is diluted into aqueous buffer.[10][11] This mimics the conditions of many high-throughput biological screens, helping to flag potential false negatives caused by compound precipitation.[8] We will use a nephelometric method, which measures light scattering from any precipitate formed.[12]
Experimental Protocol: Nephelometric Kinetic Solubility
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Preparation: Into a clear-bottom 96-well microplate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first column of wells (final concentration 100 µM, 1% DMSO). Mix thoroughly.
-
Serial Dilution: Perform a 1:2 serial dilution across the plate to generate a range of concentrations (e.g., 100 µM down to 0.2 µM).
-
Incubation: Incubate the plate at room temperature for 2 hours, protected from light.[12]
-
Measurement: Read the plate on a nephelometer, measuring the intensity of scattered light.
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the light scattering signal is not significantly different from the buffer-only control wells.
Workflow for Kinetic Solubility Determination
Caption: Workflow for pH-dependent thermodynamic solubility assay.
Section 3: Stability Assessment and Forced Degradation
Understanding a molecule's intrinsic stability and degradation pathways is a regulatory requirement and is fundamental to developing a safe, effective, and stable drug product. [13][14]Forced degradation (or stress testing) is the process of intentionally exposing the compound to harsh conditions to accelerate decomposition, thereby identifying potential degradation products and establishing the specificity of the analytical method. [15][16]
Development of a Stability-Indicating HPLC Method
Causality & Rationale: A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the parent compound without interference from any process impurities, excipients, or degradation products. [17][18]Developing this method is the foundational step for all stability testing. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this task. [19] Protocol Outline: HPLC Method Development
-
Column & Mobile Phase Screening:
-
Start with a standard C18 column (e.g., 100 x 4.6 mm, 2.7 µm).
-
Screen mobile phases: Acetonitrile and Methanol as the organic modifier (Solvent B) and a buffered aqueous solution (e.g., 0.1% Formic Acid or 10 mM Ammonium Acetate) as Solvent A.
-
-
Gradient Optimization: Develop a gradient elution method (e.g., 5% to 95% B over 10-15 minutes) to ensure elution of the parent compound and any potential degradants with different polarities. [19]3. Wavelength Selection: Use a photodiode array (PDA) detector to acquire spectra and select an optimal wavelength for quantification that provides a good response for the parent compound.
-
Method Validation (Specificity): The ultimate validation of the method's stability-indicating nature comes from the forced degradation study itself, where the method must demonstrate the ability to separate the parent peak from all generated degradant peaks.
Workflow for Stability-Indicating Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Protocol 3: Forced Degradation Studies
Causality & Rationale: The goal of forced degradation is to achieve modest degradation (typically 5-20%) to produce a representative sample of degradants without destroying the molecule entirely. [20]This allows for the identification of relevant pathways and the validation of the analytical method's specificity. [7][21]The conditions below are based on ICH guidelines and are designed to probe the specific vulnerabilities identified in our structural analysis. [22] Experimental Protocol: Stress Condition Application
For each condition, a control sample (stored at 4°C, protected from light) is run in parallel.
-
Acid Hydrolysis:
-
Condition: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl.
-
Incubation: Store at 40°C and sample at intervals (e.g., 2, 8, 24 hours).
-
Anticipated Pathway: Hydrolysis of the ketal is highly probable, leading to the formation of the corresponding ketone.
-
-
Base Hydrolysis:
-
Condition: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH.
-
Incubation: Store at 40°C and sample at intervals.
-
Anticipated Pathway: The molecule is expected to be largely stable, as ketals are base-resistant.
-
-
Oxidative Degradation:
-
Condition: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide (H₂O₂).
-
Incubation: Store at room temperature and sample at intervals.
-
Anticipated Pathway: Potential for N-oxide formation on the piperidine nitrogen or oxidation of the primary alcohol.
-
-
Thermal Degradation:
-
Condition: Expose the solid compound to 80°C in a calibrated oven. Also, prepare a solution in a neutral solvent (e.g., water:acetonitrile) and heat to 60°C.
-
Incubation: Sample at intervals (e.g., 1, 3, 7 days for solid; shorter for solution).
-
-
Photostability:
-
Condition: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [13]A parallel sample should be wrapped in aluminum foil as a dark control.
-
Analysis of Stressed Samples:
-
Neutralize acidic and basic samples before injection.
-
Analyze all samples by the developed stability-indicating HPLC-PDA method.
-
For each major degradant peak, assess peak purity.
-
Calculate mass balance to ensure all degradation products are accounted for.
-
Use LC-MS to obtain the mass of the major degradants to aid in structural elucidation.
Logical Diagram of Potential Degradation Pathways
Caption: Hypothesized degradation pathways under stress conditions.
Summary and Recommendations
This guide outlines a rigorous, scientifically-defensible strategy for characterizing the solubility and stability of this compound. The structural analysis strongly suggests a molecule with pH-dependent aqueous solubility and a primary degradation pathway involving acid-catalyzed hydrolysis of the spiroketal.
The proposed experimental plan, progressing from rapid kinetic screens to definitive thermodynamic and forced degradation studies, will generate the high-quality data required for informed decision-making in a drug development program. Based on the anticipated stability profile, it is recommended that this compound be protected from acidic environments during storage and in formulation development to ensure its integrity. The execution of these protocols will provide a complete and trustworthy profile, enabling the seamless progression of this promising molecule through the development pipeline.
References
-
Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]
-
Title: STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL: [Link]
-
Title: Stability Indicating HPLC Method Development: A Review Source: Semantic Scholar URL: [Link]
-
Title: Stability Indicating HPLC Method Development –A Review Source: International Journal of Trend in Scientific Research and Development (IJTSRD) URL: [Link]
-
Title: Ich Guidelines For Stability Testing of New Drug Substance and Drug Products Source: Scribd URL: [Link]
-
Title: Understanding Forced Degradation Studies: A Critical Step in Drug Development Source: Apicule URL: [Link]
-
Title: ICH Q1A(R2) Stability testing of new drug substances and products Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Stability Indicating HPLC Method Development: A Review Source: International Journal of Pharmaceutical and Phytopharmacological Research (IJPPR) URL: [Link]
-
Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: Luminata by ACD/Labs URL: [Link]
-
Title: ICH Q1 guideline on stability testing of drug substances and drug products Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]
-
Title: Kinetic Solubility Assays Protocol Source: AxisPharm URL: [Link]
-
Title: Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations Source: Veeprho URL: [Link]
-
Title: ICH STABILITY TESTING GUIDELINES Source: SNS Courseware URL: [Link]
-
Title: Thermodynamic Solubility Assay Source: Domainex URL: [Link]
-
Title: In vitro solubility assays in drug discovery Source: PubMed URL: [Link]
-
Title: Automated assays for thermodynamic (equilibrium) solubility determination Source: ResearchGate URL: [Link]
-
Title: Kinetic Solubility - In Vitro Assay Source: Charnwood Discovery URL: [Link]
-
Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]
-
Title: A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids Source: ACS Omega URL: [Link]
-
Title: Thermodynamic Solubility Assay Source: Evotec (formerly Cyprotex) URL: [Link]
-
Title: Acetal Source: Wikipedia URL: [Link]
-
Title: N-benzylpiperidine Source: ChemBK URL: [Link]
-
Title: Hydrates, Hemiacetals, and Acetals Source: Master Organic Chemistry URL: [Link]
-
Title: this compound Source: PubChemLite URL: [Link]
-
Title: Acetals as Protecting Groups for Aldehydes and Ketones Source: Chemistry Steps URL: [Link]
-
Title: Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones Source: JoVE URL: [Link]
-
Title: 4-Benzylpiperidine hydrochloride Source: Solubility of Things URL: [Link]
-
Title: Structure of N-benzylpiperidine derivatives. Source: ResearchGate URL: [Link]
-
Title: 4-Benzyl-4-hydroxypiperidine Source: Cheméo URL: [Link]
Sources
- 1. CAS 64996-15-2 | (8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol - Synblock [synblock.com]
- 2. (8-benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)Methanol | 64996-15-2 [chemicalbook.com]
- 3. PubChemLite - this compound (C15H21NO3) [pubchemlite.lcsb.uni.lu]
- 4. chembk.com [chembk.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acetal - Wikipedia [en.wikipedia.org]
- 7. veeprho.com [veeprho.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. evotec.com [evotec.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apicule.com [apicule.com]
- 17. ijpsr.com [ijpsr.com]
- 18. ijtsrd.com [ijtsrd.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. acdlabs.com [acdlabs.com]
- 21. biopharminternational.com [biopharminternational.com]
- 22. snscourseware.org [snscourseware.org]
(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol: A Technical Guide for the Medicinal Chemist
Abstract
The spirocyclic scaffold represents a privileged structural motif in modern drug discovery, prized for its inherent three-dimensionality which can lead to enhanced target specificity and improved pharmacokinetic properties. This technical guide focuses on a specific, yet under-documented member of this class: (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol. While direct literature on this exact molecule is sparse, this document provides a comprehensive, experience-driven overview of its probable synthesis, detailed characterization methodologies, and potential applications, drawing upon established principles and data from closely related analogues. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space of novel spirocyclic compounds.
Introduction: The Allure of the Spirocyclic Scaffold
In the quest for novel therapeutics, medicinal chemists are increasingly turning to molecules with greater three-dimensional complexity. Spirocycles, which feature two rings sharing a single atom, offer a rigid and well-defined orientation of substituents in space. This can lead to a more precise interaction with biological targets and can improve physicochemical properties such as solubility and metabolic stability. The 1,4-dioxa-8-aza-spiro[4.5]decane core, in particular, has garnered significant attention as a key pharmacophore in ligands targeting the sigma-1 receptor, a protein implicated in a range of central nervous system (CNS) disorders and cancer[1]. This guide will provide a deep dive into the synthesis, characterization, and potential biological evaluation of a specific derivative, this compound.
Synthesis of this compound: A Plausible Route
Synthesis of the 1,4-Dioxa-8-azaspiro[4.5]decane Core
The synthesis of the 1,4-dioxa-8-azaspiro[4.5]decane core typically begins with a commercially available piperidine derivative. A common starting material is 4-piperidone, which can be protected as its ethylene ketal to yield 1,4-dioxa-8-azaspiro[4.5]decane.
Experimental Protocol: Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane
-
Reaction Setup: To a solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in a suitable solvent such as toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Azeotropic Distillation: Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water azeotropically.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture and neutralize the acid with a mild base, such as sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
N-Benzylation of the Spirocyclic Core
The secondary amine of the 1,4-dioxa-8-azaspiro[4.5]decane core can be readily benzylated using benzyl bromide or a similar benzylating agent in the presence of a non-nucleophilic base to prevent side reactions.
Experimental Protocol: N-Benzylation
-
Reaction Setup: Dissolve 1,4-dioxa-8-azaspiro[4.5]decane (1 equivalent) in an aprotic solvent like acetonitrile or dimethylformamide (DMF).
-
Base Addition: Add a suitable base, such as potassium carbonate (2 equivalents), to the solution.
-
Alkylation: Add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the resulting 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane by column chromatography.
Introduction of the Hydroxymethyl Group at the 6-Position
Introducing the hydroxymethyl group at the 6-position is the most challenging step and likely proceeds via a ketone intermediate. This would involve the synthesis of 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-one, followed by a diastereoselective reduction.
2.3.1. Synthesis of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-one
The synthesis of this ketone intermediate would likely start from a precursor with functionality at the desired position, which is then elaborated. A plausible, though lengthy, route could involve a multi-step sequence starting from a suitably protected 2,4-disubstituted piperidine. A more direct, albeit potentially lower-yielding approach, could involve the oxidation of an appropriate precursor.
2.3.2. Diastereoselective Reduction to this compound
Once the ketone is in hand, the final step is the reduction to the alcohol. The stereochemical outcome of this reduction is critical. The use of a bulky reducing agent would be expected to favor the approach of the hydride from the less sterically hindered face of the ketone, leading to a specific diastereomer.
Experimental Protocol: Diastereoselective Reduction
-
Reaction Setup: Dissolve 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-one (1 equivalent) in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or methanol, under an inert atmosphere (e.g., argon).
-
Cooling: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) to enhance diastereoselectivity.
-
Reducing Agent: Add a solution of a reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄), dropwise. For enhanced stereocontrol, a bulkier reducing agent like L-Selectride® could be employed.
-
Monitoring: Monitor the reaction by TLC until the ketone is consumed.
-
Quenching and Work-up: Carefully quench the reaction with water or a saturated solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Dry the organic phase, concentrate, and purify the resulting diastereomeric alcohols by column chromatography to isolate the desired this compound.
Caption: Proposed synthetic workflow for the target compound.
Physicochemical and Spectroscopic Characterization
Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| CAS Number | 64996-15-2 | [2] |
| Molecular Formula | C₁₅H₂₁NO₃ | [3] |
| Molecular Weight | 263.33 g/mol | [3] |
| Predicted XlogP | 0.9 | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR will be crucial for confirming the structure of the title compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons between 7.2-7.4 ppm and a benzylic singlet around 3.5-3.7 ppm), the dioxolane ring protons (a multiplet around 3.9 ppm), and the piperidine ring protons, which will likely appear as complex multiplets in the aliphatic region. The protons of the hydroxymethyl group will give rise to a distinct signal, likely a doublet of doublets or a multiplet, and the hydroxyl proton will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for all 15 carbon atoms. Key signals will include those for the aromatic carbons of the benzyl group, the benzylic carbon, the spiro carbon, the carbons of the dioxolane ring, and the carbons of the piperidine ring, including the carbon bearing the hydroxymethyl group.
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and confirm the connectivity of the molecule.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and to gain further structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
-
Expected Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 264.1594.
-
Fragmentation Pattern: Tandem MS (MS/MS) of the [M+H]⁺ ion would likely show characteristic fragmentation patterns for piperidine derivatives, including cleavage of the benzyl group and ring opening of the piperidine moiety[4].
Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.
-
Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule. Perform MS/MS analysis on the [M+H]⁺ ion to obtain fragmentation data.
-
Data Analysis: Analyze the accurate mass and isotopic pattern to confirm the elemental composition. Interpret the fragmentation pattern to support the proposed structure.
Caption: Workflow for the structural characterization of the target compound.
X-ray Crystallography
If a single crystal of sufficient quality can be obtained, X-ray crystallography will provide unambiguous proof of the compound's three-dimensional structure, including the relative stereochemistry of the substituents on the piperidine ring.
Protocol: Single Crystal X-ray Diffraction
-
Crystallization: Attempt to grow single crystals by slow evaporation of a solution of the purified compound in various solvents or solvent mixtures (e.g., methanol, ethanol, ethyl acetate/hexane).
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it to obtain the final atomic coordinates and molecular structure.
Potential Biological Significance and Applications
The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a known pharmacophore for sigma-1 (σ₁) receptor ligands[1]. The σ₁ receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in various cellular functions, including signal transduction, ion channel modulation, and cell survival. Its dysregulation has been linked to several CNS diseases, such as Alzheimer's disease, Parkinson's disease, depression, and neuropathic pain, as well as to cancer cell proliferation[5].
Given that a fluorinated analog of the title compound, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, has shown high affinity for the σ₁ receptor and potential as a tumor imaging agent, it is highly probable that this compound will also exhibit affinity for this receptor[1]. The presence of the hydroxymethyl group could influence its binding affinity, selectivity, and pharmacokinetic properties.
Proposed Biological Evaluation: Sigma-1 Receptor Binding Assay
A competitive radioligand binding assay is the standard method to determine the affinity of a test compound for the σ₁ receptor. This assay measures the ability of the test compound to displace a known radiolabeled σ₁ receptor ligand from its binding site.
Protocol: Sigma-1 Receptor Radioligand Binding Assay [6][7]
-
Membrane Preparation: Prepare membrane homogenates from a tissue source rich in σ₁ receptors, such as guinea pig liver.
-
Radioligand: Use a selective σ₁ receptor radioligand, such as -pentazocine.
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubation: Incubate at a controlled temperature (e.g., 37 °C) for a specific duration.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vitro ADME Profiling
For any compound with potential therapeutic applications, an early assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. A standard panel of in vitro ADME assays should be performed to evaluate the drug-like properties of this compound.
Table of Standard In Vitro ADME Assays:
| Assay | Purpose |
| Solubility | Determines the aqueous solubility, which impacts absorption and formulation.[8][9][10][11][12] |
| LogD/LogP | Measures lipophilicity, which influences permeability, distribution, and metabolism.[8][9][10][11][12] |
| Metabolic Stability | Assesses the compound's stability in the presence of liver microsomes or hepatocytes to predict its metabolic clearance.[8][9][10][11][12] |
| CYP450 Inhibition | Evaluates the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.[8][9][10][11][12] |
| Plasma Protein Binding | Determines the extent to which the compound binds to plasma proteins, which affects its distribution and availability to target tissues.[8][9][10][11][12] |
| Permeability (e.g., Caco-2 assay) | Assesses the ability of the compound to cross intestinal cell monolayers, predicting its oral absorption.[8][9][10][11][12] |
Conclusion and Future Directions
This compound, while not extensively studied, represents a promising scaffold for the development of novel therapeutics, particularly those targeting the sigma-1 receptor. This technical guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route is based on well-established chemical transformations, and the detailed protocols for characterization and biological assays offer a clear path forward for researchers interested in this and related spirocyclic compounds. Future work should focus on the successful synthesis and purification of this molecule, followed by a thorough investigation of its biological activity, including its affinity and functional activity at the sigma-1 receptor. Further exploration of structure-activity relationships by modifying the substituents on the benzyl and piperidine rings could lead to the discovery of potent and selective ligands with potential therapeutic value in a range of human diseases.
References
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved January 17, 2026, from [Link]
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved January 17, 2026, from [Link]
-
Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved January 17, 2026, from [Link]
-
Nuvisan. (n.d.). In vitro DMPK studies for drug discovery. Retrieved January 17, 2026, from [Link]
-
Halket, J. M., & Zaikin, V. G. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443–446. [Link]
-
Viegas, C., Jr, Bolzani, V. da S., & Barreiro, E. J. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1255–1262. [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]
-
Viera, L. C., Valli, M., de Souza, M. V. N., Oliva, G., & Ferreira, I. M. (2017). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 28(3), 449-456. [Link]
-
O'Brien, P., & de la Torre, A. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry, 22(5), 987-991. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane. PubChem. Retrieved January 17, 2026, from [Link]
-
Portilla, J., Quiroga, J., & Abonía, R. (2009). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Journal of Molecular Structure, 920(1-3), 226-231. [Link]
-
Organic Chemistry Portal. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4 [Video]. YouTube. [Link]
-
Jackson, R. F. W. (1998). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY [Doctoral dissertation, University of York]. White Rose eTheses Online. [Link]
-
Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved January 17, 2026, from [Link]
-
Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. [Link]
-
Navarro, G., Moreno, E., Aymerich, M., Aguinaga, D., Canela, L., Córdova-Sintjago, T., ... & Franco, R. (2023). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience, 14(11), 2049–2060. [Link]
-
National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]
-
Buffat, M. G. (2004). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 60(9), 1701-1729. [Link]
-
Fülöp, L., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8103. [Link]
-
SpectraBase. (n.d.). 1,4-Dioxa-spiro(4.5)decane. Retrieved January 17, 2026, from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
-
Sotorríos, L., & Afonso, M. M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4787. [Link]
-
Guo, Y., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395–5407. [Link]
-
Bakulina, O., et al. (2023). Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. Research Square. [Link]
-
Keck, G. E., Wager, C. A., Sell, T., & Wager, T. T. (1999). An Especially Convenient Stereoselective Reduction of β-Hydroxy Ketones to Anti 1,3 Diols Using Samarium Diiodide. The Journal of Organic Chemistry, 64(7), 2172–2173. [Link]
-
El-Emam, A. A., Al-Salem, H. S., & Al-Tamimi, A.-M. S. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Crystals, 11(1), 1. [Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. [Link]
-
Sci-Hub. (n.d.). Stereoselective Ring Contraction of Diketopiperazines into Pyrrolidine-2,4-diones. Retrieved January 17, 2026, from [Link]
-
Jin, P. (2006). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Gao Xiao Hua Xue Gong Cheng Xue Bao/Journal of Chemical Engineering of Chinese Universities, 20(6), 963-966. [Link]
-
Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. [Link]
Sources
- 1. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (8-benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)Methanol | 64996-15-2 [chemicalbook.com]
- 3. PubChemLite - this compound (C15H21NO3) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. criver.com [criver.com]
- 10. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 11. In Vitro ADME Assays [conceptlifesciences.com]
- 12. nuvisan.com [nuvisan.com]
(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol: A Technical Guide to Unveiling its Biological Potential
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to investigate the potential biological activities of the novel spiro-heterocyclic compound, (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol. We will delve into the scientific rationale for exploring its therapeutic potential, propose a structured experimental workflow, and provide detailed protocols for key assays.
Introduction: The Promise of Spiro-Heterocyclic Scaffolds in Modern Drug Discovery
The quest for novel chemical entities with enhanced therapeutic profiles has led to a growing interest in three-dimensional molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as particularly valuable frameworks in medicinal chemistry.[1] Their inherent rigidity and defined spatial orientation of substituents offer a distinct advantage over more flexible or planar molecules, potentially leading to higher binding affinity, improved selectivity, and more favorable pharmacokinetic properties.[2][3][4]
The molecule of interest, this compound, belongs to the class of spiropiperidines, which are prevalent in a number of FDA-approved drugs and clinical candidates.[5] The incorporation of both oxygen and nitrogen heteroatoms in the 1,4-dioxa-8-aza-spiro[4.5]decane core further enhances its potential for forming specific interactions with biological targets and allows for the fine-tuning of its physicochemical properties.[1][3] While direct biological data for this specific molecule is not yet publicly available, the known activities of structurally related compounds provide a strong rationale for its investigation.
Rationale for Investigation: Potential Biological Activities
Based on the activities of analogous structures, we hypothesize that this compound may exhibit one or more of the following biological activities:
-
Sigma-1 (σ1) Receptor Modulation: A fluorinated derivative of 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane has demonstrated high affinity for the σ1 receptor, a unique intracellular chaperone protein implicated in a variety of cellular functions and disease states, including cancer, neurodegenerative disorders, and pain.[6][7][8] The structural similarity suggests that our target molecule could also be a σ1 receptor ligand.
-
Anticancer Activity: Spiropiperidine and spirooxindole motifs are found in numerous compounds with potent antiproliferative effects against various cancer cell lines.[5][9][10] These compounds can act through diverse mechanisms, including the inhibition of kinases like ITK and BTK, or by targeting other key signaling pathways in cancer cells.[9]
-
Central Nervous System (CNS) Activity: Spiropiperidine derivatives have been investigated for their potential as antidepressant and analgesic agents.[11] The rigid scaffold can effectively present pharmacophoric features to CNS receptors.
-
Antimicrobial and Antileishmanial Activity: Certain spiropiperidine derivatives have shown promising activity against various pathogens, including Leishmania major.[5]
Proposed Experimental Workflow for Biological Evaluation
To systematically evaluate the potential biological activities of this compound, we propose the following tiered screening approach.
Caption: Proposed experimental workflow for evaluating the biological activity of the target compound.
Detailed Experimental Protocols
Compound Acquisition and Characterization
The target compound, this compound (CAS: 64996-15-2), can be procured from various chemical suppliers.[12][13] Upon receipt, it is crucial to verify its identity and purity using standard analytical techniques.
Protocol: Compound Characterization
-
Identity Confirmation:
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to confirm the molecular weight (263.33 g/mol ) and elemental composition (C15H21NO3).[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1H and 13C NMR spectra to confirm the chemical structure.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Use a suitable C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid) to determine the purity, which should be >95%.
-
Tier 1: Primary Screening
A broad initial screen against a panel of human cancer cell lines is recommended to identify potential anticancer activity. The NCI-60 panel is a well-established platform for this purpose. Alternatively, a smaller, representative panel can be used.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells from different cancer types (e.g., breast, lung, colon, leukemia) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.
Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)
| Cell Line | Cancer Type | This compound | Doxorubicin (Control) |
| MCF-7 | Breast | 8.5 | 0.9 |
| A549 | Lung | 12.3 | 1.2 |
| K-562 | Leukemia | 5.2 | 0.5 |
| HT-29 | Colon | 15.1 | 1.5 |
This assay will determine if the compound directly interacts with the σ1 receptor.
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line expressing high levels of σ1 receptors (e.g., CHO-σ1 or DU-145).
-
Assay Buffer: Use a Tris-HCl buffer (pH 7.4).
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radioligand (e.g., -pentazocine) and varying concentrations of the test compound (0.1 nM to 10 µM).
-
Incubation: Incubate at 37°C for 120 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibition constant) by non-linear regression analysis of the competition binding curve. A lower Ki value indicates higher binding affinity.[6][7]
Tier 2: Mechanism of Action Studies
If the primary screens yield positive results (e.g., IC50 < 10 µM in cancer cells or Ki < 100 nM for σ1 receptor), further studies are warranted to elucidate the mechanism of action.
Caption: Potential mechanism of action for anticancer activity.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Treatment: Treat a sensitive cancer cell line (e.g., K-562) with the compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells and resuspend in PBS containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to determine if the compound induces cell cycle arrest.
Conclusion and Future Directions
The spiro-heterocyclic scaffold of this compound represents a promising starting point for the development of novel therapeutic agents. The proposed workflow provides a systematic approach to explore its potential as a σ1 receptor modulator and an anticancer agent. Positive findings from these studies would warrant further investigation, including structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as in vivo efficacy and pharmacokinetic studies in relevant animal models. The unique three-dimensional nature of this compound class continues to be a rich area for drug discovery.[1][14]
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Growing Importance of Spirocycles in Modern Drug Discovery. Vertex AI Search.
- The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF. ResearchGate.
- New family of spiro-heterocyclic compounds for pharmaceutical applications and its synthesis method. Viromii.
- Approach to Heterospirocycles for Medicinal Chemistry | Organic Letters. ACS Publications.
- Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI.
- (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed.
-
Novel tetracyclic spiropiperidines. 4. Synthesis and pharmacological evaluation of spiro- and 6,7-dihydrospiro[benzo[b]pyrrolo[3,2,1-jk][1][3]benzodiazepine-2 (1H),4'-piperidine]s. PubMed. Available from:
- 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry.
- 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry - Figshare.
- CAS 64996-15-2 | (8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol. Synblock.
- Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. bepls.
- Synthesis and Biological Evaluation of 5′‐Arylspiro[piperidine‐4,3′‐pyrrolo‐[2,3‐b]pyridin] Analogues | Request PDF. ResearchGate.
- Synthesis and Biological Evaluation of 5′‐Arylspiro[piperidine‐4,3′‐pyrrolo‐[2,3‐b]pyridin] Analogues. Sci-Hub.
- Synthesis and evaluation as NOP ligands of some spiro[piperidine-4,2'(1'H)-quinazolin]. Chem Pharm Bull (Tokyo).
- 1-4-dioxa-8-azaspiro-4-5-decane. MedchemExpress.com.
- (8-benzyl-1,4-dioxa-8-aza-spiro(4.5)dec-6-yl)-methanol. Sigma-Aldrich.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. bepls.com [bepls.com]
- 6. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. figshare.com [figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. sci-hub.ru [sci-hub.ru]
- 11. Novel tetracyclic spiropiperidines. 4. Synthesis and pharmacological evaluation of spiro- and 6,7-dihydrospiro[benzo[b]pyrrolo[3,2,1-jk][1,4]benzodiazepine-2 (1H),4'-piperidine]s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CAS 64996-15-2 | (8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol - Synblock [synblock.com]
- 13. (8-BENZYL-1,4-DIOXA-8-AZA-SPIRO(4.5)DEC-6-YL)-METHANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 14. viromii.com [viromii.com]
An In-depth Technical Guide to (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol: Synthesis, Characterization, and Therapeutic Potential
Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular architectures that can address complex biological targets with high efficacy and selectivity. Among the myriad of structural motifs, spirocyclic systems have garnered considerable attention for their unique three-dimensional conformations, which can impart favorable pharmacokinetic and pharmacodynamic properties. The 1,4-dioxa-8-aza-spiro[4.5]decane core, in particular, represents a privileged scaffold, with derivatives demonstrating significant potential in various therapeutic areas, most notably in the development of ligands for the sigma-1 (σ1) receptor, a key player in neurological disorders and oncology.[1][2] This guide provides a comprehensive technical overview of a specific derivative, (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol, a compound poised for exploration in advanced drug development programs. While this molecule is commercially available for research purposes, this document aims to provide a deeper understanding of its synthesis, characterization, and potential applications, drawing upon established principles and data from closely related analogues.
Molecular Profile
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 64996-15-2 |
| Molecular Formula | C₁₅H₂₁NO₃ |
| Molecular Weight | 263.33 g/mol |
| Canonical SMILES | C1CN(CC(C12OCCO2)CO)CC3=CC=CC=C3 |
Proposed Synthetic Pathway: A Multi-step Approach
Step 1: Synthesis of N-Benzyl-4-piperidone (3)
The synthesis of N-benzyl-4-piperidone is a well-documented process, with several methodologies available. A common and effective approach involves the Michael addition of benzylamine (1) to two equivalents of an acrylate ester, such as methyl acrylate (2), followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation.[3]
Caption: Introduction of the hydroxymethyl group via aldol condensation and reduction.
Experimental Protocol:
-
N-benzyl-4-piperidone (3) is reacted with an aqueous solution of formaldehyde in the presence of a base catalyst (e.g., potassium carbonate) to form the aldol adduct (4).
-
The resulting α,β-unsaturated ketone is then selectively reduced. A chemoselective reducing agent such as sodium borohydride (NaBH₄) in the presence of a Lewis acid can be employed to reduce the double bond, followed by the reduction of the ketone to the corresponding alcohol (5).
Step 3: Spirocyclization and Final Product Formation
The final step involves the formation of the spirocyclic ketal. This is typically achieved by reacting the ketone with ethylene glycol in the presence of an acid catalyst.
Caption: Final spirocyclization step to yield the target molecule.
Experimental Protocol:
-
The 3-(hydroxymethyl)-N-benzyl-4-piperidinone (5) is dissolved in a suitable solvent like toluene.
-
An excess of ethylene glycol and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), are added.
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the formation of the spiroketal.
-
Upon completion, the reaction is neutralized, and the product is purified by column chromatography to yield this compound (6).
Predicted Characterization Data
While experimental data for the target molecule is not publicly available, we can predict the expected spectroscopic signatures based on its structure and data from analogous compounds. [4][5][6]
| Technique | Predicted Key Signals |
|---|---|
| ¹H NMR | - Aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm).- Benzylic protons (singlet, ~3.5-3.7 ppm).- Protons of the ethylene glycol moiety (multiplet, ~3.8-4.0 ppm).- Protons of the hydroxymethyl group (doublet of doublets, ~3.4-3.6 ppm).- Protons on the piperidine ring (multiplets, ~1.5-3.0 ppm). |
| ¹³C NMR | - Aromatic carbons of the benzyl group (~127-138 ppm).- Spiro carbon (~108-110 ppm).- Carbons of the ethylene glycol moiety (~64-66 ppm).- Carbon of the hydroxymethyl group (~60-65 ppm).- Benzylic carbon (~62-64 ppm).- Carbons of the piperidine ring (~30-55 ppm). |
| Mass Spec (ESI+) | Predicted m/z for [M+H]⁺: 264.1594 |
| IR (KBr) | - O-H stretch from the alcohol (~3400 cm⁻¹).- C-H stretches (aromatic and aliphatic, ~2800-3100 cm⁻¹).- C=C stretches from the aromatic ring (~1450-1600 cm⁻¹).- C-O stretches from the ether and alcohol (~1050-1150 cm⁻¹). |
Therapeutic Potential and Future Directions
The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a key pharmacophore in a number of biologically active molecules. Notably, derivatives of this scaffold have shown high affinity and selectivity for the σ1 receptor. [1][2][7]The σ1 receptor is a unique intracellular protein that has been implicated in a range of cellular functions and is a promising target for the treatment of various central nervous system disorders, including Alzheimer's disease, Parkinson's disease, and neuropathic pain, as well as for cancer therapy.
The presence of the N-benzyl group in this compound is a common feature in many potent σ1 receptor ligands. The hydroxymethyl group at the 6-position offers a potential site for further functionalization, allowing for the synthesis of a library of derivatives with modulated properties such as solubility, lipophilicity, and target affinity.
Future research on this molecule and its analogues should focus on:
-
In vitro and in vivo pharmacological profiling: Determining the binding affinity and selectivity for the σ1 receptor and other potential targets.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing a range of derivatives to understand the key structural features required for optimal activity.
-
Pharmacokinetic and toxicological evaluation: Assessing the drug-like properties of lead compounds to determine their suitability for further development.
Conclusion
This compound represents a promising, yet underexplored, molecule in the realm of medicinal chemistry. Its spirocyclic core, combined with the N-benzyl and hydroxymethyl functionalities, makes it an attractive candidate for the development of novel therapeutics, particularly those targeting the σ1 receptor. The proposed synthetic pathway provides a viable route for its preparation, and the predicted characterization data offers a guide for its identification and analysis. Further investigation into the biological activities of this compound is warranted and could lead to the discovery of new and effective treatments for a range of debilitating diseases.
References
-
Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.). Retrieved from [Link]
- Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (2011). Journal of Chemical and Pharmaceutical Research, 3(4), 774-779.
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. (1987). DTIC. Retrieved from [Link]
- 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). Journal of Medicinal Chemistry, 58(14), 5395–5407.
- Preparation method of N-benzyl-4-piperidone. (2023). Google Patents.
-
(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). PubMed. Retrieved from [Link]
- Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907.
-
18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). Figshare. Retrieved from [Link]
-
1,4-Dioxa-8-azaspiro(4.5)decane. (n.d.). PubChem. Retrieved from [Link]
-
1-Benzyl-4-piperidone. (n.d.). PubChem. Retrieved from [Link]
-
1-Benzyl-4-piperidone - Optional[17O NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
CAS 37943-54-7 | 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). PubMed. Retrieved from [Link]
-
1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). ResearchGate. Retrieved from [Link]
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2019). MDPI. Retrieved from [Link]
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025). NIH. Retrieved from [Link]
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2009). ResearchGate. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 6. 1-Benzyl-4-piperidone(3612-20-2) 1H NMR spectrum [chemicalbook.com]
- 7. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Novel Derivatives from (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol: Application Notes and Protocols for Drug Discovery
Introduction: The Strategic Value of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced three-dimensionality (3D) is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful strategy to escape the "flatland" of traditional aromatic compounds.[1][2] This architectural complexity is not merely aesthetic; it often translates to improved physicochemical properties, such as increased solubility and metabolic stability, and can lock in specific conformations to enhance binding affinity and selectivity for biological targets.[3][4]
The core molecule, (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol[5][6][7][8][9], represents a versatile starting material for the construction of diverse chemical libraries. It features a spirocyclic piperidine core, a common motif in bioactive molecules, with a protected secondary amine and a primary alcohol. The primary alcohol serves as a key handle for introducing a variety of functional groups through derivatization, enabling the exploration of structure-activity relationships (SAR). This guide provides detailed protocols for the synthesis of ester, ether, and amine derivatives from this valuable building block, as well as a protocol for the deprotection of the N-benzyl group to unlock further diversification possibilities.
Core Synthetic Strategies: A Visual Overview
The derivatization of this compound primarily involves the chemical transformation of its primary alcohol functionality. The following diagram illustrates the key synthetic pathways described in this application note.
Caption: Synthetic pathways for derivatization.
Protocol 1: Synthesis of Ester Derivatives via Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly suitable for acid-sensitive substrates.[10][11] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid, and a catalyst, typically 4-dimethylaminopyridine (DMAP).
Causality of Experimental Choices:
-
DCC/DIC as Coupling Agent: These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.
-
DMAP as Catalyst: DMAP acts as an acyl transfer catalyst, forming a more reactive N-acylpyridinium intermediate, thereby accelerating the reaction.
-
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the O-acylisourea intermediate and the activated ester. Therefore, anhydrous solvents and reagents are crucial for high yields.
Detailed Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) (0.1 M) under an inert atmosphere (N₂ or Ar), add the desired carboxylic acid (1.1 eq.) and DMAP (0.1 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester derivative.
Trustworthiness & Self-Validation:
-
Expected Outcome: Formation of the ester product with the disappearance of the starting alcohol on TLC. The DCU byproduct will precipitate out as a white solid.
-
Validation: The structure of the purified ester can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the hydroxyl proton signal and the appearance of signals corresponding to the newly introduced acyl group in the NMR spectra are indicative of a successful reaction.
Protocol 2: Synthesis of Ether Derivatives via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[12]
Causality of Experimental Choices:
-
Strong Base (NaH): Sodium hydride is used to deprotonate the primary alcohol to form the corresponding alkoxide, which is a potent nucleophile.
-
Polar Aprotic Solvent (THF/DMF): These solvents are ideal for Sₙ2 reactions as they solvate the cation but not the nucleophilic anion, thus enhancing its reactivity.
-
Primary Alkyl Halide: The reaction proceeds via an Sₙ2 mechanism, which is most efficient with unhindered primary alkyl halides. Secondary and tertiary halides are more prone to elimination side reactions.
Detailed Step-by-Step Methodology:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) (0.2 M) under an inert atmosphere, add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether derivative.
Trustworthiness & Self-Validation:
-
Expected Outcome: Formation of the ether product, which will have a different Rƒ value on TLC compared to the starting alcohol.
-
Validation: Confirmation of the ether linkage can be achieved through NMR spectroscopy (disappearance of the hydroxyl proton and appearance of new signals for the alkyl group) and mass spectrometry.
Protocol 3: Synthesis of Amine Derivatives via a Two-Step Procedure
The conversion of an alcohol to an amine can be achieved through a two-step process involving the conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an amine.
Causality of Experimental Choices:
-
Activation of the Alcohol: The hydroxyl group is a poor leaving group. Converting it to a tosylate or mesylate makes it an excellent leaving group for subsequent Sₙ2 displacement.
-
Base (Triethylamine or Pyridine): A non-nucleophilic base is required to neutralize the HCl or TsOH generated during the sulfonylation step.
-
Nucleophilic Amine: A primary or secondary amine is used to displace the tosylate/mesylate group.
Detailed Step-by-Step Methodology:
Step 1: Tosylation/Mesylation of the Alcohol
-
Dissolve this compound (1.0 eq.) in anhydrous DCM (0.2 M) and cool to 0 °C.
-
Add triethylamine (1.5 eq.) followed by the dropwise addition of p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.2 eq.).
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tosylate/mesylate, which can often be used in the next step without further purification.
Step 2: Nucleophilic Substitution with an Amine
-
Dissolve the crude tosylate/mesylate (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile (0.2 M).
-
Add the desired primary or secondary amine (2.0-3.0 eq.) and a non-nucleophilic base such as K₂CO₃ or diisopropylethylamine (DIPEA) (2.0 eq.).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
After cooling to room temperature, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired amine derivative.
Trustworthiness & Self-Validation:
-
Expected Outcome: Successful formation of the intermediate tosylate/mesylate in the first step, followed by its conversion to the amine derivative in the second step.
-
Validation: ¹H NMR will show the disappearance of the alcohol proton and the appearance of characteristic signals for the tosyl or mesyl group in the intermediate. The final amine product will show signals corresponding to the new amine moiety. Mass spectrometry will confirm the molecular weight of the final product.
Protocol 4: N-Benzyl Deprotection via Catalytic Hydrogenation
Removal of the N-benzyl protecting group is a crucial step to enable further derivatization at the nitrogen atom. Catalytic transfer hydrogenation is a common and effective method for this transformation.[3][13]
Causality of Experimental Choices:
-
Palladium on Carbon (Pd/C): This is a highly effective and widely used catalyst for hydrogenolysis reactions.
-
Hydrogen Source: Ammonium formate serves as a convenient in situ source of hydrogen.
-
Solvent (Methanol): Methanol is a good solvent for both the substrate and the ammonium formate.
Detailed Step-by-Step Methodology:
-
To a solution of the N-benzylated spirocycle derivative (1.0 eq.) in methanol (0.1 M), add 10% Pd/C (10-20% by weight).
-
To this suspension, add ammonium formate (5-10 eq.) in one portion.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between DCM and saturated NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the deprotected secondary amine.
Trustworthiness & Self-Validation:
-
Expected Outcome: Complete removal of the benzyl group.
-
Validation: The disappearance of the benzyl proton signals in the ¹H NMR spectrum is a clear indication of successful deprotection. Mass spectrometry will confirm the expected decrease in molecular weight.
Data Presentation: Exemplary Derivative Synthesis
| Derivative Type | Reagents | Key Conditions | Expected Yield Range |
| Acetate Ester | Acetic acid, DCC, DMAP | DCM, 0 °C to rt, 12 h | 70-90% |
| Methyl Ether | NaH, Methyl Iodide | THF, 0 °C to rt, 12 h | 60-80% |
| Piperidinyl Amine | 1. TsCl, Et₃N; 2. Piperidine, K₂CO₃ | 1. DCM, 0°C to rt; 2. DMF, 80°C | 50-70% (over 2 steps) |
| Debenzylated Core | 10% Pd/C, Ammonium Formate | Methanol, reflux | 80-95% |
Visualization of Experimental Workflow
Caption: Workflow for ester and ether synthesis.
Conclusion
The protocols outlined in this application note provide a robust foundation for the synthesis of a diverse range of derivatives from this compound. By leveraging these methods, researchers in drug discovery can efficiently generate novel compound libraries for biological screening. The inherent three-dimensionality of the spirocyclic core, combined with the versatility of the derivatization strategies, makes this a promising scaffold for the development of new therapeutic agents. It is important to note that while these protocols are based on well-established chemical principles, optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.
References
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2024.2305735]
- (8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol. Synblock. [URL: https://www.synblock.com/product/show/64996-15-2.html]
- Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2010/gc/b925102a]
- Deprotection of N-benzyl piperidine compound. Sciencemadness.org. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=130833]
- This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3563668]
- This compound. MySkinRecipes. [URL: https://myskinrecipes.com/ingredients/8-benzyl-1-4-dioxa-8-aza-spiro-4-5-dec-6-yl-methanol]
- Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01499]
- 64996-15-2|(8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol. BLDpharm. [URL: https://www.bldpharm.com/products/64996-15-2.html]
- (8-benzyl-1,4-dioxa-8-aza-spiro(4.5)dec-6-yl)-methanol. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr000030]
- The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm. [URL: https://www.bldpharm.com/blg/the-utilization-of-spirocyclic-scaffolds-in-medicinal-chemistry.html]
- Unsuccessful and successful methods for removal of N-benzyl protecting group and N. [URL: Not available]
- triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Unife. [URL: https://sfera.unife.it/record/105452/files/sferanew-D-21-00109.pdf]
- 8-benzyloxycarbonyl-1,4-dioxa-8-azaspiro[4.5]decane. Guidechem. [URL: https://www.guidechem.com/products/139524-58-6.html]
- Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.9b09955]
- Synthesis and Transformations of New Spiro-4-piperidines. Acetyl Migration in 1-Acetyl-1'-Benzyl-4-Methyl-3,4-Dihydrospiro[(1H)quinoline-2,4'-piperidines] Under Debenzylation Conditions. ResearchGate. [URL: https://www.researchgate.
- Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharma TIDES. [URL: https://www.pharmatides.
- What is the mechanism of Benzyl Alcohol? Patsnap Synapse. [URL: https://www.patsnap.
- Ester synthesis by esterification. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online. [URL: https://medcraveonline.com/MOJCR/various-ester-derivatives-from-esterification-reaction-of-secondary-metabolite-compounds-a-review.html]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride [organic-chemistry.org]
- 3. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 5. CAS 64996-15-2 | (8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol - Synblock [synblock.com]
- 6. PubChemLite - this compound (C15H21NO3) [pubchemlite.lcsb.uni.lu]
- 7. This compound [myskinrecipes.com]
- 8. 64996-15-2|(8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol|BLD Pharm [bldpharm.com]
- 9. (8-BENZYL-1,4-DIOXA-8-AZA-SPIRO(4.5)DEC-6-YL)-METHANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. Ester synthesis by esterification [organic-chemistry.org]
- 11. medcraveonline.com [medcraveonline.com]
- 12. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 13. Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups - Green Chemistry (RSC Publishing) [pubs.rsc.org]
The Spirocyclic Scaffold as a Privileged Motif in PET Ligand Development: Application Notes for (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol Derivatives
Introduction: The Value of the 1,4-Dioxa-8-azaspiro[4.5]decane Scaffold in PET Imaging
In the landscape of positron emission tomography (PET) ligand development, the quest for molecules with high affinity, specificity, and favorable pharmacokinetic profiles is paramount. The 1,4-dioxa-8-azaspiro[4.5]decane scaffold has emerged as a privileged structure, particularly for targeting the sigma-1 (σ1) receptor. The σ1 receptor is an intracellular chaperone protein implicated in a myriad of neurological disorders, including Alzheimer's disease, Parkinson's disease, and psychiatric conditions, as well as in various cancers.[1][2] Consequently, the development of specific PET tracers for the σ1 receptor is of great interest for disease diagnosis, monitoring progression, and evaluating therapeutic response.[3]
The spirocyclic nature of the 1,4-dioxa-8-azaspiro[4.5]decane core imparts a three-dimensional architecture that can enhance binding affinity and selectivity for its target protein.[4] The benzyl-protected amine and the reactive methanol group on the "(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol" precursor provide versatile handles for chemical modification and subsequent radiolabeling with common PET isotopes such as Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this precursor in the development of novel PET ligands. We will detail the synthesis of the precursor, protocols for radiolabeling, and methods for in vitro and in vivo evaluation.
Part 1: Synthesis of the Precursor: this compound
A robust and reproducible synthesis of the precursor is the foundational step in PET ligand development. The following is a plausible multi-step synthesis based on established organic chemistry principles, starting from the commercially available N-benzyl-4-piperidone.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of N-benzyl-4-piperidone
N-benzyl-4-piperidone can be synthesized via several methods. A common approach involves the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine, which is formed from the Michael addition of benzylamine to methyl acrylate.[1][5]
-
Reaction: Benzylamine is reacted with two equivalents of methyl acrylate to form the diester. This is followed by an intramolecular Dieckmann condensation using a strong base like sodium methoxide, and subsequent hydrolysis and decarboxylation to yield N-benzyl-4-piperidone.
Step 2: Spirocyclization to form 8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]decan-6-one
The key spirocyclic core is formed by the ketalization of N-benzyl-4-piperidone with ethylene glycol.
-
Materials:
-
N-benzyl-4-piperidone
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Toluene or a suitable solvent for azeotropic removal of water
-
Dean-Stark apparatus
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add N-benzyl-4-piperidone, a molar excess of ethylene glycol (e.g., 1.5 equivalents), and a catalytic amount of p-TsOH.
-
Add toluene as the solvent.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]decan-6-one.
-
Step 3: Introduction of the Hydroxymethyl Group
The final step involves the conversion of the ketone to the corresponding hydroxymethyl group. This can be achieved through various methods, such as a Corey-Chaykovsky reaction followed by reduction, or more directly via a Wittig-type reaction and subsequent hydroboration-oxidation. A plausible route involves a one-carbon homologation.
-
Procedure (Illustrative example using a Wittig reaction followed by hydroboration-oxidation):
-
React 8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]decan-6-one with a Wittig reagent such as (methoxymethyl)triphenylphosphonium chloride in the presence of a strong base to form the enol ether.
-
Hydrolyze the enol ether under acidic conditions to yield the corresponding aldehyde.
-
Reduce the aldehyde to the primary alcohol, this compound, using a mild reducing agent like sodium borohydride (NaBH₄).
-
Purify the final product by column chromatography.
-
The molecular formula of the final product is C₁₅H₂₁NO₃ with a molecular weight of 263.33 g/mol .[6][7]
Part 2: Radiolabeling Protocols
The primary alcohol of this compound serves as a key functional group for introducing PET radionuclides like ¹⁸F and ¹¹C.
Protocol 2: ¹⁸F-Labeling via a Tosylate Precursor
This protocol describes a two-step approach: first, the synthesis of a tosylated precursor from the starting alcohol, followed by nucleophilic substitution with [¹⁸F]fluoride.[4]
Step 2.1: Synthesis of the Tosylate Precursor
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or triethylamine as a base
-
Dichloromethane (DCM) as a solvent
-
-
Procedure:
-
Dissolve this compound in dry DCM and cool in an ice bath.
-
Add pyridine or triethylamine, followed by the dropwise addition of a solution of TsCl in DCM.
-
Stir the reaction at 0°C and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, dilute HCl (to remove the base), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the tosylate precursor.
-
Step 2.2: Radiofluorination with [¹⁸F]Fluoride
-
Procedure:
-
[¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron and trapped on an anion exchange cartridge.[8]
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.[9]
-
Azeotropically dry the [¹⁸F]fluoride by repeated additions and evaporations of acetonitrile under a stream of nitrogen.
-
Add a solution of the tosylate precursor in a suitable anhydrous solvent (e.g., DMSO or acetonitrile) to the dried [¹⁸F]K/K₂₂₂ complex.
-
Seal the reaction vessel and heat at a specified temperature (e.g., 80-120°C) for a set time (e.g., 10-15 minutes).[10][11]
-
Cool the reaction mixture and purify the ¹⁸F-labeled product using semi-preparative HPLC.
-
The collected fraction is then reformulated into a physiologically acceptable solution (e.g., saline with a small percentage of ethanol) for in vivo studies.
-
Sources
- 1. Page loading... [guidechem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 6. DSpace [helda.helsinki.fi]
- 7. support.nanotempertech.com [support.nanotempertech.com]
- 8. openmedscience.com [openmedscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
- 11. researchportal.helsinki.fi [researchportal.helsinki.fi]
Protocol for N-debenzylation of (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol
An Application Guide and Protocol for the N-Debenzylation of (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol
Introduction
The N-benzyl group is one of the most frequently utilized protecting groups for secondary amines in multistep organic synthesis due to its general stability and the relative ease of its removal. The N-debenzylation of this compound is a critical deprotection step, often employed in the synthesis of complex nitrogen-containing heterocycles that are scaffolds for pharmaceutical agents. This spirocyclic compound contains a piperidine core, a structure of significant interest in medicinal chemistry. The successful removal of the benzyl group unmasks the secondary amine, making it available for subsequent functionalization.
This document provides a detailed protocol for the N-debenzylation of this specific substrate, focusing on the most common and effective method: palladium-catalyzed hydrogenation. An alternative protocol using transfer hydrogenation is also presented. The guide is intended for researchers in organic and medicinal chemistry, providing not only step-by-step instructions but also the underlying principles and rationale for the experimental design.
Principle of the Method: Catalytic Hydrogenation
The most prevalent method for N-debenzylation is catalytic hydrogenation. This reaction involves the cleavage of the carbon-nitrogen bond via the addition of molecular hydrogen (H₂). The process is facilitated by a heterogeneous catalyst, most commonly palladium on an activated carbon support (Pd/C).
The general mechanism can be summarized in three key stages:
-
Adsorption: Both the substrate and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.
-
Hydrogenolysis: On the catalyst surface, the H-H bond of the hydrogen molecule is cleaved, and the hydrogen atoms are added across the benzylic C-N bond of the substrate. This results in the formation of the debenzylated amine and toluene as a byproduct.
-
Desorption: The final products, the free amine and toluene, desorb from the catalyst surface, regenerating the active sites for further reaction cycles.
The choice of a palladium catalyst is crucial; it offers high activity and selectivity for this transformation, typically leaving other functional groups like the ethylene glycol ketal and the primary alcohol on our substrate intact.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the N-debenzylation process, from setup to final product isolation.
Caption: General workflow for catalytic N-debenzylation.
Protocol 1: N-Debenzylation via Catalytic Hydrogenation with H₂ Gas
This protocol is the standard and most widely used method, offering high yields and clean conversion. It requires a hydrogen gas source and appropriate safety measures.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥95% Purity | N/A | Starting material. |
| Palladium on Carbon (10 wt%) | Degussa type, 50% wet | Sigma-Aldrich | The catalyst is pyrophoric when dry; handle with care. |
| Methanol (MeOH) | Anhydrous / ACS Grade | Fisher Scientific | Reaction solvent. |
| Hydrogen (H₂) Gas | High Purity (≥99.99%) | Airgas | Reductant. Use in a well-ventilated fume hood. |
| Nitrogen (N₂) or Argon (Ar) Gas | High Purity | Airgas | For creating an inert atmosphere. |
| Celite® 545 | N/A | Sigma-Aldrich | Filtration aid. |
| Dichloromethane (DCM) | ACS Grade | VWR | For TLC mobile phase and product extraction (optional). |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For TLC mobile phase. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the this compound (1.0 eq).
-
Dissolve the substrate in methanol (approx. 0.1 M concentration).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (0.05–0.10 eq by weight of the substrate). Caution: Dry Pd/C is pyrophoric and should be handled with care, preferably under a stream of inert gas or added as a slurry in the solvent.
-
-
Inerting the Atmosphere:
-
Seal the flask with a septum.
-
Purge the flask by evacuating and backfilling with an inert gas (N₂ or Ar) for three cycles. This is critical to prevent the formation of explosive mixtures of hydrogen and air.
-
-
Introducing Hydrogen:
-
Replace the inert gas inlet with a balloon filled with hydrogen gas (or connect to a hydrogenator apparatus).
-
Stir the reaction mixture vigorously at room temperature. For a standard balloon setup, the reaction is run at approximately atmospheric pressure.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A typical TLC system would be 10:1 DCM:MeOH. The product, being more polar, will have a lower Rf value than the starting material.
-
The reaction is typically complete within 4-24 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully purge the flask with inert gas again to remove all hydrogen.
-
Prepare a small plug of Celite® in a fritted glass funnel.
-
Filter the reaction mixture through the Celite® plug to remove the Pd/C catalyst. Wash the plug with additional methanol to ensure all product is collected. Caution: The Celite® pad with the catalyst should not be allowed to dry completely in the air, as it may ignite. Quench it with water before disposal.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
The resulting residue is the crude (1,4-Dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol, which is often of sufficient purity for the next step. If further purification is needed, it can be achieved by column chromatography on silica gel.
-
Protocol 2: N-Debenzylation via Transfer Hydrogenation
This method avoids the use of hydrogen gas, which can be advantageous for laboratories not equipped for handling it. It uses a hydrogen donor molecule, such as ammonium formate, in the presence of the Pd/C catalyst.
Additional Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Ammonium Formate | ≥97% | Sigma-Aldrich | Hydrogen donor. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a round-bottom flask with a stir bar, add the this compound (1.0 eq) and dissolve it in methanol (0.1 M).
-
Add ammonium formate (3.0–5.0 eq).
-
Carefully add 10% Pd/C (0.10–0.20 eq by weight).
-
-
Reaction Execution:
-
Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (around 65 °C for methanol).
-
Stir the reaction vigorously.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS as described in Protocol 1.
-
These reactions are often faster than those using H₂ gas and may be complete in 1-6 hours.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue will contain the product and excess ammonium formate salts. The salts can often be removed by partitioning the residue between a suitable organic solvent (like DCM or EtOAc) and water. The product will be in the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
-
Troubleshooting and Considerations
-
Stalled Reaction: If the reaction does not proceed to completion, the catalyst may be inactive. Try using a fresh batch of catalyst or increasing the catalyst loading. In some cases, adding a small amount of acid (e.g., a few drops of acetic acid) can accelerate the reaction, but this should be done with caution as it may affect acid-labile groups.
-
Safety: The primary hazard is the flammability of hydrogen gas and the pyrophoric nature of dry Pd/C catalyst. Always work in a well-ventilated fume hood and follow proper procedures for handling these materials.
-
Substrate Compatibility: The described conditions are generally mild and compatible with the ketal and alcohol functionalities present in the substrate. Strong acidic or basic conditions should be avoided to prevent cleavage of the ketal.
References
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed. John Wiley & Sons, Inc., 2014. [Link]
-
Reddy, P. S., et al. "A mild and efficient method for the N-debenzylation of tertiary amines." Tetrahedron Letters, vol. 41, no. 33, 2000, pp. 6285-6288. [Link]
-
Caskey, D. C. "Palladium on Carbon." Encyclopedia of Reagents for Organic Synthesis, 2001. [Link]
The Versatile Scaffold: (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol in Modern Medicinal Chemistry
Introduction: Embracing Three-Dimensionality in Drug Design
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that offer enhanced potency, selectivity, and improved pharmacokinetic profiles is relentless. A departure from the traditionally favored flat, aromatic structures towards more three-dimensional (3D) scaffolds has become a cornerstone of modern medicinal chemistry. Spirocyclic systems, characterized by two rings sharing a single atom, epitomize this shift, offering a rigid yet spatially diverse framework for interacting with biological targets. Among these, the (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol scaffold has emerged as a particularly valuable building block, providing a unique combination of structural rigidity, synthetic tractability, and strategically placed functional groups for further elaboration.
This guide provides an in-depth exploration of this compound as a scaffold in medicinal chemistry. We will delve into its synthesis, potential applications, and provide detailed protocols for its preparation and derivatization, equipping researchers and drug development professionals with the knowledge to leverage this promising scaffold in their quest for next-generation therapeutics.
The Strategic Advantage of the 1,4-Dioxa-8-aza-spiro[4.5]decane Core
The inherent value of the 1,4-dioxa-8-aza-spiro[4.5]decane core lies in its distinctive structural and physicochemical properties:
-
Inherent Three-Dimensionality: The spirocyclic nature of the scaffold projects substituents into distinct vectors in 3D space, allowing for more precise and effective interactions with the often-complex topographies of protein binding sites.
-
Increased sp³ Character: A higher fraction of sp³-hybridized carbons generally correlates with improved physicochemical properties, such as increased solubility and metabolic stability, which can lead to better pharmacokinetic profiles.
-
Scaffold Rigidity: The rigid framework reduces the number of rotatable bonds, which can minimize the entropic penalty upon binding to a target, potentially leading to higher affinity. This rigidity also helps in maintaining a defined orientation of the functional groups.
-
Synthetic Accessibility: The scaffold can be constructed from readily available starting materials, making it an attractive and cost-effective choice for library synthesis and lead optimization.
-
Tunable Functionality: The core structure presents multiple points for chemical modification. The secondary amine at the 8-position, the hydroxyl group at the 6-position, and the benzyl group offer opportunities for a wide range of derivatization strategies to explore structure-activity relationships (SAR).
Synthetic Pathways to this compound
Workflow for the Synthesis of the Target Scaffold
Caption: Proposed synthetic workflow for the target scaffold.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate
This protocol outlines a potential route to a key ester intermediate.
Step 1a: Synthesis of N-Benzyl-4-piperidone
Causality: This initial step introduces the essential N-benzyl group and provides the piperidone core required for subsequent reactions. Several methods exist for this synthesis.
-
To a solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (2.5 equivalents). The base neutralizes the hydrochloride and facilitates the subsequent N-alkylation.
-
Stir the mixture at room temperature for 30 minutes. This ensures complete deprotonation.
-
Add benzyl bromide (1.1 equivalents) dropwise to the suspension. Benzyl bromide is a common and effective benzylating agent.
-
Heat the reaction mixture to 65 °C and stir for 12-16 hours. Heating accelerates the nucleophilic substitution reaction.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield N-benzyl-4-piperidone.
Step 1b: Ketalization to form 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane
Causality: The ketalization protects the ketone functionality, which is not the site of further modification in this pathway, and forms the spirocyclic core.
-
To a solution of N-benzyl-4-piperidone (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH). p-TsOH is a common acid catalyst for ketal formation.
-
Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically. The removal of water drives the equilibrium towards the formation of the ketal.
-
Reflux the mixture until no more water is collected.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine. This neutralizes the acid catalyst and removes any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane.
Step 1c: α-Carboxylation (Conceptual)
-
A solution of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane in an anhydrous aprotic solvent (e.g., THF) would be cooled to -78 °C under an inert atmosphere.
-
A strong base, such as lithium diisopropylamide (LDA), would be added to generate the lithium enolate.
-
The enolate would then be quenched with an electrophile like ethyl chloroformate or diethyl carbonate to introduce the ethyl carboxylate group at the C-6 position.
-
The reaction would be quenched with a proton source and worked up to isolate the desired ester, Ethyl 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate.
Protocol 2: Reduction to this compound
Causality: This final step reduces the ester functionality to the primary alcohol, yielding the target scaffold. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[1]
-
To a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of Ethyl 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate (1 equivalent) in anhydrous THF dropwise. The excess LiAlH₄ ensures complete reduction. The reaction is performed at 0 °C to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup). This procedure safely neutralizes the excess LiAlH₄ and precipitates the aluminum salts, making them easy to filter.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Applications in Medicinal Chemistry: A Scaffold for Diverse Targets
The this compound scaffold is a versatile starting point for the synthesis of a wide array of biologically active molecules. The strategic placement of functional handles allows for systematic exploration of the chemical space around the core structure.
Derivatization Strategies
Caption: Key derivatization points on the scaffold.
1. N-Debenzylation and Re-functionalization: The benzyl group can be readily removed via catalytic hydrogenation (e.g., using Pd/C and H₂) to yield the secondary amine. This free amine is a key functional handle for introducing a diverse range of substituents via reactions such as:
-
Reductive amination with aldehydes or ketones.
-
Acylation with acid chlorides or anhydrides.
-
Sulfonylation with sulfonyl chlorides.
-
Alkylation with alkyl halides.
This allows for the exploration of the impact of the N-substituent on target binding and pharmacokinetic properties.
2. C-6 Methanol Derivatization: The primary alcohol at the C-6 position is a versatile point for modification:
-
Esterification: Reaction with carboxylic acids or their activated derivatives can introduce a variety of ester moieties.
-
Etherification: Formation of ethers via Williamson ether synthesis or other methods can introduce different alkyl or aryl groups.
-
Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid opens up further avenues for derivatization, such as imine formation or amide coupling.
-
Conversion to Amines: The alcohol can be converted to a leaving group (e.g., tosylate or mesylate) and subsequently displaced with an azide followed by reduction to yield the corresponding aminomethyl derivative.
3. Aromatic Ring Substitution: The benzyl group itself can be modified. Starting with substituted benzyl bromides in the initial synthesis allows for the introduction of various functional groups on the aromatic ring. This can be used to modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. For instance, a study on related 1,4-dioxa-8-azaspiro[4.5]decane derivatives as σ1 receptor ligands explored substitutions on the benzyl ring, such as the introduction of a fluoroethoxy group, which was found to be favorable for high affinity binding.[2][3]
Therapeutic Targets and Structure-Activity Relationship (SAR) Insights
While specific SAR data for derivatives of this compound are not extensively published, valuable insights can be gleaned from studies on closely related analogs.
| Scaffold Analogue | Therapeutic Target | Key SAR Findings | Reference |
| 6-Substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes | Dopamine Agonists | A 4-indolylmethyl group at the 6-position exhibited potent peripheral dopamine agonist activity, suggesting the importance of the size and electronic properties of the C-6 substituent.[4] | J. Med. Chem. 1986, 29, 8, 1528–1531 |
| 8-(Substituted benzyl)-1,4-dioxa-8-azaspiro[4.5]decanes | σ1 Receptor Ligands | A 4-(2-fluoroethoxy)benzyl substituent resulted in high affinity for the σ1 receptor, indicating that modifications on the benzyl ring can significantly impact potency and selectivity.[2][3] | J. Med. Chem. 2015, 58, 14, 5395–5407 |
| 1-Oxa-8-azaspiro[4.5]decane Derivatives | M1 Muscarinic Agonists | Systematic modifications of the spirocyclic core, including substitutions at various positions, led to compounds with preferential affinity for M1 over M2 receptors and potent antiamnesic activity.[5] | J. Med. Chem. 1993, 36, 23, 3734–3744 |
These examples underscore the potential of the 1,4-dioxa-8-aza-spiro[4.5]decane scaffold to generate potent and selective ligands for a variety of biological targets. The C-6 position, in particular, appears to be a critical site for modulating biological activity.
Conclusion and Future Perspectives
This compound represents a highly promising and versatile scaffold for medicinal chemistry. Its inherent three-dimensionality, coupled with the strategic placement of multiple functional handles, provides a rich platform for the design and synthesis of novel therapeutic agents. The synthetic protocols and derivatization strategies outlined in this guide offer a solid foundation for researchers to explore the vast chemical space accessible from this core structure. As the demand for drug candidates with improved efficacy and "drug-like" properties continues to grow, the strategic application of well-designed, 3D scaffolds like this compound will undoubtedly play a pivotal role in the future of drug discovery.
References
-
Brubaker, A. N., & Colley, M., Jr. (1986). Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. Journal of Medicinal Chemistry, 29(8), 1528–1531. [Link]
-
Fischer, S., Wünsch, B., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395–5407. [Link]
-
Ishihara, Y., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 36(23), 3734–3744. [Link]
-
Fischer, S., Wünsch, B., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. figshare. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
Sources
Application Notes and Protocols for the Exploration of (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol in Neuro-Oncology Research
Introduction: Unlocking the Potential of a Novel Spirocyclic Scaffold in Neuro-Oncology
The landscape of neuro-oncology drug discovery is in constant pursuit of novel chemical entities that can overcome the challenges of treating primary brain malignancies such as glioblastoma (GBM). The inherent structural complexity and three-dimensionality of spirocyclic compounds make them an intriguing, yet underexplored, class of molecules in this field. The compound (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol, hereafter referred to as C1, presents a unique scaffold. While direct evidence of its application in neuro-oncology is nascent, its structural components suggest a promising avenue for investigation.
This document serves as a detailed guide for researchers, scientists, and drug development professionals interested in exploring the potential of C1 as a therapeutic agent against brain tumors. We will provide a hypothesized mechanism of action based on structurally related compounds, detailed protocols for in vitro and in vivo evaluation, and a framework for interpreting the generated data. This is a forward-looking application note designed to pioneer research into a novel compound.
Hypothesized Mechanism of Action: Targeting the Sigma-1 Receptor
A critical aspect of rational drug discovery is the identification of a plausible molecular target. While the direct targets of C1 are unknown, a structurally related derivative of 1,4-dioxa-8-azaspiro[4.5]decane has demonstrated high affinity for the sigma-1 (σ1) receptor. The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in regulating calcium signaling, oxidative stress, and cell survival pathways. Notably, σ1 receptors are overexpressed in many human cancers, including glioma, and their modulation can induce apoptosis and inhibit tumor growth.
We hypothesize that C1 may act as a modulator of the σ1 receptor. The benzyl group could facilitate binding within the receptor's hydrophobic pocket, while the spirocyclic core provides a rigid framework for optimal ligand-receptor interaction. This interaction could disrupt the pro-survival functions of the σ1 receptor, leading to cancer cell death.
Application Notes and Protocols for (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol: A Versatile Scaffold for Drug Discovery
Introduction: The Strategic Value of Spirocyclic Scaffolds
In the landscape of modern medicinal chemistry, the departure from flat, two-dimensional structures towards three-dimensional molecular architectures is a well-established strategy for enhancing compound properties. Spirocyclic scaffolds, characterized by a single atom shared between two rings, offer a rigid and structurally novel framework that can improve target binding, metabolic stability, and aqueous solubility. The title compound, (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol, represents a key intermediate for the synthesis of a diverse range of molecules with potential therapeutic applications. The N-benzyl protected aza-spiro[4.5]decane core is a privileged structure found in compounds targeting various biological pathways, including sigma-1 receptors which are implicated in neurological disorders and cancer[1][2][3]. The primary alcohol functionality serves as a versatile handle for a variety of chemical transformations, allowing for the exploration of a wide chemical space.
This document provides a comprehensive guide for researchers, offering a plausible synthetic route to this compound and detailed protocols for its subsequent derivatization.
Physicochemical Properties
A summary of the key physicochemical properties of the title compound is presented below.
| Property | Value | Source |
| CAS Number | 64996-15-2 | Synblock |
| Molecular Formula | C₁₅H₂₁NO₃ | Synblock |
| Molecular Weight | 263.33 g/mol | Synblock |
| Appearance | Off-white to yellow solid (predicted) | - |
| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform | - |
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of the title compound.
Protocol 1: Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane
This initial step involves the protection of the ketone in 4-piperidone as an ethylene ketal.
Materials:
-
4-Piperidone hydrochloride
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 4-piperidone hydrochloride (1 equivalent), ethylene glycol (1.2 equivalents), a catalytic amount of p-toluenesulfonic acid (0.05 equivalents), and toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,4-dioxa-8-azaspiro[4.5]decane, which can be used in the next step without further purification.
Protocol 2: Synthesis of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane
The secondary amine of the spirocycle is protected with a benzyl group.
Materials:
-
1,4-Dioxa-8-azaspiro[4.5]decane
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
Procedure:
-
Dissolve 1,4-dioxa-8-azaspiro[4.5]decane (1 equivalent) in acetonitrile.
-
Add potassium carbonate (2 equivalents) and benzyl bromide (1.1 equivalents).
-
Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane.
Protocol 3: Synthesis of this compound
This step involves the introduction of the hydroxymethyl group at the C-6 position via a directed ortho-metalation approach.
Materials:
-
8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane
-
sec-Butyllithium (s-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
Paraformaldehyde
-
Ammonium chloride (saturated aqueous solution)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a solution of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane (1 equivalent) and TMEDA (1.2 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add s-BuLi (1.2 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the resulting solution for 2 hours at this temperature.
-
In a separate flask, rigorously dry paraformaldehyde under vacuum with gentle heating.
-
Add the dried paraformaldehyde (3 equivalents) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
Application Protocols: Derivatization of the Hydroxymethyl Group
The primary alcohol of the title compound is a key functional group for further molecular elaboration. The following protocols outline standard procedures for its conversion into an aldehyde, an ester, and an ether, thereby enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
Caption: Key derivatization reactions of the title compound.
Protocol 4: Oxidation to the Aldehyde
A mild oxidation is crucial to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are suitable reagents.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
Procedure (using PCC):
-
Dissolve the starting alcohol (1 equivalent) in anhydrous DCM.
-
Add PCC (1.5 equivalents) in one portion.
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate to obtain the crude aldehyde, which can be purified by column chromatography.
Protocol 5: Esterification
The Steglich esterification is a mild and efficient method for coupling the alcohol with a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of choice
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the alcohol (1 equivalent), the carboxylic acid (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter off the dicyclohexylurea precipitate.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting ester by column chromatography.
Protocol 6: Etherification (Williamson Ether Synthesis)
Formation of an ether can be achieved by deprotonating the alcohol followed by reaction with an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
Procedure:
-
To a suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of the alcohol (1 equivalent) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.2 equivalents) dropwise.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction with water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the ether by column chromatography.
Application Protocol: N-Debenzylation
The benzyl protecting group can be removed to liberate the secondary amine, which can then be used for further functionalization, such as amide bond formation or reductive amination.
Caption: N-Debenzylation of the title compound.
Protocol 7: Catalytic Hydrogenolysis
Materials:
-
This compound or its derivatives
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the N-benzyl compound (1 equivalent) in methanol.
-
Carefully add 10% Pd/C (typically 10% by weight of the substrate).
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with methanol.
-
Concentrate the combined filtrates under reduced pressure to obtain the deprotected amine.
Conclusion
This compound is a valuable building block for the synthesis of novel spirocyclic compounds with potential applications in drug discovery. Its synthesis, while not explicitly detailed in the literature, can be achieved through a logical sequence of well-established reactions. The primary alcohol provides a versatile point for diversification, and the N-benzyl group can be readily removed to allow for further modification of the nitrogen atom. The protocols outlined in this document provide a solid foundation for researchers to explore the chemical space around this promising scaffold.
References
-
18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]
-
18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]
-
18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
Sources
Derivatization Strategies for (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol: A Guide for Synthetic and Medicinal Chemists
An Application and Protocol Guide
Abstract
(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol is a valuable bifunctional building block in drug discovery and synthetic chemistry.[1] Its spirocyclic core provides a rigid, three-dimensional scaffold, while the primary alcohol and protected tertiary amine offer orthogonal handles for chemical modification.[2] This guide provides detailed protocols and the underlying chemical principles for the derivatization of this molecule at its key reactive sites. We will explore reaction conditions for esterification and oxidation of the primary alcohol, as well as the critical N-debenzylation of the tertiary amine to unlock further synthetic possibilities. These methodologies are designed to be robust and adaptable for researchers engaged in the synthesis of novel chemical entities for structure-activity relationship (SAR) studies and lead optimization.
Introduction: Molecular Scaffolding and Synthetic Potential
The target molecule, this compound (CAS 64996-15-2), possesses a unique combination of functional groups that make it an attractive starting material.[3][4][5][6]
-
Spirocyclic Core: Spirocycles are highly sought after in medicinal chemistry as they introduce conformational rigidity and novel three-dimensional exit vectors for substituents, often leading to improved target affinity and optimized physicochemical properties.[2][7]
-
Primary Alcohol (-CH₂OH): This nucleophilic group is a prime site for introducing diversity through esterification, etherification, or oxidation to corresponding aldehydes and carboxylic acids.[8][9][10]
-
N-Benzyl Protected Amine: The benzyl group serves as a common and reliable protecting group for the piperidine nitrogen.[11] Its removal via hydrogenolysis is a key step to unmask the secondary amine, enabling a host of subsequent derivatization reactions such as amidation, alkylation, or sulfonylation.[12][13]
-
Ketal Moiety: The 1,4-dioxaspiro group is a protective ketal for a ketone. It is generally stable under neutral and basic conditions but can be labile in strongly acidic environments. This stability profile must be considered when selecting reaction conditions.[14]
This guide will focus on the most practical and high-yielding transformations at the alcohol and amine functionalities.
Caption: Figure 1: Key Reactive Sites of the Spirocyclic Amino Alcohol.
Derivatization of the Primary Alcohol
The primary alcohol is readily accessible for a variety of transformations. Below are protocols for two common and highly useful derivatizations: esterification and oxidation.
Protocol: Acylation to Form an Ester Derivative
Esterification is a fundamental reaction for modifying the steric and electronic properties of a lead compound.[15] Acylation with an acid chloride is a rapid and efficient method.
Principle: The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting material and halt the reaction.
Protocol: Synthesis of (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-yl)methyl acetate
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Ice bath
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere.
-
Add triethylamine and cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.
-
Protocol: Oxidation to a Carboxylic Acid
Oxidation of the primary alcohol to a carboxylic acid introduces a key functional group for forming amides or serving as a polar, ionizable center.[8][16] While strong oxidants like Jones reagent can be effective, they are harsh and involve toxic chromium salts. A milder, modern alternative is a TEMPO-catalyzed oxidation.[17]
Principle: This reaction uses a catalytic amount of the stable radical TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy). The active oxidizing species is the N-oxoammonium ion, which is generated in situ by a stoichiometric co-oxidant like sodium hypochlorite (bleach). The N-oxoammonium ion oxidizes the primary alcohol first to an aldehyde, which is then hydrated and further oxidized to the carboxylic acid.[18]
Protocol: Synthesis of 8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]decane-6-carboxylic acid
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
TEMPO (0.1 eq)
-
Sodium hypochlorite (NaOCl, commercial bleach, ~1.2 eq)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (MeCN) and Water
-
Round-bottom flask with vigorous stirring
-
Ice bath
-
-
Procedure:
-
Dissolve the starting alcohol in a mixture of acetonitrile and a saturated aqueous NaHCO₃ solution in a flask.
-
Add TEMPO to the solution.
-
Cool the mixture to 0 °C.
-
Add the sodium hypochlorite solution dropwise while stirring vigorously, maintaining the temperature below 10 °C.
-
Stir at 0 °C for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess oxidant.
-
Acidify the aqueous layer carefully with 1 M HCl to a pH of ~3-4, which protonates the carboxylate.
-
Extract the product into an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization or chromatography.
-
Modification of the Tertiary Amine: N-Debenzylation
The removal of the N-benzyl protecting group is arguably the most critical derivatization, as it unmasks the secondary amine for a vast array of subsequent reactions. Catalytic hydrogenation is the most common and effective method for this transformation.[11]
Principle: In catalytic hydrogenolysis, the C-N bond of the benzyl group is cleaved by hydrogen gas on the surface of a palladium catalyst (typically supported on carbon, Pd/C). The reaction produces toluene as a byproduct. The free amine product can sometimes coordinate to the palladium surface and inhibit the reaction (catalyst poisoning).[13] Performing the reaction in an acidic medium or with an acidic hydrogen source like ammonium formate can mitigate this issue by protonating the amine.[19]
Caption: Figure 2: General Derivatization Workflow.
Protocol: Catalytic Hydrogenation for N-Debenzylation
-
Reagents & Equipment:
-
This compound (or its derivatized form) (1.0 eq)
-
Palladium on carbon (10% Pd/C, ~10 mol% Pd)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen source (H₂ gas balloon or Parr hydrogenator)
-
Three-neck flask or hydrogenation vessel
-
Celite™ for filtration
-
-
Procedure:
-
Dissolve the N-benzyl compound in methanol in a suitable reaction vessel.
-
CAUTION: Pd/C can be pyrophoric. Handle with care. Under a gentle stream of nitrogen or argon, carefully add the 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge the system by evacuating and refilling with the inert gas three times.
-
Introduce hydrogen gas (a balloon is sufficient for small scale, or use a Parr apparatus for higher pressure) and stir the suspension vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction may take from 4 hours to overnight.
-
Once complete, purge the system again with inert gas to safely remove all hydrogen.
-
CAUTION: Do not allow the catalyst to dry in the air. Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst, washing the pad with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the debenzylated product, which is often pure enough for subsequent steps.
-
Summary of Reaction Conditions
The table below summarizes the key parameters for the discussed derivatization reactions.
| Reaction Type | Target Functional Group | Key Reagents | Typical Solvent | Product Class |
| Acylation | Primary Alcohol | Acid Chloride, Triethylamine | DCM, THF | Ester |
| Oxidation | Primary Alcohol | TEMPO (cat.), NaOCl | MeCN / H₂O | Carboxylic Acid |
| N-Debenzylation | N-Benzyl Amine | H₂, 10% Pd/C | Methanol, Ethanol | Secondary Amine |
Conclusion
This compound is a versatile scaffold amenable to a range of derivatization strategies. By following the robust protocols outlined in this guide for esterification, oxidation, and N-debenzylation, researchers can efficiently generate a library of diverse analogs. Careful consideration of the stability of the ketal group and the choice of mild, selective reagents are paramount to achieving high yields and purity. These methods provide a solid foundation for leveraging this valuable building block in the pursuit of novel therapeutic agents and complex molecular architectures.
References
-
Garcı́a-Urdiales, E., Alfonso, I., & Gotor, V. (2011). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry. [Link]
-
Alfonso, I., et al. (2011). Electronic Supplementary Information for Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry. [Link]
-
Mori, K., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]
-
McDonald, R. I., et al. (2011). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Angewandte Chemie. [Link]
-
Sciencemadness.org. (2019). De-protection of N-Benzyl groups. [Link]
-
Organic Chemistry. (n.d.). Benzyl Protection. [Link]
-
PubChemLite. (n.d.). This compound. [Link]
-
Zhang, Z., et al. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. The Journal of Organic Chemistry. [Link]
-
Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states. [Link]
-
Scott, J. D., et al. (2014). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science. [Link]
-
Rollando, R., et al. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MOJ Biorg Org Chem. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. [Link]
-
Hollmann, F., & Arends, I. W. C. E. (2012). Biocatalytic Oxidation of Alcohols. Catalysts. [Link]
-
ResearchGate. (n.d.). Synthesis of spirocyclic amino alcohols 11–14. [Link]
-
The Organic Chemistry Tutor. (2023). Oxidation of Alcohols. [Link]
-
Tzani, A., et al. (2022). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank. [Link]
-
Trapella, C., et al. (2021). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]
-
ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
UM Students' Repository. (n.d.). CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. [Link]
-
ResearchGate. (n.d.). Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). [Link]
Sources
- 1. 64996-15-2|(8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol|BLD Pharm [bldpharm.com]
- 2. Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 64996-15-2 | (8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol - Synblock [synblock.com]
- 4. (8-BENZYL-1,4-DIOXA-8-AZA-SPIRO(4.5)DEC-6-YL)-METHANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. (8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol | 64996-15-2 [sigmaaldrich.com]
- 6. (8-benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)Methanol | 64996-15-2 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 11. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 12. Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medcraveonline.com [medcraveonline.com]
- 16. Khan Academy [khanacademy.org]
- 17. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 18. youtube.com [youtube.com]
- 19. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
Application Note: High-Throughput Screening of (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol Derivatives for Dopamine D2 Receptor Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Screening a Privileged Scaffold Against a Validated CNS Target
The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in centrally active compounds due to its rigid, three-dimensional conformation that allows for precise presentation of pharmacophoric elements.[1][2] This structural motif is particularly adept at interacting with G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and the target of approximately one-third of all approved drugs.[3][4][5] Among the vast GPCR family, the Dopamine D2 receptor (D2R) stands out as a highly validated target for neuropsychiatric and endocrine disorders, including schizophrenia, bipolar disorder, and Parkinson's disease.[6][7][8]
However, many existing D2R-targeting drugs suffer from a lack of selectivity, particularly against the closely related D3 receptor, leading to undesirable side effects.[9][6][7] The development of selective D2R modulators remains a significant therapeutic goal.[9][6][7] This application note details a robust high-throughput screening (HTS) campaign designed to identify novel and selective D2R antagonists from a library of (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol derivatives.
The screening cascade is built on a foundation of scientific integrity, employing a validated primary assay, a functional secondary assay to confirm the mechanism of action, and a crucial counter-screen to eliminate cytotoxic artifacts. This structured approach ensures the efficient identification of high-quality "hit" compounds worthy of progression into lead optimization.[10][11]
Assay Principle and Workflow
The campaign employs a multi-stage strategy to identify and validate D2R antagonists.
-
Primary Screen: A Homogeneous Time-Resolved Fluorescence (HTRF®) competitive binding assay is used as the primary screen. This assay measures the ability of test compounds to displace a fluorescently-labeled, high-affinity D2R ligand from the receptor. A decrease in the HTRF signal indicates that the test compound has bound to the D2R, displacing the fluorescent probe. This method is highly amenable to HTS due to its robustness, miniaturization potential, and low background signal.[12]
-
Secondary (Confirmatory) Screen: Hits from the primary screen are advanced to a functional cell-based assay that measures the modulation of cyclic AMP (cAMP), a key second messenger in D2R signaling.[13] The D2R is a Gαi/o-coupled receptor, meaning its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[8] In this assay, cells are stimulated with forskolin to elevate cAMP levels. A true D2R antagonist will not affect the cAMP level on its own but will block the ability of a D2R agonist (like dopamine) to reduce the forskolin-induced cAMP accumulation. This confirms that the compound's binding to the receptor translates into a functional antagonistic effect.
-
Counter-Screen: All confirmed hits are subjected to a cell viability assay to identify and discard compounds that exhibit cytotoxicity.[14][15] This is a critical step to eliminate false positives that may arise from non-specific effects on cell health rather than specific receptor modulation. The CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells, is a standard and reliable method for this purpose.[14][16][17]
Visualizing the HTS Cascade
The logical flow of the screening campaign is depicted below, from the initial large-scale screen to the final validated hit identification.
Caption: High-level workflow for the D2R antagonist screening campaign.
Materials and Instrumentation
| Category | Item | Supplier / Details |
| Cell Line | HEK293 cells stably expressing human Dopamine D2 Receptor (D2R) | Commercially available (e.g., ATCC, Millipore) |
| Compound Library | This compound derivatives | In-house or commercial library, dissolved in 100% DMSO |
| Primary Assay Reagents | HTRF® D2 binding kit (contains fluorescent ligand and receptor membranes) | Cisbio Bioassays or similar |
| Secondary Assay Reagents | HTRF® cAMP Dynamic 2 Kit | Cisbio Bioassays[18] |
| Dopamine (agonist) | Sigma-Aldrich | |
| Forskolin (adenylyl cyclase activator) | Sigma-Aldrich | |
| IBMX (phosphodiesterase inhibitor) | Sigma-Aldrich[19] | |
| Counter-Screen Reagents | CellTiter-Glo® 2.0 Assay | Promega[20] |
| Control Compounds | Haloperidol (known D2R antagonist) | Sigma-Aldrich |
| DMSO (vehicle control) | Sigma-Aldrich | |
| Labware | Low-volume, white, solid-bottom 384-well plates | Greiner Bio-One, Corning |
| Instrumentation | Automated liquid handler | Beckman Coulter Echo, Agilent Bravo |
| HTRF-compatible microplate reader | BMG LABTECH PHERAstar, Molecular Devices SpectraMax[10] | |
| Luminometer (for CellTiter-Glo®) | Plate reader with luminescence capability |
Detailed Experimental Protocols
Protocol 1: Compound Library Preparation and Management
Effective compound management is crucial for the integrity of any HTS campaign.[21][22][23]
-
Stock Solution Preparation: Prepare 10 mM stock solutions of all library compounds in 100% DMSO. Store in tightly sealed plates at -20°C or -80°C.
-
Assay Plate Preparation: For the primary screen, use an acoustic liquid handler (e.g., Echo) to transfer a precise volume (e.g., 100 nL) of each 10 mM compound stock into the 384-well assay plates. This creates a 10 µM final assay concentration in a 10 µL total volume.
-
Dose-Response Plates: For secondary screening, perform a serial dilution (e.g., 1:3) to create a concentration gradient (e.g., from 30 µM to 1 nM) for each hit compound. This is typically done in an intermediate plate before transfer to the final assay plate.[21]
Protocol 2: Primary HTRF® Competitive Binding Assay
-
Reagent Preparation: Prepare D2R membrane and fluorescent ligand solutions according to the manufacturer's protocol (e.g., Cisbio).
-
Assay Dispensing:
-
To each well of a 384-well plate containing the pre-spotted compounds (100 nL), add 5 µL of the D2R membrane suspension.
-
Add 5 µL of the fluorescently-labeled D2R ligand.
-
Controls: Designate columns for controls:
-
Negative Control (0% Inhibition): DMSO only (no compound).
-
Positive Control (100% Inhibition): A saturating concentration of a known antagonist (e.g., 10 µM Haloperidol).
-
-
-
Incubation: Seal the plates and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plates on an HTRF-compatible plate reader using the appropriate excitation (e.g., 320-340 nm) and emission (620 nm for donor, 665 nm for acceptor) wavelengths.[12]
Protocol 3: Secondary HTRF® cAMP Functional Assay (Antagonist Mode)
This protocol confirms functional antagonism by measuring a compound's ability to block agonist-induced inhibition of cAMP.[24][25]
-
Cell Preparation: Culture and harvest D2R-expressing HEK293 cells. Resuspend cells in stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[19] Seed cells (e.g., 5,000 cells/well) into a 384-well plate.
-
Compound Addition: Add the hit compounds (from dose-response plates) to the cells and incubate for 15-30 minutes at room temperature. This allows the antagonist to bind to the receptor.
-
Agonist Challenge: Add a fixed concentration of Dopamine (e.g., EC80 concentration) mixed with Forskolin to all wells except the negative control (which receives only Forskolin). The goal is to stimulate cAMP production (Forskolin) and then inhibit it with the D2R agonist (Dopamine).
-
Incubation: Incubate for 30-60 minutes at room temperature.[19]
-
Lysis and Detection: Add the HTRF® cAMP detection reagents (cAMP-d2 and anti-cAMP cryptate) as per the manufacturer's protocol.[18] Incubate for 60 minutes.
-
Data Acquisition: Read the plates on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.
Visualizing the cAMP Assay Principle
The diagram illustrates the competitive nature of the HTRF cAMP assay.
Caption: HTRF cAMP competitive immunoassay principle.
Protocol 4: Counter-Screen - CellTiter-Glo® Viability Assay
-
Plate Setup: Seed D2R-HEK293 cells in a 384-well plate and add hit compounds at the highest concentration used in the functional assay (e.g., 30 µM).
-
Incubation: Incubate the plate for the same duration as the longest functional assay (e.g., ~2 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Addition: Equilibrate the plate to room temperature for 30 minutes.[16] Add CellTiter-Glo® 2.0 reagent to each well in a volume equal to the culture medium.[20]
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16][17]
-
Data Acquisition: Read the luminescence on a plate reader. A significant decrease in luminescence compared to the vehicle (DMSO) control indicates cytotoxicity.
Data Analysis and Hit Validation
Assay Quality Control: The Z'-Factor
Before analyzing compound data, the quality and robustness of the assay must be validated using the Z'-factor. This statistical parameter measures the separation between the positive and negative control signals relative to their variability.[26]
The formula is: Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
| Z'-Factor Value | Interpretation | Action |
| > 0.5 | Excellent assay | Proceed with screening.[26][27][28][29] |
| 0 to 0.5 | Marginal assay | Assay may be usable but requires optimization.[26][27][28][29] |
| < 0 | Unacceptable assay | The signal window is too small; assay is not suitable for screening.[26][29][30] |
Primary Screen Hit Identification
-
Normalization: Raw data from the plate reader is normalized to percent inhibition using the control wells on each plate:
-
Percent Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))
-
-
Hit Selection: A compound is typically classified as a primary "hit" if it demonstrates a percent inhibition greater than a defined threshold, often >50% or >3 standard deviations from the mean of the sample population.
Secondary Screen and Final Hit Validation
-
IC50 Determination: For both the binding and functional assays, plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the maximal response is inhibited).
-
Cytotoxicity Analysis: Calculate the percent cell viability for each compound from the counter-screen data. Any compound that reduces cell viability by more than a set threshold (e.g., 20-30%) at its active concentration is flagged as cytotoxic and typically deprioritized.
-
Final Selection: A validated hit is a compound that:
-
Shows dose-dependent inhibition in the primary binding assay (e.g., IC50 < 10 µM).
-
Demonstrates functional antagonism in the secondary cAMP assay.
-
Is non-cytotoxic at active concentrations.
-
Troubleshooting Common HTS Issues
| Problem | Potential Cause | Recommended Solution |
| Low Z'-Factor (<0.5) | - Small signal window between controls.- High variability in control wells. | - Optimize reagent concentrations (e.g., receptor, ligand).- Check for consistency in liquid handling and dispensing.- Ensure proper mixing and incubation times. |
| High Plate-to-Plate Variability | - Inconsistent reagent preparation.- Edge effects in microplates.- Instrument drift. | - Prepare large batches of master mixes for all reagents.- Avoid using the outer wells of the plate or fill them with buffer.- Allow plates to equilibrate to room temperature before reading. |
| "False Positive" Hits | - Compound autofluorescence (interferes with HTRF).- Compound cytotoxicity (appears as activity). | - Perform a pre-read of the compound plate to identify fluorescent compounds.- Always run a cytotoxicity counter-screen to eliminate toxic compounds.[14] |
Conclusion
This application note provides a comprehensive, field-proven protocol for the high-throughput screening of this compound derivatives to identify novel antagonists of the Dopamine D2 receptor. By integrating a robust primary binding assay with a confirmatory functional assay and a critical cytotoxicity counter-screen, this workflow ensures the generation of high-quality, validated hits. The emphasis on rigorous quality control, such as the calculation of the Z'-factor, and a logical hit triage process maximizes the efficiency and success rate of the drug discovery campaign, providing a solid foundation for subsequent lead optimization studies.
References
-
Title: Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Recent progress in assays for GPCR drug discovery. Source: Acta Pharmacologica Sinica URL: [Link]
-
Title: Discovery, optimization, and characterization of novel D2 dopamine receptor selective antagonists. Source: PubMed URL: [Link]
-
Title: Z-factor. Source: Grokipedia URL: [Link]
-
Title: Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Source: PubMed Central URL: [Link]
-
Title: Z-factors. Source: BIT 479/579 High-throughput Discovery URL: [Link]
-
Title: Developing and utilizing a cell based assay for analyzing G-protein coupled receptor activation. Source: American Chemical Society URL: [Link]
-
Title: Calculating a Z-factor to assess the quality of a screening assay. Source: GraphPad URL: [Link]
-
Title: Dopamine D2 Receptor Antagonist - Pipeline Insight, 2025. Source: Research and Markets URL: [Link]
-
Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Source: MDPI URL: [Link]
-
Title: (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Source: PubMed URL: [Link]
-
Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Source: PubMed URL: [Link]
-
Title: A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2-Like Receptor Antagonist Eticlopride. Source: PubMed Central URL: [Link]
-
Title: On HTS: Z-factor. Source: On HTS URL: [Link]
-
Title: Z-factor - Wikipedia. Source: Wikipedia URL: [Link]
-
Title: Compound Management for Quantitative High-Throughput Screening. Source: PubMed Central URL: [Link]
-
Title: 1,4-Dioxa-8-azaspiro(4.5)decane. Source: PubChem - NIH URL: [Link]
-
Title: Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Source: PubMed Central URL: [Link]
-
Title: Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Source: Molecular Devices URL: [Link]
-
Title: Compound library management. Source: PubMed URL: [Link]
-
Title: HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader. Source: Molecular Devices URL: [Link]
-
Title: Compound Library Management in High Throughput Screening. Source: ResearchGate URL: [Link]
-
Title: How to run a cAMP HTRF assay. Source: YouTube URL: [Link]
-
Title: CellTiter-Glo Luminescent Cell Viability Assay: Fast, Sensitive and Flexible. Source: ResearchGate URL: [Link]
-
Title: See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. Source: YouTube URL: [Link]
-
Title: High-throughput screening (HTS). Source: BMG LABTECH URL: [Link]
-
Title: Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Source: Curia URL: [Link]
-
Title: High throughput screening in drug discovery. Source: PubMed URL: [Link]
-
Title: High-throughput screening as a method for discovering new drugs. Source: Drug Target Review URL: [Link]
-
Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Source: PubMed URL: [Link]
-
Title: Bioactive compounds of oxa-azaspiro[4.5]decane derivatives. Source: ResearchGate URL: [Link]
-
Title: Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Source: ResearchGate URL: [Link]
-
Title: Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Source: MDPI URL: [Link]
Sources
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Developing and utilizing a cell based assay for analyzing G-protein coupled receptor activation - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 5. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery, optimization, and characterization of novel D2 dopamine receptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dopamine D2 Receptor Antagonist - Pipeline Insight, 2025 [researchandmarkets.com]
- 9. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 15. youtube.com [youtube.com]
- 16. promega.com [promega.com]
- 17. researchgate.net [researchgate.net]
- 18. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 19. Gain in accuracy by optimizing your Gαs coupled GPCR assays. | Revvity [revvity.com]
- 20. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.com]
- 21. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Compound library management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. revvity.com [revvity.com]
- 26. grokipedia.com [grokipedia.com]
- 27. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 28. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 29. assay.dev [assay.dev]
- 30. Z-factor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol
Welcome to the technical support center for the synthesis of (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the common challenges associated with this synthesis and improve your overall yield and purity.
Introduction: The Synthetic Challenge
This compound is a key intermediate in medicinal chemistry, valued for its rigid spirocyclic scaffold which allows for precise three-dimensional positioning of functional groups. However, its multi-step synthesis presents several challenges that can lead to significant yield loss. The primary difficulties arise from managing reaction equilibria, ensuring the stability of intermediates, and purifying the highly polar final product.
This guide focuses on the most common and efficient synthetic route, breaking it down into key stages and addressing the specific problems that researchers frequently encounter.
Proposed Synthetic Pathway
The most reliable synthesis of the target molecule originates from a commercially available piperidone derivative. The pathway involves two critical transformations: an acid-catalyzed spiroketalization followed by the reduction of an ester.
Caption: Proposed two-step synthesis of the target compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common experimental issues.
Part A: Spiroketalization (Step 1)
Q1: My ketalization reaction is slow and does not go to completion, resulting in a low yield of the spiro-intermediate. How can I improve the conversion?
A1: This is a classic equilibrium problem. The formation of the ketal is a reversible reaction that produces water as a byproduct. To drive the reaction forward, you must remove water as it is formed.
-
Causality: According to Le Chatelier's principle, removing a product (water) will shift the equilibrium towards the formation of more products (the desired ketal).
-
Solution:
-
Use a Dean-Stark Apparatus: This is the most effective method. By refluxing in a solvent that forms an azeotrope with water (like toluene or benzene), water can be physically trapped and removed from the reaction mixture.
-
Increase Equivalents of Ethylene Glycol: Using a moderate excess (e.g., 1.5 to 2.0 equivalents) of the diol can help shift the equilibrium.
-
Add a Dehydrating Agent: While less common for ketalizations, adding activated molecular sieves (3Å or 4Å) to the reaction mixture can also absorb the water produced.[1]
-
Q2: I'm observing a significant side product, which I suspect is from the de-benzylation of the piperidine nitrogen. Why is this happening and how can I prevent it?
A2: The N-benzyl group is susceptible to cleavage under harsh acidic conditions, especially at elevated temperatures. This is a common issue in systems sensitive to acid.
-
Causality: Strong protic acids can protonate the benzyl group, making it a better leaving group, which can then be cleaved via various mechanisms.
-
Solutions:
-
Switch to a Milder Catalyst: Instead of strong mineral acids, use a milder, non-nucleophilic acid catalyst. p-Toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA) are excellent choices that are highly effective for ketalization with minimal side reactions.[2][3]
-
Use a Catalytic Amount: Ensure you are using only a catalytic amount of the acid (typically 0.01 to 0.05 equivalents). Overloading the reaction with acid increases the likelihood of side reactions.
-
Control the Temperature: Operate at the lowest temperature that allows for efficient water removal. The reflux temperature of toluene is usually sufficient without being excessively harsh.
-
| Catalyst | Typical Loading (mol%) | Conditions | Comments |
| p-Toluenesulfonic Acid (p-TsOH) | 1 - 5 | Toluene, Reflux (Dean-Stark) | Recommended. Highly effective and standard for this transformation. |
| Camphorsulfonic Acid (CSA) | 1 - 5 | Toluene or CH₂Cl₂, Reflux | Good alternative to p-TsOH, sometimes offers better solubility.[3] |
| Pyridinium p-toluenesulfonate (PPTS) | 5 - 10 | Toluene, Reflux | Milder, buffered catalyst. Slower but useful for very sensitive substrates. |
| Sulfuric Acid (H₂SO₄) | Catalytic | Varies | Not Recommended. Too harsh, high risk of de-benzylation and charring. |
Table 1: Comparison of Acid Catalysts for Spiroketalization.
Part B: Ester Reduction (Step 2)
Q3: The reduction of my ester with Lithium Aluminum Hydride (LiAlH₄) gives a poor yield. What are the most common reasons for this?
A3: LiAlH₄ is an extremely powerful and reactive reducing agent. Failures are almost always due to reagent deactivation or improper reaction setup.
-
Causality: LiAlH₄ reacts violently with water and other protic sources (like alcohols). Any moisture in your solvent, glassware, or starting material will consume the reagent before it can reduce the ester.
-
Solutions:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of dry nitrogen or argon. Use a freshly opened bottle of anhydrous solvent or solvent passed through a purification system (still).
-
Check Reagent Quality: LiAlH₄ can degrade upon storage. Use a fresh bottle or titrate an older bottle to determine its active hydride content.
-
Control Temperature: The initial addition of LiAlH₄ should be done at 0°C to control the exothermic reaction. After the addition is complete, the reaction can be allowed to warm to room temperature to ensure it goes to completion.
-
Use "Inverse Addition": If you still face issues, try adding your ester solution dropwise to a suspension of LiAlH₄ in THF. This maintains an excess of the reducing agent throughout the reaction, which can help drive it to completion.
-
Q4: My final product, this compound, is very difficult to purify by silica gel chromatography. It streaks badly and I get low recovery. What should I do?
A4: This is a very common problem. The product contains a basic tertiary amine and a polar hydroxyl group, both of which can interact strongly and irreversibly with the acidic silanol groups on the surface of standard silica gel.
-
Causality: The basic nitrogen atom protonates on the acidic silica surface, causing the compound to "stick" to the column, leading to tailing, streaking, and irreversible adsorption.[4] The high polarity of the alcohol group also requires a very polar mobile phase for elution.
-
Solutions:
-
Deactivate the Silica Gel: Before running your column, flush it with your starting eluent that has been modified with a small amount of a volatile base. Adding 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) to your mobile phase (e.g., ethyl acetate/hexanes) will neutralize the acidic sites on the silica, leading to much sharper peaks and better recovery.
-
Switch to a Different Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use a Brockmann activity grade appropriate for your compound's polarity.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are poorly retained in reversed-phase, HILIC is an excellent option. It uses a polar stationary phase (like silica or an amine-bonded phase) with a high organic content mobile phase.[5][6]
-
-
Reversed-Phase Chromatography (C18): If the compound is soluble in water/acetonitrile or water/methanol, reversed-phase flash chromatography can be a viable alternative.
-
Caption: Decision workflow for purifying the final product.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate (Step 1)
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser under a nitrogen atmosphere.
-
Charging the Flask: To the flask, add ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (1.0 eq), toluene (approx. 0.2 M concentration), ethylene glycol (1.5 eq), and p-toluenesulfonic acid monohydrate (0.02 eq).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often clean enough to proceed to the next step. If necessary, purify by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Protocol 2: Synthesis of this compound (Step 2)
SAFETY NOTE: LiAlH₄ is a highly reactive, water-sensitive solid that can ignite in moist air. Handle only in an inert atmosphere and with appropriate personal protective equipment.
-
Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF). Equip the flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Addition: Cool the LiAlH₄ suspension to 0°C using an ice bath. Dissolve the ester intermediate from Step 1 (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching (Fieser Workup):
-
Cool the reaction mixture back down to 0°C.
-
Slowly and carefully add 'X' mL of water, where 'X' is the mass of LiAlH₄ used in grams. (e.g., if you used 1 g of LiAlH₄, add 1 mL of water). You will observe vigorous gas evolution.
-
Add 'X' mL of 15% aqueous NaOH solution.
-
Add '3X' mL of water.
-
Stir the resulting mixture vigorously for 30 minutes. It should transform from a gray slurry into a white, granular precipitate that is easy to filter.
-
-
Isolation:
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude material by flash column chromatography using silica gel pre-treated with 1% triethylamine in the eluent. A typical eluent system would be a gradient of ethyl acetate in hexanes.
References
-
Salimon, J., Abdullah, B. M., & Salih, N. (2011). Optimization of the oxirane ring opening reaction in biolubricant base oil production. Journal of King Saud University - Science. [Link]
-
Wikipedia contributors. (2024). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Nor, N. M., Salih, N., & Salimon, J. (2012). Optimization of the Ring Opening of Epoxidized Palm Oil using D-Optimal Design. Sains Malaysiana. [Link]
-
Majumdar, K. C., & Mondal, S. (2020). Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes. RSC Advances. [Link]
-
Goh, S. L., et al. (2019). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. Molecules. [Link]
-
Reddit User Discussion. (2022). Reductive amination difficulties - poor conversion. r/Chempros. [Link]
-
Nguyen, T. Q., & Daugulis, O. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. ACS Omega. [Link]
-
Reddit User Discussion. (2023). What's wrong with my reductive amination? I barely got any product. r/organicchemistry. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Rane, D., & Gurjar, M. K. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Arkivoc. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Journal of Synthetic Chemistry. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]
-
Topsoe. (n.d.). Methanol | MeOH | CH3OH | Purification method. Retrieved from [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification? [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure: alcohol. Retrieved from [Link]
Sources
Technical Support Center: Purification of (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol
Welcome to the technical support guide for the purification of (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol (CAS No. 64996-15-2). This resource is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in obtaining this spirocyclic intermediate at the desired purity. The unique structural features of this molecule, namely the N-benzyl piperidine core, the ethylene ketal, and the primary alcohol, can present specific purification hurdles. This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to navigate these complexities.
Understanding the Molecule and Potential Impurities
This compound is a valuable building block in medicinal chemistry, often utilized for its rigid, three-dimensional scaffold.[1] Its synthesis likely involves the N-benzylation of 1,4-dioxa-8-azaspiro[4.5]decane, followed by the introduction of the hydroxymethyl group at the C6 position. This synthetic pathway informs the likely impurity profile.
Key Molecular Features:
-
N-Benzyl Group: Confers hydrophobicity and can participate in cation-π interactions.[2]
-
1,4-Dioxa-8-aza-spiro[4.5]decane Core: A spirocyclic ketal protecting a piperidone carbonyl. The ketal is sensitive to acidic conditions.
-
Primary Alcohol (-CH2OH): A polar functional group that influences solubility and can be a site for side reactions.
Anticipated Impurity Profile:
A major challenge in drug development is the identification and control of impurities that can arise during synthesis.[3] Based on the probable synthetic route, the following impurities should be considered:
-
Unreacted Starting Materials:
-
1,4-Dioxa-8-azaspiro[4.5]decane
-
Benzyl halide (e.g., benzyl bromide or chloride)
-
-
Byproducts of N-Benzylation:
-
Over-alkylation products: Quaternary ammonium salts formed by reaction with a second molecule of benzyl halide.
-
Benzyl alcohol: Formed from the hydrolysis of the benzyl halide, especially if water is present.[4]
-
-
Byproducts of Hydroxymethylation:
-
Degradation Products:
-
Ketal-hydrolyzed product (N-benzyl-6-hydroxymethyl-4-piperidone): Can form if the compound is exposed to acidic conditions.
-
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Issue 1: My crude product is an oil/gum and won't solidify.
Answer: This is a common issue, often due to the presence of residual solvents or impurities that inhibit crystallization.
Causality: The N-benzyl group and the flexible hydroxymethyl side chain can lead to a lower melting point and a tendency to form oils. Impurities act as "lubricants," preventing the formation of a well-ordered crystal lattice.
Troubleshooting Steps:
-
Thorough Solvent Removal: Ensure all reaction and extraction solvents are completely removed under high vacuum. Gentle heating (e.g., 40-50 °C) can aid this process, but monitor for degradation.
-
Aqueous Work-up: Perform a diligent aqueous work-up to remove any water-soluble impurities. A wash with brine can help break emulsions and further dry the organic layer.
-
Trituration: Attempt to induce solidification by triturating the oil with a non-polar solvent in which the product is poorly soluble but the impurities are soluble. Good starting points are hexanes, diethyl ether, or a mixture of the two.
-
Initial Purification by Flash Chromatography: If trituration fails, a rapid filtration through a plug of silica gel using a non-polar eluent can remove highly non-polar impurities, potentially allowing the product to solidify upon concentration.
Issue 2: I'm seeing multiple spots on my TLC, even after an aqueous work-up.
Answer: This indicates the presence of multiple organic-soluble impurities. Identifying the nature of these impurities is key to selecting the appropriate purification strategy.
Causality: The multiple spots could correspond to unreacted starting materials, byproducts from the N-benzylation or hydroxymethylation steps, or degradation products.
Troubleshooting Workflow:
Caption: Decision workflow for addressing multiple impurities observed on TLC.
Step-by-Step Protocol:
-
Co-spotting: Run a TLC plate spotting your crude product, the starting materials (1,4-dioxa-8-azaspiro[4.5]decane and benzyl halide), and a co-spot of the crude with each starting material. This will confirm if unreacted starting materials are present.
-
Staining: Use multiple visualization techniques. UV light will show aromatic compounds (like the N-benzyl group). A potassium permanganate or ceric ammonium molybdate stain will visualize the alcohol and other functional groups.
-
Polarity Analysis:
-
Less Polar Spots (higher Rf): Likely correspond to unreacted benzyl halide or other non-polar byproducts.
-
More Polar Spots (lower Rf): Could be unreacted 1,4-dioxa-8-azaspiro[4.5]decane, benzyl alcohol, or the hydrolyzed ketal product. The hydrolyzed product will be significantly more polar.
-
-
pH Check: If a very polar, streaky spot is observed, it may be the hydrolyzed ketal. Ensure your work-up conditions were not acidic.
Issue 3: My column chromatography purification is giving poor separation or low yield.
Answer: Optimizing the chromatographic conditions is crucial for this molecule, which has both polar (alcohol, amine) and non-polar (benzyl) features.
Causality: Poor separation can result from an inappropriate solvent system or stationary phase. Low yield can be caused by irreversible adsorption to the silica gel, especially if it is acidic, or co-elution of the product with impurities.
Data-Driven Recommendations for Flash Chromatography:
| Problem | Probable Cause | Recommended Solution |
| Poor Separation (streaking or overlapping peaks) | Inappropriate solvent polarity. | Use a gradient elution. Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. Adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape by deactivating acidic sites on the silica. |
| Low Recovery from Column | Product sticking to acidic silica gel. | Use deactivated silica gel (e.g., treated with triethylamine) or switch to a different stationary phase like alumina (neutral or basic). |
| Co-elution with a close-running impurity | Isomeric or structurally similar byproducts. | Consider reverse-phase flash chromatography. The different selectivity may resolve the impurities. A C18-functionalized silica is a good starting point, eluting with a water/acetonitrile or water/methanol gradient. |
Illustrative Solvent Systems:
-
Normal Phase (Silica Gel):
-
Hexane/Ethyl Acetate gradient (e.g., 10% to 50% Ethyl Acetate)
-
Dichloromethane/Methanol gradient (e.g., 1% to 10% Methanol)
-
-
Reverse Phase (C18 Silica):
-
Water/Acetonitrile gradient (with 0.1% formic acid or ammonia, depending on product stability)
-
Issue 4: I'm struggling to recrystallize the purified product.
Answer: Finding the right solvent system for recrystallization is an empirical process. The goal is to find a solvent (or solvent pair) in which the compound is soluble when hot but sparingly soluble when cold.
Causality: The molecule's intermediate polarity can make solvent selection tricky. Solvents that are too non-polar may not dissolve it even when hot, while highly polar solvents may keep it in solution even at low temperatures.
Experimental Protocol for Recrystallization Solvent Screening:
-
Small-Scale Tests: In separate test tubes, place a small amount of your purified product (10-20 mg).
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Good starting solvents include:
-
Non-polar: Hexane, Diethyl Ether
-
Intermediate Polarity: Ethyl Acetate, Isopropanol, Acetone
-
Polar: Ethanol, Methanol
-
-
Heating: If the compound does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point.
-
Observation:
-
Ideal Single Solvent: The compound dissolves when hot and crystallizes upon cooling.
-
Solvent Pair: If the compound is very soluble in one solvent (e.g., Methanol) and insoluble in another (e.g., Water or Hexane), a solvent-pair system can be used. Dissolve the compound in a minimal amount of the "good" solvent while hot, then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
Solubility Insights for N-Benzyl Piperidine Derivatives:
Based on structurally similar compounds, this compound is expected to be soluble in chlorinated solvents (DCM, chloroform), alcohols (methanol, ethanol), and polar aprotic solvents (DMSO, DMF), with limited solubility in water and non-polar hydrocarbons.[7][8]
Frequently Asked Questions (FAQs)
Q1: How can I check for the stability of the ketal group during purification?
A1: The ethylene ketal is susceptible to acid-catalyzed hydrolysis. To avoid this, ensure that all aqueous solutions used during work-up are neutral or slightly basic. Avoid using acidic mobile phase modifiers (like trifluoroacetic acid) in chromatography if possible. If you suspect hydrolysis, you can monitor the reaction by TLC; the hydrolyzed product will be significantly more polar. 1H NMR spectroscopy can also be used to confirm the presence of the ketal, which will show a characteristic multiplet around 3.9-4.0 ppm for the -OCH2CH2O- protons.
Q2: My final product shows two closely spaced peaks in the HPLC. Could these be diastereomers?
A2: Yes, this is a distinct possibility if the hydroxymethyl group was introduced in a non-stereoselective manner. Diastereomers have different physical properties and can often be separated by chromatography.[9]
Strategies for Diastereomer Separation:
-
Optimize HPLC: Experiment with different stationary phases (e.g., phenyl-hexyl, cyano) and mobile phase compositions. Chiral chromatography can also be effective for separating diastereomers.[5]
-
Preparative SFC: Supercritical Fluid Chromatography (SFC) can sometimes provide better resolution for diastereomers than HPLC.
-
Derivatization: If separation of the alcohol diastereomers is difficult, consider derivatizing the hydroxyl group to form esters or ethers. The resulting diastereomeric derivatives may have different chromatographic properties, allowing for easier separation.
Q3: What is the best way to remove benzyl alcohol if it is present as an impurity?
A3: Benzyl alcohol is more polar than the starting benzyl halide but can have a similar polarity to the desired product, making chromatographic separation challenging.
-
Aqueous Wash: If present in significant amounts, some benzyl alcohol can be removed with an aqueous wash, although its solubility in water is limited.
-
Chromatography: A carefully optimized gradient elution on silica gel can separate the product from benzyl alcohol. The product, being a tertiary amine, will likely have a slightly lower Rf than benzyl alcohol in many solvent systems.
-
Kugelrohr Distillation: If the product is thermally stable, short-path distillation under high vacuum (Kugelrohr) can remove the more volatile benzyl alcohol.
Q4: My NMR spectrum looks clean, but the purity by HPLC is low. What could be the issue?
A4: This suggests the presence of impurities that are not easily detected by 1H NMR, or that co-elute with the product under the HPLC conditions used.
-
Non-Proton-Containing Impurities: Some inorganic salts or other byproducts might not have proton signals in the NMR.
-
Aromatic Impurities: If an impurity has aromatic signals that overlap with the benzyl group of your product, it might be difficult to quantify by NMR.
-
HPLC Method: Your analytical HPLC method may not be optimized for this compound. Try different columns and mobile phases to achieve better separation. Ensure you are using a suitable wavelength for detection (e.g., 254 nm for the aromatic ring).
References
-
Desfontaine, V., et al. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]
-
Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from [Link]
- Poppe, L., et al. (2003). Comparative study on separation of diastereomers by HPLC.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Borch, R. F., & Hassid, A. I. (1972). A new method for the reductive amination of aldehydes and ketones. The Journal of Organic Chemistry, 37(10), 1673-1674.
-
SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]
-
ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation? Retrieved from [Link]
- Yadav, P., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem.
- Kosasa, T., et al. (1999). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 42(8), 1354-1360.
- Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of medicinal chemistry, 58(14), 5575-5589.
-
Hoffman Fine Chemicals. (n.d.). 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane. Retrieved from [Link]
-
Zaragoza, F. (2022, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. Retrieved from [Link]
- Wu, C., et al. (2012). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. International Journal of Organic Chemistry, 2(2), 165-171.
- Bar, F. M., et al. (2018). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. Organic letters, 20(17), 5422-5426.
- Tsoleridis, C. A., et al. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2020(2), M1123.
-
Scienmag. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]
-
Zaragoza, F. (2022, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Retrieved from [Link]
- Fun, H. K., et al. (2011). 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o598.
- Britton, E. C., & Horsley, L. H. (1944). U.S. Patent No. 2,363,157. Washington, DC: U.S.
- Fu, G. C., & Toste, F. D. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234-12235.
- Leonori, D., & Studer, A. (2017). Ground State Generation and Cyclization of Aminium Radicals in the Formation of Tetrahydroquinolines. Organic letters, 19(3), 642-645.
Sources
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. CAS 64996-15-2 | (8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol - Synblock [synblock.com]
Technical Support Center: Synthesis of (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol Derivatives
Welcome to the technical support center for the synthesis of (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important spirocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly focusing on the critical ketalization step and the potential side reactions that can impact yield and purity. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic route.
I. Overview of the Core Synthesis and Critical Step
The synthesis of the this compound core typically involves the acid-catalyzed ketalization of N-benzyl-4-piperidone with ethylene glycol. This reaction forms the characteristic 1,4-dioxa-8-aza-spiro[4.5]decane ring system. While seemingly straightforward, this reversible reaction is prone to several side reactions that can significantly diminish the yield and complicate purification. Subsequent functional group manipulations, such as the introduction of the methanol moiety, are typically performed after the successful formation of the spiroketal.
This guide will focus primarily on troubleshooting the ketalization step, as its success is paramount to the overall synthetic efficiency.
II. Troubleshooting Guide & FAQs: Navigating Common Side Reactions
This section is structured in a question-and-answer format to directly address the most probable issues encountered during the synthesis.
FAQ 1: Low Yield of the Desired Spiroketal
Question: I am getting a low yield of my target spiroketal, (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]decane). What are the likely causes and how can I improve it?
Answer:
A low yield in this ketalization is a common issue and can often be attributed to one or more of the following side reactions or suboptimal conditions. Let's break down the potential culprits:
A. Incomplete Reaction/Unfavorable Equilibrium:
-
The "Why": Ketalization is a reversible reaction. The formation of the spiroketal is in equilibrium with the starting materials (N-benzyl-4-piperidone and ethylene glycol) and water. If the water generated is not effectively removed, the equilibrium will not favor the product, leading to low conversion.
-
Troubleshooting Protocol:
-
Water Removal is Key: The most effective way to drive the reaction to completion is by removing water as it is formed. The use of a Dean-Stark apparatus with a suitable azeotroping solvent (e.g., toluene or benzene) is the standard and most robust method.[1][2]
-
Dehydrating Agents: If a Dean-Stark trap is not feasible for your scale, the use of molecular sieves (3Å or 4Å) can be an alternative, although they may be less efficient for larger-scale reactions.
-
Excess Reagent: Using a moderate excess of ethylene glycol can also help shift the equilibrium towards the product.
-
B. Side Reaction: Aldol Condensation of N-Benzyl-4-piperidone:
-
The "Why": Under acidic conditions, the enol or enolate form of N-benzyl-4-piperidone can be generated, which can then act as a nucleophile and attack the protonated carbonyl of another molecule of the piperidone. This leads to the formation of a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone dimer. This side product is often a complex mixture of oligomers and can be a major source of yield loss.[3][4]
-
Troubleshooting Protocol:
-
Control Temperature: Aldol condensations are often favored at higher temperatures. Running the reaction at the lowest effective temperature can help minimize this side reaction.
-
Catalyst Choice and Loading: Use the mildest acid catalyst possible and the lowest effective catalytic amount. Strong acids and high concentrations can accelerate the self-condensation. Consider using milder acids like p-toluenesulfonic acid (pTSA) or pyridinium p-toluenesulfonate (PPTS).
-
Order of Addition: Adding the piperidone slowly to a mixture of the ethylene glycol and acid catalyst in the solvent can help to ensure that the piperidone is more likely to react with the intended diol rather than itself.
-
C. Side Reaction: Ethylene Glycol Self-Condensation/Polymerization:
-
The "Why": In the presence of a strong acid and at elevated temperatures, ethylene glycol can undergo self-condensation. The dimerization of ethylene glycol leads to the formation of 1,4-dioxane .[5][6][7][8][9] Further polymerization can lead to the formation of poly(ethylene glycol) (PEG) chains of varying lengths.[10][11] These side products can complicate the purification process and consume the ethylene glycol, reducing the yield of the desired spiroketal.
-
Troubleshooting Protocol:
-
Temperature Control: This is the most critical factor. Avoid excessive heating. The ideal temperature is one that allows for the efficient azeotropic removal of water without promoting significant self-condensation of the ethylene glycol.
-
Catalyst Selection: As with aldol condensation, using a milder acid catalyst can reduce the rate of these side reactions.
-
Reaction Time: Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. Prolonged reaction times, especially at high temperatures, will favor the formation of these byproducts.
-
D. Side Reaction: N-Debenzylation:
-
The "Why": The benzyl group on the piperidine nitrogen can be labile under certain acidic conditions, particularly in the presence of strong acids or at elevated temperatures for extended periods. This would lead to the formation of the unprotected spiroketal, 1,4-dioxa-8-aza-spiro[4.5]decane, which will have different solubility and chromatographic properties, leading to yield loss of the desired product. The basicity of the piperidine nitrogen (predicted pKa of the conjugate acid is around 9.0) means it will be protonated under acidic conditions, which generally protects it, but harsh conditions can still lead to cleavage.
-
Troubleshooting Protocol:
-
Mild Acid Catalysis: Avoid strong mineral acids like sulfuric acid or hydrochloric acid if possible. p-Toluenesulfonic acid is a common and generally suitable choice.
-
Temperature and Time Management: As with other side reactions, minimizing the reaction temperature and time will reduce the risk of debenzylation.
-
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low spiroketal yield.
FAQ 2: Difficulty in Purifying the Product
Question: My reaction seems to have worked, but I am struggling to isolate a pure product. What are the best purification strategies?
Answer:
Purification can be challenging due to the similar polarities of the starting material and product, as well as the potential side products.
-
The "Why": The N-benzyl-4-piperidone starting material and the spiroketal product are both basic, nitrogen-containing compounds with relatively similar polarities. The side products, if formed, can further complicate the chromatographic separation.
-
Troubleshooting Protocol:
-
Aqueous Work-up: After the reaction, a careful aqueous work-up is crucial. Quench the reaction by cooling and adding a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst. This will ensure your product is in its free base form. Extract with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purification.
-
Solvent System: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The addition of a small amount of triethylamine (0.5-1%) to the eluent can help to prevent tailing of the basic amine compounds on the acidic silica gel, leading to better separation.
-
Order of Elution: Typically, the less polar dioxane (if formed) will elute first, followed by the desired spiroketal product. The unreacted N-benzyl-4-piperidone is slightly more polar and will elute after the product. Aldol condensation products and PEG are generally more polar and will elute last or remain on the baseline.
-
-
Crystallization/Recrystallization: If the spiroketal is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be a highly effective method for obtaining very pure material.
-
III. Experimental Protocols
Protocol 1: Optimized Ketalization using a Dean-Stark Trap
This protocol is a general guideline and may require optimization for specific derivatives.
-
Apparatus Setup:
-
Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.
-
The Dean-Stark trap should be filled with the reaction solvent.
-
-
Reagent Charging:
-
To the round-bottom flask, add N-benzyl-4-piperidone (1.0 eq), ethylene glycol (1.5-2.0 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 eq).
-
Add a suitable azeotroping solvent (e.g., toluene) to the flask. The volume should be sufficient to allow for efficient stirring and reflux.
-
-
Reaction:
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate with 1% triethylamine eluent) or GC-MS.
-
Continue refluxing until the starting material is consumed or the theoretical amount of water has been collected.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel as described in FAQ 2.
-
Table 1: Summary of Potential Side Products and Key Characteristics
| Side Product | Structure | Formation Conditions | Key Identification Feature | Mitigation Strategy |
| Aldol Adduct/Dimer | High molecular weight α,β-unsaturated ketone | Strong acid, high temperature | Higher MW peak in MS, lower Rf on TLC | Lower temperature, milder acid, slow addition of ketone |
| 1,4-Dioxane | Cyclic diether | Strong acid, high temperature | Low boiling point, early eluting peak in GC | Strict temperature control, milder acid |
| Poly(ethylene glycol) (PEG) | H-(O-CH2-CH2)n-OH | Strong acid, high temperature, long reaction time | Smear on TLC, complex NMR signals | Minimize reaction time and temperature |
| Debenzylated Spiroketal | Spiroketal without N-benzyl group | Harsh acidic conditions, prolonged heating | More polar spot on TLC, loss of benzyl signals in NMR | Use mild acid catalyst, avoid excessive heat |
IV. Mechanistic Insights: Visualizing Side Reactions
Understanding the mechanisms of these side reactions is crucial for effective troubleshooting.
Caption: Key side reaction pathways in the synthesis.
V. References
-
Pearson Education. (n.d.). 1,4-Dioxane is made commercially by the acid-catalyzed condensation. Pearson+. Retrieved January 17, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 1,4-Dioxane. NCBI Bookshelf. [Link]
-
Chemiolis. (2022, May 8). Making 1,4-dioxane. YouTube. [Link]
-
LibreTexts. (2020, October 20). 12.8: Reactions of Aldehydes and Ketones with Alcohols. Chemistry LibreTexts. [Link]
-
Filo. (2025, April 7). Write a mechanism for the formation of 1,4-dioxane from ethylene glycol catalyzed by sulfuric acid. [Link]
-
University of York. (n.d.). Dean-Stark. Chemistry Teaching Labs. Retrieved January 17, 2026, from [Link]
-
Ngoc, C. H., Le, T. T. N., & Hoang, Q. D. (2019). Mechanisms of a ring closure of DEG to form dioxane... ResearchGate. [Link]
-
Stoltz, B. M., et al. (2019). A Small-scale Procedure for Acid-catalyzed Ketal Formation. Caltech. [Link]
-
ScienceMadness Discussion Board. (2020, February 22). Dean Stark without Dean Stark.... almost quantitative. [Link]
-
Chemistry For Everyone. (2025, February 10). Is Polyethylene Glycol The Same As Ethylene Glycol?. YouTube. [Link]
-
Chemistry For Everyone. (2025, January 9). Where Does Polyethylene Glycol Come From?. YouTube. [Link]
-
Toke, L., Szabo, G. T., Aranyosi, K., & Somogyi-Werner, K. (1987). Poly ethylene glycol derivatives and the phase-transfer catalysis. Periodica Polytechnica Chemical Engineering, 31(1-2), 45-51.
-
Liu, Y., et al. (2015). Poly(ethylene) glycol hydrogel based on oxa-Michael reaction: Precursor synthesis and hydrogel formation. PMC. [Link]
-
Szeliga, J., et al. (2017). Polymer-Supported Poly(Ethylene Glycol) as a Phase-Transfer Catalyst for Cross-Aldol Condensation of Isobutyroaldehyde and Formaldehyde. Molecules, 22(4), 645.
-
Magritek. (n.d.). The Aldol Condensation. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Experimental pKa values, atomic partial charges calculated by MNDO-PM6.... [Link]
-
MDPI. (2023). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules, 28(10), 4100.
-
Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone.
-
ResearchGate. (2025, November 14). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]
-
ACS Omega. (2020, February 3). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. [Link]
-
PubMed. (2012). New strategies for natural products containing chroman spiroketals. [Link]
-
The University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents and. [Link]
-
University of York. (n.d.). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. [Link]
-
Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. [Link]
-
ResearchGate. (2025, August 7). Toward a pKa Scale of N-Base Amines in Ionic Liquids. [Link]
-
ResearchGate. (n.d.). A fully automated three-step protein purification procedure for up to five samples using the NGC chromatography system. [Link]
-
PubMed. (2013). HPLC purification of in vitro transcribed long RNA. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Dean-Stark [chemtl.york.ac.uk]
- 3. Page loading... [guidechem.com]
- 4. magritek.com [magritek.com]
- 5. 1,4-Dioxane is made commercially by the acid-catalyzed condensati... | Study Prep in Pearson+ [pearson.com]
- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Write a mechanism for the formation of 1,4-dioxane from ethylene glycol c.. [askfilo.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimization of Coupling Reactions with (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you optimize your coupling reactions. The unique spirocyclic structure of this reagent, featuring a sterically hindered primary alcohol and a tertiary amine, presents specific challenges and opportunities in synthesis that this guide will help you navigate.
Understanding the Substrate: Key Structural Features
The structure of this compound presents two key features that must be considered during reaction optimization:
-
Steric Hindrance: The primary alcohol at the C6 position is adjacent to the spirocyclic core, creating a sterically demanding environment. This can hinder the approach of reagents and catalysts, often slowing down reaction rates or preventing reactions altogether.[1][2][3][4][5]
-
Coordinating Tertiary Amine: The N-benzyl tertiary amine can act as a Lewis base and coordinate to the metal center of your catalyst (e.g., palladium). This can lead to catalyst inhibition or deactivation, preventing the catalytic cycle from proceeding efficiently.[6][7]
This guide is structured to address these challenges directly within the context of common coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low or no conversion. What are the first things I should check?
A1: When facing low or no product yield, a systematic approach is essential. Begin with the fundamentals before moving to more complex variables.[8]
-
Reagent & Solvent Quality: Ensure all reagents are pure and solvents are anhydrous and deoxygenated. The primary alcohol on your substrate and many organometallic reagents are sensitive to moisture. Oxygen can rapidly deactivate palladium catalysts, leading to the formation of inactive palladium black.[8][9]
-
Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are highly sensitive to oxygen.[9] Confirm that your reaction vessel was properly degassed (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon) and maintained under a positive pressure of inert gas throughout the experiment.
-
Catalyst Activity: Verify the age and storage conditions of your palladium source and ligands. Palladium(II) precatalysts require in situ reduction to the active Pd(0) species. If this step is inefficient, the reaction will not start. Consider using a pre-activated Pd(0) source or a more robust precatalyst.[10]
Q2: I suspect the tertiary amine in my substrate is poisoning the catalyst. How can I mitigate this?
A2: This is a common issue with substrates containing coordinating groups.[6] The lone pair on the nitrogen can bind to the palladium center, inhibiting substrate or ligand binding.
-
Use Bulky Ligands: Employing sterically demanding ligands (e.g., biaryl phosphines like SPhos, or N-heterocyclic carbenes (NHCs)) can create a crowded coordination sphere around the palladium.[11][12][13][14] This steric bulk can disfavor the binding of the substrate's tertiary amine relative to the desired ligand, keeping the catalyst active.
-
Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes overcome partial catalyst deactivation to provide the desired product.[10] The reaction can be re-optimized to lower the loading later.[15]
Q3: Which type of palladium precatalyst is best for this substrate?
A3: For challenging substrates, using well-defined palladium precatalysts is highly recommended over simple sources like Pd(OAc)₂ or Pd₂(dba)₃. Precatalysts ensure a reliable 1:1 or 1:2 Pd:Ligand ratio and often generate the active Pd(0) species more cleanly and efficiently. For sterically hindered couplings, G3 or G4 Buchwald-type precatalysts are excellent starting points.[10]
Troubleshooting & Optimization Workflows
This section provides detailed guidance for specific coupling reactions. The principles discussed are broadly applicable but are tailored to the challenges posed by this compound.
Workflow Diagram: General Troubleshooting for Low Yield
Below is a systematic workflow for troubleshooting common coupling reaction issues.
Caption: A general workflow for troubleshooting low-yield reactions.
Guide 1: Buchwald-Hartwig O-Arylation with Aryl Halides
This reaction couples the primary alcohol with an aryl halide to form an ether linkage. The steric hindrance around the alcohol is the primary challenge.
Q: My O-arylation with an electron-rich aryl bromide is slow and incomplete. What should I change?
A: The slow reductive elimination step is often the rate-limiting factor for electron-rich coupling partners.
-
Ligand Choice: This is the most critical parameter. For sterically hindered substrates, bulky, electron-rich phosphine ligands are essential.[13][14] They accelerate the rate-limiting oxidative addition and reductive elimination steps.[7] Start with a ligand screen.
-
Base Selection: The choice of base is crucial. A strong, non-nucleophilic base is required to deprotonate the alcohol. Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, if it proves too aggressive, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened.[9]
-
Temperature: Increasing the reaction temperature can often overcome the activation barrier for sterically demanding couplings. If you are running at 80 °C, try increasing to 100-110 °C, solvent permitting.
Recommended Starting Conditions & Troubleshooting Table
| Parameter | Recommended Starting Condition | Troubleshooting Action | Rationale |
| Palladium Source | XPhos Pd G3 (2 mol%) | Switch to a different precatalyst (e.g., RuPhos Pd G3) | Ensures efficient generation of the active Pd(0) species.[10] |
| Ligand | XPhos (4 mol%) | Screen other bulky ligands (RuPhos, SPhos, BrettPhos) | The ligand dictates catalyst activity and stability, especially for hindered substrates.[13][14] |
| Base | NaOtBu (1.5 equiv) | Screen K₃PO₄, Cs₂CO₃ | Base strength and solubility dramatically affect reaction outcome.[9] |
| Solvent | Toluene (0.1 M) | Screen Dioxane, CPME | Solvent polarity affects catalyst solubility and reaction kinetics. |
| Temperature | 100 °C | Increase to 110-120 °C or decrease to 80 °C | Balances reaction rate against potential catalyst or substrate decomposition. |
Guide 2: Suzuki-Miyaura Coupling (via Alcohol Activation)
To perform a Suzuki coupling, the primary alcohol must first be converted into a better leaving group, such as a tosylate, mesylate, or triflate (OTf), or even a halide (e.g., bromide). This guide focuses on troubleshooting the subsequent Pd-catalyzed C-C bond formation.
Q: I have successfully converted the alcohol to a tosylate, but the Suzuki coupling with an arylboronic acid gives significant amounts of a hydrodehalogenation side product (Ar-OTs → Ar-H). Why?
A: Reductive dehalogenation (or in this case, detosylation) is a common side reaction in palladium catalysis.[10] It often occurs when the transmetalation step (transfer of the organic group from boron to palladium) is slow relative to other pathways, such as β-hydride elimination or reaction with trace water/base.
-
The Role of the Base and Water: The base is required to activate the boronic acid for transmetalation.[16] For Suzuki reactions, a common base is K₃PO₄. Sometimes, anhydrous conditions can slow transmetalation; the reaction can paradoxically be accelerated by the presence of a small amount of water, which facilitates the formation of the active boronate species.
-
Ligand Effects: The choice of ligand can influence the relative rates of transmetalation versus side reactions.[3] A ligand that promotes rapid transmetalation and subsequent reductive elimination will minimize the lifetime of intermediates that can lead to side products. Again, screening bulky, electron-rich ligands is the best strategy.[1]
-
Boronic Acid Quality: Boronic acids can degrade over time, especially in the presence of moisture, leading to homocoupling and protodeboronation.[9] Ensure you are using high-quality boronic acid or consider using a more stable boronate ester (e.g., a pinacol ester).
Experimental Protocol: General Procedure for a Test Suzuki-Miyaura Coupling
-
Setup: To an oven-dried vial equipped with a magnetic stir bar, add the tosylate of (8-Benzyl...)-methanol (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inerting: Seal the vial with a septum cap, and purge with argon for 5-10 minutes.
-
Reagent Addition: Add the palladium precatalyst (e.g., SPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst) under a positive flow of argon.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1, 0.1 M) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir for the allotted time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
Guide 3: Amide Coupling / Acylation
While not a transition-metal-catalyzed cross-coupling, forming an amide bond by acylating the parent secondary amine (following debenzylation) or an ester bond by acylating the primary alcohol can also be challenging due to steric hindrance.
Q: My acylation reaction with a standard acid chloride and triethylamine is incomplete, even after prolonged heating. What can I do?
A: Standard conditions may be insufficient to overcome the steric hindrance of the spirocyclic core.
-
Use a More Powerful Acylating Agent: Instead of an acid chloride, try activating the carboxylic acid with a more potent coupling reagent. Reagents like HATU or COMU, in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA), are highly effective for hindered substrates.
-
Consider a Different Catalyst: For particularly difficult acylations, nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) or an N-heterocyclic carbene (NHC) can be added in catalytic amounts to accelerate the reaction.
Visualizing the Catalytic Cycle
Understanding the key steps in a cross-coupling reaction can help diagnose problems. The diagram below illustrates a generic palladium catalytic cycle. A bottleneck at any step (e.g., slow Oxidative Addition) will stall the entire process.
Caption: A simplified palladium cross-coupling catalytic cycle.
This guide provides a starting point for optimizing your reactions. Given the unique nature of your substrate, systematic screening of the parameters discussed—particularly the ligand—is the most reliable path to success.
References
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
- Buchwald–Hartwig amin
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amin
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
- Palladium catalyst issues in cross-coupling reactions. Benchchem.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Technical Support Center: Catalyst Selection for Cross-Coupling with Hindered Substr
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Suzuki Coupling. Organic Chemistry Portal.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
Sources
- 1. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts*. | Semantic Scholar [semanticscholar.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki Coupling [organic-chemistry.org]
Overcoming solubility issues of (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol in assays
Technical Support Center: (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol
A Researcher's Guide to Overcoming Solubility Challenges in Experimental Assays
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound during their experiments. As a spirocyclic molecule containing a bulky, hydrophobic benzyl group, this compound is predicted to have low aqueous solubility, a common challenge for many promising drug candidates.[1][2][3] This guide provides a series of troubleshooting steps and advanced protocols in a question-and-answer format to help you maintain compound integrity and generate reliable, reproducible data.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening and what are the first steps to fix it?
Answer: This is a very common phenomenon known as "precipitation upon dilution" or "salting out."[4][5] While this compound may be soluble in 100% Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases when introduced to an aqueous environment. The DMSO, a strong organic solvent, is rapidly diluted, leaving the hydrophobic compound unable to stay dissolved in the now predominantly aqueous buffer.[5][6]
The Causality: The core issue is the large difference in polarity between your DMSO stock and your final assay medium. A sudden, large dilution factor shock-precipitates the compound out of the solution. The first line of defense is to optimize your dilution technique and manage the final solvent concentration.
Initial Troubleshooting Steps:
-
Minimize Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should not exceed 0.5% to avoid solvent-induced artifacts and cytotoxicity.[7][8][9] Some robust enzymatic assays may tolerate up to 1-2%, but this must be validated.[5]
-
Perform a Solvent Tolerance Test: Before testing your compound, run a control experiment with only the solvent (e.g., a DMSO serial dilution) to determine the maximum concentration your specific assay system can tolerate without affecting the results (e.g., cell viability, enzyme kinetics).[8][10]
-
Employ a Serial Dilution Protocol: Instead of a single, large dilution, perform a series of intermediate dilutions. This gradual reduction in DMSO concentration can help keep the compound in a metastable, supersaturated state long enough for your experiment.[8]
-
Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration primary stock (e.g., 10-50 mM). Ensure it is fully dissolved; gentle warming or brief sonication may assist.
-
Create Intermediate Dilutions: Prepare an intermediate dilution series in 100% DMSO.
-
Dilute into Assay Medium: Add a small volume of the appropriate DMSO stock dropwise into your final assay buffer while vortexing or stirring vigorously. This rapid mixing helps disperse the compound molecules before they can aggregate and precipitate.[6][8]
-
Visual Inspection: After dilution, visually inspect the solution for any cloudiness or precipitate. If the solution is clear, proceed with your assay immediately, as precipitation can sometimes occur over time.
Q2: My compound still precipitates even with optimized dilution. What alternative solvents or co-solvents can I try?
Answer: If DMSO alone is insufficient, introducing co-solvents or switching to alternative solvent systems may be necessary. The goal is to create a final assay environment that is more hospitable to the hydrophobic compound without compromising the biological system.
The Causality: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, increase the overall polarity of the solvent system, thereby enhancing the solubility of non-polar compounds.[11] However, every co-solvent has its own toxicity profile and potential for assay interference.[11][12]
Recommended Co-solvents & Considerations:
| Co-Solvent | Typical Final Concentration | Pros | Cons & Cautions | Assay Compatibility |
| Ethanol | < 1% | Less toxic than DMSO for some cell lines, volatile. | Can affect enzyme activity and cell membrane integrity.[7][12] | Cell-based assays (with validation), some enzyme assays. |
| Polyethylene Glycol (PEG 300/400) | 1-5% | Low toxicity, can improve protein stability.[3] | Can be viscous, may interfere with some detection methods. | Good for many enzyme and cell-based assays.[3][11] |
| Glycerol | 1-10% | Excellent protein stabilizer, very low toxicity.[3] | High viscosity can make pipetting difficult. | Excellent for protein-based and enzyme assays.[3] |
Caption: Decision workflow for selecting and validating a co-solvent.
Q3: I've heard about using cyclodextrins or surfactants. How do they work and are they safe for my assay?
Answer: When simple solvent optimization fails, formulation-based strategies using excipients like cyclodextrins or surfactants can be highly effective. These molecules work by encapsulating the hydrophobic compound, presenting a hydrophilic exterior to the aqueous solvent.[13][14][15]
The Causality & Mechanism:
-
Cyclodextrins (CDs): These are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[15][16] The hydrophobic this compound molecule can partition into this cavity, forming a water-soluble "inclusion complex."[13][14][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[13][14][16] Studies have shown β-cyclodextrins can significantly increase the water solubility of spiro compounds.[17]
-
Surfactants (Detergents): Molecules like Tween® 20 or Triton™ X-100 are amphiphilic. Above a certain concentration (the critical micelle concentration, CMC), they self-assemble into micelles, which can encapsulate hydrophobic compounds in their core. However, surfactants are more likely to interfere with biological assays. They can denature proteins, disrupt cell membranes, and inhibit enzyme activity.[18][19][20] Their use requires careful validation.
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.
-
Determine Optimal CD:Drug Ratio: A molar ratio between 5:1 and 10:1 (HP-β-CD:compound) is a good starting point.
-
Prepare Co-Stock Solution: a. Weigh the required amount of HP-β-CD and dissolve it in your assay buffer or water. b. Separately, dissolve your compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO). c. While vortexing the HP-β-CD solution, slowly add the dissolved compound stock.
-
Equilibrate: Allow the solution to stir at room temperature for 1-4 hours (or overnight at 4°C) to facilitate the formation of the inclusion complex.
-
Sterile Filter: Use a 0.22 µm filter to remove any undissolved compound or aggregates and to sterilize the solution for cell-based assays.
-
Validate Assay Compatibility: Run a control experiment with the HP-β-CD solution alone (at the final concentration used in the assay) to ensure it does not interfere with your experimental readout.[7][10]
A Critical Note on Surfactants: While effective solubilizers, surfactants can significantly impact biological systems.[21][22] Anionic surfactants are often more disruptive than non-ionic ones.[18][19] If you must use a surfactant, use a non-ionic one like Tween® 20 or Tween® 80 at the lowest possible concentration (ideally well below 0.1%) and perform extensive validation to rule out interference.[11][12]
Summary of Solubilization Strategies
| Strategy | Mechanism | Key Advantages | Key Disadvantages | Best For... |
| Optimized Dilution | Kinetic trapping in a supersaturated state | Simple, no added reagents | Often insufficient for very hydrophobic compounds | Initial screening, moderately insoluble compounds |
| Co-solvents (PEG, Glycerol) | Increases solvent polarity | Simple, effective for moderate solubility issues | Potential for cytotoxicity or assay interference | Most in vitro assays, with proper validation |
| Cyclodextrins (HP-β-CD) | Forms water-soluble inclusion complexes | High solubilizing power, low toxicity, stabilizes compound[13][14] | Requires optimization of ratios, higher cost | Cell-based and in vivo assays, highly insoluble compounds |
| Surfactants (Tween® 20/80) | Micellar encapsulation | Very high solubilizing power | High risk of assay interference, protein denaturation[19][20] | Biochemical assays where interference has been ruled out; use with extreme caution in cell-based assays |
References
-
Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: PubMed Central URL: [Link]
-
Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications Source: MDPI URL: [Link]
-
Title: Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC Source: NIH URL: [Link]
-
Title: Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends Source: MDPI URL: [Link]
-
Title: Innovative Formulation Strategies for Poorly Soluble Drugs Source: World Pharma Today URL: [Link]
-
Title: Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs Source: Hilaris Publisher URL: [Link]
-
Title: Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF Source: ResearchGate URL: [Link]
-
Title: Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems Source: MDPI URL: [Link]
-
Title: Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels Source: Taylor & Francis Online URL: [Link]
-
Title: Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs Source: International Journal of Pharmaceutical Sciences and Nanotechnology URL: [Link]
-
Title: Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems Source: National Center for Biotechnology Information URL: [Link]
-
Title: Compexation of poorly water soluble drug with cyclodextrin Source: pharmascroll.com URL: [Link]
-
Title: Understanding Interactions of Surfactants and Enzymes: Impact of Individual Surfactants on Stability and Wash Performance of Protease Enzyme in Detergents | Request PDF Source: ResearchGate URL: [Link]
-
Title: Differential Effects of Surfactants on Enzyme Activity and Transport across a Semipermeable Cell Source: TechConnect Briefs URL: [Link]
-
Title: The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins Source: MDPI URL: [Link]
-
Title: Considerations regarding use of solvents in in vitro cell based assays Source: ResearchGate URL: [Link]
-
Title: Interactions between surfactants and hydrolytic enzymes Source: ResearchGate URL: [Link]
-
Title: Considerations regarding use of solvents in in vitro cell based assays Source: Semantic Scholar URL: [Link]
-
Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: The effect of some cosolvents and surfactants on viability of cancerous cell lines Source: Research Journal of Pharmacognosy URL: [Link]
-
Title: The effect of some cosolvents and surfactants on viability of cancerous cell lines Source: ResearchGate URL: [Link]
-
Title: Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC Source: NIH URL: [Link]
-
Title: Considerations regarding use of solvents in in vitro cell based assays - PMC Source: NIH URL: [Link]
-
Title: Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research Source: ACS Publications URL: [Link]
-
Title: Can we predict compound precipitation in DMSO stocks? Source: Sussex Drug Discovery Centre URL: [Link]
-
Title: Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Source: ResearchGate URL: [Link]
-
Title: Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study Source: PubMed Central URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Compexation of poorly water soluble drug with cyclodextrin [wisdomlib.org]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. briefs.techconnect.org [briefs.techconnect.org]
(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol stability under acidic/basic conditions
Answering your request, here is the technical support center with troubleshooting guides and FAQs.
Welcome to the technical support resource for (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol (CAS: 64996-15-2).[1][2] As Senior Application Scientists, we have compiled this guide to address common questions and troubleshooting scenarios related to the stability of this versatile intermediate, particularly when exposed to acidic and basic conditions. Our goal is to provide you with the causal explanations behind its chemical behavior to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns for this compound?
A1: The stability of this molecule is dictated by two key functional groups: the spiroketal (specifically, a 1,4-dioxaspiro moiety) and the tertiary N-benzyl amine .
-
Under Acidic Conditions: The primary point of instability is the spiroketal. Ketal and acetal protecting groups are notoriously labile to acid-catalyzed hydrolysis.[3][4] Exposure to even mild aqueous acid can lead to the rapid cleavage of the spirocycle, revealing the parent ketone.
-
Under Basic Conditions: The molecule is generally very stable. The ketal linkage, the tertiary amine, and the primary alcohol are all robust in the presence of common bases.[3] Degradation would require exceptionally harsh conditions not typically encountered in standard synthetic or workup procedures.
-
N-Benzyl Group: While the N-benzyl group can be cleaved under specific catalytic (e.g., hydrogenolysis) or strongly oxidative conditions, it is generally stable to the aqueous acidic and basic conditions discussed in this guide.[5][6]
Q2: I'm planning a reaction under acidic conditions. What is the specific degradation pathway I should expect?
A2: The degradation proceeds via acid-catalyzed hydrolysis of the ketal. The mechanism involves the protonation of one of the ketal oxygens, which turns it into a good leaving group (an alcohol). This is followed by ring opening and subsequent attack by water, ultimately leading to the formation of 8-benzyl-6-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decan-4-one and ethylene glycol. The tertiary amine will also be protonated to form an ammonium salt, which increases the compound's solubility in aqueous acidic media.
Below is a diagram illustrating this primary degradation pathway.
Caption: Predicted degradation pathway under acidic conditions.
Q3: Can I use strong bases like NaOH or KOH during an aqueous workup?
A3: Yes. The compound is highly stable under basic conditions. The spiroketal is an ether-like functional group, which does not react with bases.[3][4] Therefore, using common inorganic bases like sodium hydroxide, potassium hydroxide, or carbonates for extractions, washes, or pH adjustments is perfectly acceptable and should not induce degradation. The amine nitrogen, being a Lewis base, will remain in its free base form.[7][8]
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, the compound should be stored under an inert atmosphere (like nitrogen or argon) at room temperature, and protected from light.[1] The most critical factor is to protect it from acidic vapors or moisture, which could slowly hydrolyze the ketal over time. A well-sealed container in a desiccator is a good practice.
Troubleshooting & Experimental Guides
This section addresses specific problems you might encounter during your experiments.
Issue 1: My NMR analysis after an acidic workup shows a new peak around 2.2-2.5 ppm and the disappearance of the ketal signals around 3.9 ppm.
-
Probable Cause: This is a classic sign of ketal hydrolysis. The signals around 3.9 ppm correspond to the -O-CH2-CH2-O- protons of the dioxolane ring. Their disappearance, coupled with the appearance of new signals in the aliphatic region, strongly suggests the formation of the parent ketone.
-
Solution:
-
Avoid Acidic Workups: If possible, modify your procedure to use a neutral or basic aqueous workup (e.g., saturated sodium bicarbonate solution).
-
Minimize Contact Time: If an acidic wash is unavoidable, perform it quickly at low temperatures (0-5 °C) and immediately neutralize the organic layer.
-
Use Anhydrous Conditions: For subsequent steps, ensure all solvents and reagents are rigorously dried to prevent inadvertent hydrolysis. The deprotection is driven by water in an acidic medium.[9]
-
Issue 2: I am purifying the compound on a standard silica gel column and recovering a significant amount of a more polar impurity.
-
Probable Cause: Standard silica gel is inherently acidic and can catalyze the hydrolysis of the spiroketal directly on the column, especially with protic solvents in the eluent (like methanol).
-
Solution:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it in the starting eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v). This will neutralize the acidic sites.
-
Use Alternative Media: Consider using neutral alumina or a reverse-phase C18 column for purification if the compound's polarity allows.
-
Work Quickly: Do not let the compound sit on the column for extended periods.
-
Technical Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding a molecule's intrinsic stability and for developing stability-indicating analytical methods.[10][11][12][13] Here are validated protocols for assessing the stability of this compound.
Protocol 1: Acidic Hydrolysis Forced Degradation
This protocol is designed to induce and monitor the degradation of the compound under controlled acidic conditions.
Objective: To determine the rate and profile of degradation in an acidic solution.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Class A volumetric flasks and pipettes
-
HPLC system with a C18 column
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve ~25 mg of the compound in acetonitrile to prepare a 1.0 mg/mL stock solution.
-
Stress Sample Preparation: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and 1.0 mL of 0.1 M HCl. Dilute to the mark with a 50:50 mixture of acetonitrile and water. This yields a final concentration of 0.1 mg/mL in 0.01 M HCl.
-
Control Sample: Prepare a control sample similarly but replace the 0.1 M HCl with 1.0 mL of water.
-
Incubation: Store both the stress and control samples at 40 °C.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of each sample.
-
Quenching: Immediately neutralize the aliquot by adding an equivalent amount of 0.1 M NaOH to stop the degradation.
-
Analysis: Analyze the quenched samples by a validated HPLC method to determine the remaining percentage of the parent compound and the formation of any degradation products.
Protocol 2: Basic Hydrolysis Forced Degradation
This protocol is used to confirm the stability of the compound under basic conditions.
Procedure: Follow the same steps as in Protocol 1, but replace the 0.1 M HCl with 0.1 M NaOH in the stress sample preparation. The "quenching" step should use an equivalent amount of 0.1 M HCl.
Data Interpretation & Visualization
A well-designed forced degradation study should aim for 5-20% degradation of the active ingredient to ensure that degradation products are generated at sufficient levels for detection without completely destroying the sample.[13]
Table 1: Expected Outcomes of Forced Degradation Studies
| Condition | Stressor | Expected Degradation | Primary Degradant |
| Acidic Hydrolysis | 0.01 M HCl, 40 °C, 24h | Significant (e.g., >10%) | 8-Benzyl-4-oxo-piperidine-2-methanol |
| Basic Hydrolysis | 0.01 M NaOH, 40 °C, 24h | Minimal to None (<2%) | Not Applicable |
| Control | Water, 40 °C, 24h | Minimal to None (<2%) | Not Applicable |
Workflow for Stability Assessment
The following diagram outlines the logical flow for conducting a comprehensive stability assessment.
Caption: A typical workflow for a forced degradation study.
References
- Vertex AI Search Result 1. 1,4-Dioxa-8-azaspiro[4.5]decane CAS 177-11-7 | 841858 - Merck Millipore.
- BLDpharm. 64996-15-2|(8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol.
- Synblock. CAS 64996-15-2 | (8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol.
- K. Singh et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
- Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones.
- J. Ashenhurst (2026). 5 Key Basicity Trends of Amines. Master Organic Chemistry.
- Google Patents. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
- Wikipedia. Spiroketals.
- ACS Publications. Direct Amidation of Tertiary N-Benzylamines | Organic Letters.
- Chemistry LibreTexts (2019). 17.8: Acetals as Protecting Groups.
- S. Bodkhe et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Quora (2024). Why can benzoylation of primary and secondary amines be carried out in basic medium, but acetylation cannot be done in basic conditions?.
- Y. Wang et al. (2010). Mechanistic Pathways in CF3COOH-Mediated Deacetalization Reactions.
- Nelson Labs.
- Chemistry Stack Exchange (2021).
- Chemistry LibreTexts (2020). 21.4: Acidity and Basicity of Amines.
- Pharmatutor (2025).
- SGS (2018).
Sources
- 1. 64996-15-2|(8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol|BLD Pharm [bldpharm.com]
- 2. CAS 64996-15-2 | (8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol - Synblock [synblock.com]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzylamines [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. resolvemass.ca [resolvemass.ca]
Technical Support Center: Stereoselectivity in Reactions with (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol
Disclaimer: The chiral auxiliary (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol is a novel compound with limited specific data in the peer-reviewed literature regarding its application in asymmetric synthesis. This guide is therefore based on established principles of stereoselective synthesis and extrapolates from well-understood, structurally analogous chiral auxiliaries. The troubleshooting strategies provided are intended as a starting point for investigation and should be adapted based on experimental observations.
Introduction
This compound possesses a unique combination of structural features that make it a promising candidate as a chiral auxiliary for a range of asymmetric transformations. Its rigid spiroketal backbone provides a well-defined steric environment, while the N-benzyl group can further influence facial selectivity. The primary alcohol offers a convenient handle for the attachment of various substrates. This guide addresses potential challenges in achieving high stereoselectivity when using this auxiliary and provides systematic troubleshooting approaches.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Aldol Reactions
Q: I am performing a Lewis acid-mediated aldol reaction between an aldehyde and an N-acyl derivative of this compound, but I am observing a low diastereomeric ratio (dr). What are the likely causes and how can I improve the selectivity?
A: Low diastereoselectivity in aldol reactions using chiral auxiliaries is a common issue that can often be resolved by systematically evaluating the reaction parameters that influence the transition state geometry. The key is to maximize the energy difference between the pathways leading to the desired and undesired diastereomers.[1][2]
Underlying Principles: The stereochemical outcome of an aldol reaction is primarily determined by the geometry of the enolate (Z vs. E) and the facial bias imposed by the chiral auxiliary.[3] Lewis acids play a crucial role in coordinating to both the aldehyde and the chiral auxiliary-bound carbonyl, leading to a more rigid transition state.[4] The choice of Lewis acid can dictate whether the reaction proceeds through a chelation-controlled or non-chelation-controlled pathway, which in turn affects the resulting stereochemistry.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity in Michael additions.
Detailed Solutions:
-
Steric Hindrance as the Controlling Factor:
-
Problem: The inherent steric bulk of the auxiliary may not be sufficient to completely block one face, especially with smaller nucleophiles.
-
Solution: The bulky N-benzyl group should, in principle, provide significant steric shielding. Ensure that the substrate is properly attached to the auxiliary to maximize this effect. The conformation of the N-acyl linkage can be influenced by the reaction conditions.
-
-
Nature of the Nucleophile:
-
Problem: The size and nature of the nucleophile can influence the transition state and, consequently, the diastereoselectivity. [5] * Solution: Experiment with different nucleophiles. For example, when using organocuprates, varying the copper source (e.g., CuI, CuBr·SMe₂, CuCN) and the organometallic precursor (e.g., RLi, RMgBr) can impact the reactivity and selectivity.
-
-
Introduction of a Lewis Acid:
-
Problem: A flexible conformation of the Michael acceptor can lead to poor selectivity.
-
Solution: The addition of a Lewis acid can enforce a specific s-cis or s-trans conformation of the enone system through chelation, leading to a more organized transition state and improved diastereoselectivity. A screen of Lewis acids such as TiCl₄, SnCl₄, or Et₂AlCl is recommended.
-
-
Temperature and Solvent Effects:
-
Problem: As with aldol reactions, higher temperatures can lead to a loss of selectivity.
-
Solution: Perform the reaction at low temperatures (e.g., -78 °C to -40 °C). The choice of solvent can also be critical; ethereal solvents like THF and diethyl ether are commonly used for organocuprate additions.
-
Issue 3: Difficulty in Removing the Chiral Auxiliary
Q: I have successfully performed my stereoselective reaction and now need to cleave the auxiliary without racemizing the newly formed stereocenter. What are the recommended methods for removing the this compound auxiliary?
A: The removal of a chiral auxiliary is a critical step, and the conditions must be chosen carefully to avoid epimerization or decomposition of the product. [1]The method of removal depends on the desired functional group in the final product.
Recommended Cleavage Protocols:
| Desired Product | Reagents | Typical Conditions | Potential Pitfalls & Troubleshooting |
| Carboxylic Acid | LiOH, H₂O₂ | THF/H₂O, 0 °C | Basic conditions may cause epimerization of α-stereocenters. Troubleshooting: Use milder conditions, such as LiOOH, or perform the reaction at lower temperatures. |
| Primary Alcohol | LiAlH₄ or LiBH₄ | THF or Et₂O, 0 °C to reflux | Over-reduction of other functional groups (e.g., esters, ketones). Troubleshooting: Use a milder reducing agent like LiBH₄ or perform the reaction at lower temperatures. [1] |
| Aldehyde | LiAlH(OtBu)₃ or DIBAL-H | THF, -78 °C | Over-reduction to the alcohol. Troubleshooting: Careful control of stoichiometry and temperature is crucial. Add the reducing agent slowly at -78 °C. |
| Methyl Ester | NaOMe/MeOH | MeOH, reflux | Transesterification may be slow. Troubleshooting: Use of a Lewis acid catalyst may be necessary. |
Experimental Protocol: Reductive Cleavage to a Primary Alcohol
-
Dissolve the substrate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of LiAlH₄ (2.0-3.0 eq) in THF dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the sequential dropwise addition of H₂O, 15% aqueous NaOH, and then more H₂O (Fieser workup).
-
Allow the mixture to warm to room temperature and stir until a white precipitate forms.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
The filtrate contains the desired primary alcohol and the recovered chiral auxiliary, which can be separated by column chromatography.
Mechanistic Considerations: The Role of the N-Benzyl Group and Spiroketal Core
The stereodirecting influence of the this compound auxiliary is predicated on its rigid, well-defined three-dimensional structure.
Caption: Key structural features influencing stereoselectivity.
-
Rigid Spiroketal Core: The spirocyclic nature of the auxiliary locks the cyclohexane ring in a chair-like conformation, providing a predictable scaffold. This rigidity is essential for the effective transmission of stereochemical information.
-
N-Benzyl Group: The benzyl group on the nitrogen atom is a significant steric directing group. It is expected to occupy a pseudo-equatorial position to minimize steric strain, thereby shielding one face of the reactive center from the approach of incoming reagents. [6]* Chelation Potential: The nitrogen atom and the oxygen atoms of the dioxolane ring can potentially act as Lewis basic sites for chelation with metal ions from Lewis acids or organometallic reagents. This chelation can further rigidify the transition state, leading to enhanced stereoselectivity. [4] By understanding and manipulating these factors through the systematic troubleshooting approaches outlined above, researchers can unlock the full potential of this compound as a valuable tool in asymmetric synthesis.
References
-
Ager, D. J.; Prakash, I.; Schaad, D. R. Chiral Oxazolidinones in Asymmetric Synthesis. Chemical Reviews, 1996 , 96 (2), 835-875. [Link]
-
Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 1981 , 103 (8), 2127-2129. [Link]
-
da Silva, A. B. F.; de Oliveira, L. G.; de Souza, R. O. M. A. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed, 2021 . [Link]
-
Fuentes-Ríos, D.; Muñoz, C.; Díaz, A.; Sarabia, F.; López-Romero, J. M. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. RSC Publishing, 2023 . [Link]
-
University of Bristol. Introduction to Stereoselective Organic Synthesis. [Link]
-
Singh, R.; Kumar, V. Asymmetric Synthesis of Naturally Occuring Spiroketals. MDPI, 2008 . [Link]
-
Thane, T. A.; Jarvo, E. R. Nickel-Catalyzed Stereoselective Coupling Reactions of Benzylic and Alkyl Alcohol Derivatives. PMC, 2023 . [Link]
-
Mahrwald, R. Diastereoselection in Lewis-Acid-Mediated Aldol Additions. MSU chemistry, 1999 . [Link]
-
Sifuentes, L. Y.; Gnanaprakasam, B.; Tcyrulnikov, S.; Verma, P. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. PMC, 2013 . [Link]
-
Smith, S. W.; Woerpel, K. A. Direct Enantioselective Conjugate Addition of Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society, 2015 . [Link]
-
Procter, D. J.; Flower, K. R.; Williams, C. M. Enantioselective access to benzannulated spiroketals using a chiral sulfoxide auxiliary. Organic & Biomolecular Chemistry, 2016 . [Link]
-
ResearchGate. Substituent influence on the diastereoselectivity of the alkylation of cyclic chiral imines. 2006 . [Link]
-
Himo, F.; Demjén, A.; Humbel, S. Diastereoselectivity in Lewis-acid-catalyzed Mukaiyama aldol reactions: a DFT study. Journal of the American Chemical Society, 2012 . [Link]
-
Gais, H.-J.; D. Brichzi, A. Chiral Auxiliaries - Principles and Recent Applications. Angewandte Chemie International Edition, 2004 . [Link]
-
ResearchGate. Diastereoselective Magnesium Halide-Catalyzed anti-Aldol Reactions of Chiral N-Acyloxazolidinones. 2006 . [Link]
-
Kim, H.; Yen, C.-H.; An, B.; Lee, J.; Chekler, E. L. P.; Toste, F. D. Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. PubMed Central, 2015 . [Link]
-
ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal. 2016 . [Link]
-
Gais, H.-J.; Grote, T.; Loo, R.; Müller, I.; Reggelin, M.; Schleusner, M.; Spalthoff, N.; Wünnemann, S. Asymmetric synthesis of spiroketal, spiroether, and oxabicycle building blocks via stereoselective spiro- and bicycloannulation of 2-hydroxy dihydropyrans. PubMed, 2008 . [Link]
-
ResearchGate. Stereoselectivity of Asymmetric Michael Addition Reactions Controlled by Chiral Auxiliary. 2007 . [Link]
-
Davies, H. M. L.; Hedley, S. J.; Bohall, B. R. Asymmetric Intermolecular C-H Functionalization of Benzyl Silyl Ethers Mediated by Chiral Auxiliary-Based Aryldiazoacetates and Chiral Dirhodium Catalysts. Organic Chemistry Portal, 2005 . [Link]
-
ACS Omega. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. 2021 . [Link]
-
Chemical Reviews. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. 2021 . [Link]
-
Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. 2008 . [Link]
-
Organic & Biomolecular Chemistry. Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. 2018 . [Link]
-
Unife. triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. 2025 . [Link]
-
Pharmacy 180. Diastereoselection in Aldol Reactions. [Link]
-
RSC Publishing. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. 2023 . [Link]
-
ResearchGate. Synthesis and application of reactive BODIPY dyes. 2014 . [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmacy180.com [pharmacy180.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Nickel-Catalyzed Stereoselective Coupling Reactions of Benzylic and Alkyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Characterization of (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol
An in-depth technical guide by a Senior Application Scientist.
Introduction: Welcome to the technical support center for the analytical characterization of (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol (CAS No. 64996-15-2). This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the analysis of this unique spirocyclic compound. Our focus is not just on what to do, but why you're doing it, grounding every recommendation in sound scientific principles to ensure robust and reliable data.
The molecule , with the formula C₁₅H₂₁NO₃ and a molecular weight of 263.33 g/mol , possesses several key structural features that dictate its analytical behavior: a basic tertiary amine within the azaspirocycle, a UV-active benzyl group, a primary alcohol, and a polar dioxolane moiety.[1][2] This combination requires careful consideration during method development and troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and basic analysis of this compound.
Q1: What are the primary challenges I should anticipate when developing an HPLC method for this compound?
A1: The primary challenge stems from the basic tertiary amine. This functional group can engage in strong secondary interactions with acidic silanol groups present on the surface of traditional silica-based HPLC columns. This interaction is a leading cause of significant peak tailing, which compromises peak integration, resolution, and overall quantification accuracy.[3] Method development should proactively address this by selecting appropriate columns and mobile phase additives.
Q2: What solvents are suitable for dissolving this compound for analysis?
A2: Given its structure, this compound is expected to be soluble in common organic solvents like methanol, acetonitrile, and dichloromethane. For reversed-phase HPLC, it is crucial to dissolve the sample in a solvent that is miscible with the mobile phase and has a lower eluotropic strength if possible, to prevent peak distortion.[4] Always start by dissolving the sample in your initial mobile phase composition to ensure compatibility.[5]
Q3: Is this compound suitable for Gas Chromatography (GC)?
A3: Direct GC analysis can be challenging. The compound has a relatively high molecular weight and contains a polar primary alcohol, which can lead to broad peaks and potential thermal degradation in the injector port. Furthermore, the basic amine can interact with active sites in the GC system.[6] Derivatization of the alcohol group (e.g., silylation) may be necessary to improve volatility and peak shape. A thorough evaluation of the compound's thermal stability via techniques like DSC/TGA is recommended before pursuing GC analysis.
Q4: How can I confirm the identity of the material I have received?
A4: A combination of techniques is essential for unambiguous identification.[7][8]
-
Mass Spectrometry (MS): To confirm the molecular weight (263.33 g/mol ). Expect to see an [M+H]⁺ ion at m/z 264.16 in positive ion mode.[2]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the presence of the benzyl group, the spirocycle core, and the methanol moiety.
-
FT-IR Spectroscopy: To identify key functional groups like the C-O bonds of the ether and alcohol, and aromatic C-H bonds.
Part 2: Chromatography Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for purity assessment and quantification. This section focuses on resolving common issues encountered during the analysis of our target compound.
Q5: My HPLC chromatogram shows severe peak tailing for the main analyte. What is the cause and how do I fix it?
A5: As mentioned in Q1, peak tailing is the most common problem for this amine-containing compound. It is caused by secondary interactions between the basic nitrogen and acidic silanol groups on the column packing material.
Causality Workflow: Resolving HPLC Peak Tailing
Caption: A workflow diagram for diagnosing and solving HPLC peak tailing.
Step-by-Step Protocol to Mitigate Peak Tailing:
-
Mobile Phase Modification: The quickest approach is to add a competing base like 0.1% triethylamine (TEA) or diethylamine (DEA) to your mobile phase. These additives compete for the active silanol sites, effectively masking them from your analyte.
-
pH Adjustment: Control the mobile phase pH. Working at a low pH (e.g., pH 2.5-3.5 with formic acid or TFA) ensures the analyte is fully protonated, which can sometimes improve peak shape. Conversely, a mid-range pH (e.g., pH 7-8 with a phosphate or bicarbonate buffer) can suppress the ionization of some silanol groups. Caution: Always check your column's pH tolerance. Many silica-based columns are not stable above pH 8.[5]
-
Column Selection: If mobile phase adjustments are insufficient, switch to a more inert stationary phase. Modern "base-deactivated" or "end-capped" columns are specifically designed to have minimal residual silanol activity.
-
System Suitability Check: Before and after making changes, always run a system suitability test as defined by guidelines like USP <621> to ensure your modifications are valid.[9][10][11] The tailing factor should ideally be between 0.8 and 1.5.[12]
Q6: I'm seeing retention time drift during my analytical run. What are the likely causes?
A6: Retention time instability can invalidate your results. The causes can be traced to the column, mobile phase, or pump.[13]
| Potential Cause | Troubleshooting Step & Rationale |
| Insufficient Column Equilibration | Before starting the sequence, flush the column with the initial mobile phase for at least 10-15 column volumes. This ensures the stationary phase is fully conditioned and the surface chemistry is stable.[5] |
| Mobile Phase Composition Change | If using an online mixer, ensure solvents are properly degassed to prevent bubble formation in the pump heads. If preparing manually, ensure accurate measurement. Small changes in the organic modifier percentage can cause significant shifts.[4][13] |
| Temperature Fluctuation | Use a thermostatted column compartment. A change of even 1°C can alter retention times. Ensure the lab's ambient temperature is stable.[5] |
| Pump Malfunction / Leaks | Check for pressure fluctuations. Look for salt deposits around fittings, which indicate a leak. A leak will cause the flow rate to drop, increasing retention times.[3][4] |
Gas Chromatography (GC)
Q7: My GC analysis of the underivatized compound shows a very broad, tailing peak. Is this expected?
A7: Yes, this is highly likely. The broad, tailing peak is a result of two factors:
-
Hydrogen Bonding: The primary alcohol can form hydrogen bonds with active sites (silanols) in the injector liner and on the column surface.
-
Adsorption: The basic tertiary amine can irreversibly or strongly adsorb to acidic sites within the GC system.[6][14]
Step-by-Step Protocol for GC Method Improvement:
-
Use an Inert Flow Path: Ensure you are using a base-deactivated or ultra-inert inlet liner and a GC column specifically designed for analyzing basic compounds.
-
Derivatization (Recommended): The most robust solution is to derivatize the primary alcohol. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will cap the alcohol, making the molecule more volatile and less polar, leading to a much sharper, more symmetrical peak.
-
Optimize Temperatures: Use the lowest possible injector temperature that ensures complete volatilization to minimize the risk of on-column degradation. Perform a temperature ramp to find the optimal elution temperature.
-
System Check: If problems persist, check for leaks in the system, as oxygen entering the column at high temperatures can degrade the stationary phase and create active sites.[15]
Part 3: Spectroscopy Troubleshooting Guide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q8: The peaks in my ¹H NMR spectrum are broad and poorly resolved. What should I check?
A8: Broad NMR peaks can obscure important coupling information and make interpretation difficult.[16]
Troubleshooting Workflow: Poor NMR Resolution
Caption: Decision tree for troubleshooting broad peaks in NMR spectra.
Q9: I am having trouble assigning the proton signal for the alcohol (-CH₂OH). How can I confirm it?
A9: The chemical shift of hydroxyl protons can be variable and they often appear as broad singlets. The definitive way to confirm the assignment is through a D₂O exchange experiment.[16]
Protocol for D₂O Exchange:
-
Acquire a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆.
-
Identify the peak you suspect is the -OH proton.
-
Remove the NMR tube, add one to two drops of deuterium oxide (D₂O), and cap it.
-
Shake the tube vigorously for about 30 seconds to facilitate proton-deuteron exchange.
-
Re-acquire the ¹H NMR spectrum. The peak corresponding to the -OH proton will have disappeared or significantly diminished in intensity, confirming its identity.
Mass Spectrometry (MS)
Q10: What are the expected major fragments in the mass spectrum for this compound under Electron Ionization (EI) or Electrospray Ionization (ESI)?
A10: Understanding the likely fragmentation pathways is key to confirming the structure. Nitrogen-containing heterocyclic compounds often exhibit characteristic fragmentation patterns.[17][18]
| Ionization Mode | Expected Ion | m/z | Rationale / Fragmentation Pathway |
| ESI (Positive) | [M+H]⁺ | 264.16 | Protonation of the basic tertiary nitrogen. This is expected to be the base peak. |
| EI / ESI-MS/MS | [M-C₇H₇]⁺ | 172 | Loss of the benzyl group (C₆H₅CH₂•), a stable radical. This is a very common fragmentation for N-benzyl compounds. |
| EI / ESI-MS/MS | [C₇H₇]⁺ | 91 | Formation of the tropylium ion from the benzyl group. This is a hallmark fragment for benzyl moieties. |
| EI / ESI-MS/MS | [M-CH₂OH]⁺ | 232 | Loss of the hydroxymethyl radical (•CH₂OH). |
Part 4: Thermal Analysis Troubleshooting Guide
Differential Scanning Calorimetry (DSC)
Q11: My DSC thermogram shows a noisy or drifting baseline. How can I improve the data quality?
A11: A stable baseline is critical for accurately determining thermal transitions like melting point (Tm) or glass transition (Tg).[19][20]
Steps to a Stable DSC Baseline:
-
Instrument Calibration: Ensure the instrument's temperature and heat flow are properly calibrated using certified reference materials like indium.[20][21]
-
Sample Pan Preparation: Ensure the sample pan is clean and free of contamination.[22] The sample should be pressed flat to ensure good thermal contact with the bottom of the pan. An uneven sample can cause baseline artifacts.[23]
-
Reference Pan: Always use a clean, empty reference pan that is of the same type and has a similar mass to your sample pan.
-
Purge Gas: Ensure a consistent flow of inert purge gas (e.g., nitrogen) to prevent oxidative degradation and maintain a stable thermal environment.[19]
-
Thermal History: Run a preliminary heat-cool-heat cycle. The first heating run erases the sample's prior thermal history, and the second heating run often provides a much cleaner, more reproducible thermogram.[23]
Q12: The melting point I measured is broad or appears at a lower temperature than expected. What does this indicate?
A12: A broad or depressed melting point is a classic indicator of impurities. According to colligative properties, impurities disrupt the crystal lattice, requiring less energy (a lower temperature) to melt. A broad melting range also suggests the presence of multiple components.
Protocol for Investigating a Broad Melting Point:
-
Confirm Purity by HPLC: Use a validated, stability-indicating HPLC method to determine the purity of the sample. This is the most direct way to confirm or rule out the presence of impurities. The method should be validated according to ICH Q2(R1) guidelines.[24][25][26][27]
-
Check DSC Heating Rate: A very fast heating rate (>20 °C/min) can artificially broaden the melting peak. Use a standard heating rate of 5-10 °C/min for accurate determination.[21]
-
Sample Preparation: Ensure the sample is completely dry. The presence of residual solvent will also cause a broad and depressed melting endotherm.
References
-
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]
-
〈621〉 CHROMATOGRAPHY. US Pharmacopeia (USP). Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available at: [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available at: [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]
-
USP <621> Chromatography. DSDP Analytics. Available at: [Link]
-
NMR Artifacts. Max T. Rogers NMR Facility. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
-
A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. ResearchGate. Available at: [Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available at: [Link]
-
Common problems and artifacts encountered in solution‐state NMR experiments. CDN. Available at: [Link]
-
4 Troubleshooting Common Errors in DSC Experiments. betterceramic. Available at: [Link]
-
Nitrogen-Containing Heterocyclic Compounds. ResearchGate. Available at: [Link]
-
-
Common Problems. SDSU NMR Facility – Department of Chemistry. Available at: [Link]
-
-
Troubleshooting. Biomolecular Interactions Facility. The Huck Institutes. Available at: [Link]
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. Available at: [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Publish. Available at: [Link]
-
DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Qualitest FZE. Available at: [Link]
-
Fixing Common Issues with TA DSC Sample Pans in Thermal Testing. NEXACULE. Available at: [Link]
-
Common problems and artifacts encountered in solution-state NMR experiments. ResearchGate. Available at: [Link]
-
Analytical Method Development. SpiroChem. Available at: [Link]
-
Troubleshooting 1H NMR Spectroscopy. Department of Chemistry: University of Rochester. Available at: [Link]
-
TROUBLESHOOTING GUIDE. Restek. Available at: [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC - NIH. Available at: [Link]
-
GC Troubleshooting Guide Poster. Agilent. Available at: [Link]
-
7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. Available at: [Link]
-
This compound. PubChemLite. Available at: [Link]
-
Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link]
-
GC Troubleshooting Guide. GL Sciences. Available at: [Link]
-
Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Oriental Journal of Chemistry. Available at: [Link]
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. arkat usa. Available at: [Link]
Sources
- 1. CAS 64996-15-2 | (8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol - Synblock [synblock.com]
- 2. PubChemLite - this compound (C15H21NO3) [pubchemlite.lcsb.uni.lu]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. agilent.com [agilent.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin [publishing.emanresearch.org]
- 9. usp.org [usp.org]
- 10. agilent.com [agilent.com]
- 11. dsdpanalytics.com [dsdpanalytics.com]
- 12. usp.org [usp.org]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. glsciences.eu [glsciences.eu]
- 16. Troubleshooting [chem.rochester.edu]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. betterceramic.com [betterceramic.com]
- 20. torontech.com [torontech.com]
- 21. qualitest.ae [qualitest.ae]
- 22. nexacule.com [nexacule.com]
- 23. Troubleshooting | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 24. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 25. jordilabs.com [jordilabs.com]
- 26. fda.gov [fda.gov]
- 27. fda.gov [fda.gov]
Technical Support Center: Stability and Storage of (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol
Welcome to the dedicated technical support guide for (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol (CAS No. 64996-15-2).[1][2] This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable spirocyclic building block. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges you may encounter during its storage and handling.
Understanding the Molecule: A Multi-Functional Spirocycle
This compound is a complex organic molecule featuring three key functional groups that dictate its stability: a benzyl-protected tertiary amine, a primary alcohol, and an ethylene glycol ketal.[3][4] Understanding the inherent reactivity of each group is crucial for preventing decomposition.
-
N-Benzyl Group: This group protects the tertiary amine. While generally stable, it is susceptible to cleavage via catalytic hydrogenolysis and strong acids.[5][6]
-
1,4-Dioxaspiro Ketal: This group protects a ketone functionality. Ketals are notably stable under neutral to strongly basic conditions but are labile to acid-catalyzed hydrolysis, which reverts the ketal to the parent ketone.[7][8]
-
Primary Alcohol (-CH2OH): The hydroxyl group can undergo oxidation.
The primary decomposition pathways, therefore, involve acid-catalyzed hydrolysis of the ketal and de-benzylation of the amine.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, the compound should be stored in a tightly sealed container, protected from light and moisture, at a controlled low temperature. An inert atmosphere is highly recommended.
Q2: I've noticed a new spot on the TLC plate of my stored sample. What could it be?
A2: A new, more polar spot could indicate the hydrolysis of the ketal to the corresponding ketone. If the new spot is less polar, it might suggest an impurity from the synthesis that has precipitated out. Degradation to the de-benzylated product is also a possibility. We recommend using analytical techniques like HPLC or GC-MS to identify the impurity.[9]
Q3: Can I store this compound in a solution?
A3: Storing in solution is generally not recommended for long-term preservation due to increased molecular mobility, which can accelerate decomposition. If short-term storage in solution is necessary, use a dry, aprotic solvent (e.g., anhydrous acetonitrile or THF) and store under an inert atmosphere at low temperatures. Avoid protic solvents like methanol or ethanol, which can facilitate ketal exchange or hydrolysis, especially in the presence of trace acid.
Q4: My sample has developed a yellowish tint. Is it still usable?
A4: A change in color often signifies decomposition. While the compound might still be suitable for some applications depending on the nature and quantity of the impurities, it is crucial to re-analyze the purity of the material before use. Oxidation of the amine or other degradation pathways can lead to colored byproducts.
Troubleshooting Guide: Preventing and Diagnosing Decomposition
This section provides a structured approach to identifying and resolving stability issues with this compound.
Issue 1: Ketal Hydrolysis - Formation of the Ketone
-
Symptom: Appearance of a new, more polar spot on TLC or a new peak in HPLC/GC-MS analysis. The mass of this new peak would correspond to the hydrolyzed product.
-
Root Cause: Exposure to acidic conditions, often in the presence of water.[7][10] The source of acid can be atmospheric CO2 dissolving in residual moisture, acidic impurities in storage solvents, or the inherent acidity of silica gel if the compound was purified via column chromatography and not properly neutralized.
-
Preventive Measures & Solutions:
-
Strictly Anhydrous Conditions: Ensure the solid compound is thoroughly dried under high vacuum before storage.
-
Inert Atmosphere: Store the compound under an inert gas like argon or nitrogen to displace moisture and air.[11]
-
Neutral Glassware: Use neutral (Type I) borosilicate glass vials for storage. Avoid scratched or lower-quality glass that can have an acidic surface.
-
Aprotic Solvents: If used in solution, ensure solvents are freshly distilled and dried over molecular sieves.
-
Basic Quench: If the compound was purified by silica gel chromatography, consider a mild basic wash (e.g., dilute NaHCO3 solution) during workup, followed by thorough drying, to remove any residual acid.
-
Issue 2: N-Debenzylation
-
Symptom: Appearance of a new, significantly more polar compound, corresponding to the secondary amine. This can be detected by LC-MS.
-
Root Cause: While less common during storage than ketal hydrolysis, de-benzylation can occur under certain conditions. Exposure to strong acids or catalytic metals (e.g., palladium residues from synthesis) can facilitate this process.[6][12] Photolytic cleavage, though less likely for a benzyl group, cannot be entirely ruled out with prolonged exposure to UV light.
-
Preventive Measures & Solutions:
-
Avoid Acid: As with ketal hydrolysis, preventing exposure to acidic conditions is key.
-
Ensure Purity: Confirm that the material is free from residual catalysts used during its synthesis (e.g., Pd/C). If necessary, re-purify to remove these traces.
-
Light Protection: Store in an amber vial or in a dark place to prevent potential photolytic degradation.
-
Issue 3: Oxidation
-
Symptom: The sample develops a color (e.g., yellow to brown), and complex new peaks may appear in the chromatogram. The primary alcohol could be oxidized to an aldehyde or carboxylic acid, or the tertiary amine could be oxidized to an N-oxide.
-
Root Cause: Exposure to atmospheric oxygen, potentially accelerated by light or trace metal impurities.[13]
-
Preventive Measures & Solutions:
-
Inert Atmosphere: Storing under argon or nitrogen is the most effective way to prevent oxidation.
-
Low Temperature: Storing at reduced temperatures (see table below) slows down the rate of all chemical reactions, including oxidation.[14][15]
-
Chelating Agents: If metal contamination is suspected, washing a solution of the compound with a dilute solution of EDTA during workup (followed by rigorous drying) may help.
-
Recommended Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 4°C | Reduces reaction rates of potential decomposition pathways.[16] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and displaces moisture that could lead to hydrolysis.[11] |
| Light | Amber Vial / Darkness | Protects against potential photolytic degradation. |
| Container | Tightly Sealed Neutral Glass | Prevents ingress of moisture and air; avoids acidic surface catalysis. |
| Form | Dry Solid | Maximizes stability by reducing molecular mobility. |
Visualizing Decomposition Pathways and Troubleshooting
Diagram 1: Key Decomposition Pathways
Caption: Major degradation routes for the target compound.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for diagnosing and addressing decomposition.
Analytical Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a stability-indicating HPLC method is recommended.
Protocol: HPLC Method for Purity and Degradation Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer, depending on the stability of the compound under these conditions). A neutral pH mobile phase might be preferable to prevent on-column degradation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (for the benzyl group).
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable aprotic solvent (e.g., acetonitrile) to a known concentration.
-
Analysis: Inject a known volume and monitor for the appearance of new peaks over time under various storage conditions (e.g., room temperature vs. -20°C, air vs. argon). The peak area of the parent compound can be used to quantify its degradation.
This guide provides a comprehensive framework for maintaining the integrity of this compound. By understanding its chemical vulnerabilities and implementing the recommended storage and handling procedures, researchers can ensure the reliability and reproducibility of their experiments.
References
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
-
Kim, H., & Lee, D. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (2024). Protecting group. Retrieved from [Link]
-
Reddit. (2018). Protecting groups in organic synthesis?! Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
OSTI.GOV. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
CK-12 Foundation. (n.d.). What factors affect decomposition? Retrieved from [Link]
-
BYJU'S. (n.d.). Decomposition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Wikipedia. (2024). Decomposition. Retrieved from [Link]
-
PubMed. (2001). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Retrieved from [Link]
-
Scribd. (n.d.). Factors Affecting Decomposition - Organic Matter. Retrieved from [Link]
-
ResearchGate. (2020). Recent Advances in the Protection of Amine Functionality: A Review. Retrieved from [Link]
-
National Institutes of Health. (2012). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. Retrieved from [Link]
-
Climate, Forests and Woodlands. (2019). Understanding Decomposition and Its Controls. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of aza-spiro compounds in aqueous micellar solutions. Retrieved from [Link]
-
Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of Spiro Pyrazolone-Oxindole and Bicyclic Pyrazolone Derivatives via Solvent-Dependent Regioselective Aza-1,4/1,6-Michael and Intramolecular Cycloaddition under Catalyst-Free Conditions. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-ylmethanol. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Thia-Aza Spiro Compounds in Agrochemicals. Retrieved from [Link]
-
YouTube. (2022). Protecting Groups - Organic Reagents | Protection of Amines & Alcohols. Retrieved from [Link]
-
National Institutes of Health. (2019). Storage of Information Using Small Organic Molecules. Retrieved from [Link]
-
RSC Publishing. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. Retrieved from [Link]
-
Lumen Learning. (n.d.). 1.6. Functional Groups | Organic Chemistry 1: An open textbook. Retrieved from [Link]
- Google Patents. (n.d.). Azaspiro compounds, their production and use.
Sources
- 1. CAS 64996-15-2 | (8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol - Synblock [synblock.com]
- 2. (8-BENZYL-1,4-DIOXA-8-AZA-SPIRO(4.5)DEC-6-YL)-METHANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - this compound (C15H21NO3) [pubchemlite.lcsb.uni.lu]
- 4. 64996-15-2|(8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol|BLD Pharm [bldpharm.com]
- 5. Benzylamines [organic-chemistry.org]
- 6. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. ck12.org [ck12.org]
- 14. Decomposition - Wikipedia [en.wikipedia.org]
- 15. scribd.com [scribd.com]
- 16. climate-woodlands.extension.org [climate-woodlands.extension.org]
Technical Support Center: A Guide to Scaling the Synthesis of (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol
Introduction: Welcome to the technical support center for the synthesis of (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol (CAS 64996-15-2).[1][2][3][4][5][6] This spirocyclic piperidine derivative is a valuable building block in medicinal chemistry and drug development, prized for its rigid scaffold that allows for precise three-dimensional presentation of functional groups.[7][8] However, its multi-step synthesis presents several challenges when transitioning from laboratory scale to pilot or manufacturing scale. Common hurdles include controlling side reactions, managing reaction equilibria, and ensuring process safety.
This guide provides field-proven insights, troubleshooting protocols, and data-driven recommendations to help you navigate the complexities of scaling up this synthesis. We will address issues from a first-principles perspective, explaining the causality behind each experimental choice to ensure robust and reproducible outcomes.
Synthetic Pathway Overview
A common and scalable synthetic route begins with 1-benzyl-4-piperidone and proceeds through three key transformations: C3-functionalization, ketalization, and final reduction. The order of these steps is critical for minimizing side-product formation and simplifying purifications. The following diagram outlines a validated manufacturing sequence.
Caption: A scalable three-phase synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: My ketalization reaction is stalling or giving low yields. What are the most common reasons? A1: Low yields in ketalization are almost always linked to equilibrium control.[9] The primary culprits are:
-
Insufficient Water Removal: The reaction produces one equivalent of water. At scale, azeotropic removal via a Dean-Stark trap must be highly efficient. Ensure your solvent (e.g., toluene) is forming an azeotrope effectively and that there are no "cold spots" in the apparatus causing water to reflux back into the reaction.
-
Catalyst Neutralization: The substrate contains a basic tertiary amine (the N-benzylpiperidine nitrogen) which can neutralize the acid catalyst (e.g., p-toluenesulfonic acid, p-TsOH). You may need a stoichiometric amount of acid, or even slightly more, to ensure a catalytic amount of free acid is present.[10]
-
Sub-optimal Temperature: The reaction needs to be at a sufficient temperature to facilitate both the reaction rate and the azeotropic removal of water. For a toluene/ethylene glycol system, this typically means reflux temperatures around 110-120°C.
Q2: During the C3-functionalization with diethyl carbonate, I'm getting a dark, polymeric mess and very little of the desired β-keto ester. What's happening? A2: This is a classic issue of side reactions outpacing the desired Claisen condensation. The primary cause is often related to the base and reaction conditions:
-
Base Choice & Addition: Sodium hydride (NaH) is preferred for its irreversibility, but its addition rate is critical. Adding it too quickly can cause localized high concentrations and temperature spikes, promoting self-condensation of the piperidone starting material.
-
Temperature Control: The initial deprotonation should be performed at a controlled temperature (e.g., 0-10°C) before warming to drive the reaction to completion. Runaway exotherms are a significant risk here.
-
Oxygen Contamination: Anhydrous, oxygen-free conditions are paramount. Oxygen can lead to oxidative side reactions, resulting in colored impurities and decomposition. Ensure the reaction is performed under a robust inert atmosphere (Nitrogen or Argon).
Q3: The final ester reduction with LiAlH₄ is giving me workup problems, specifically persistent emulsions and low recovery. How can I improve this? A3: Large-scale LiAlH₄ workups are notoriously difficult. Emulsions are typically caused by the formation of gelatinous aluminum salts.
-
Use a Fieser Workup: A carefully controlled, sequential addition of water, then 15% NaOH solution, then more water (e.g., the "1:1:3" method where for 'x' g of LiAlH₄, you add 'x' mL H₂O, 'x' mL 15% NaOH, then '3x' mL H₂O) can produce a granular, easily filterable aluminum salt precipitate.
-
Consider Safer Alternatives: For scale-up, reagents like sodium borohydride in combination with an additive (e.g., LiCl) or Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride) can offer similar reactivity with much safer and simpler aqueous workups.[11]
-
Reverse Quench: At scale, always add the reaction mixture to the quenching solution (reverse quench), not the other way around. This maintains better temperature control and prevents the accumulation of unreacted hydride.
Troubleshooting Guide 1: C3-Functionalization of 1-Benzyl-4-piperidone
This step, forming the β-keto ester, is often the lowest-yielding part of the sequence and requires tight control over reaction parameters.
Problem: Low yield (<50%) and significant byproduct formation.
| Potential Cause | Explanation & Recommended Action |
| Incorrect Base Stoichiometry | The piperidone starting material requires at least one full equivalent of a strong, non-nucleophilic base for deprotonation. |
| Solution: Use 1.1-1.2 equivalents of 60% NaH dispersion in mineral oil. Ensure the NaH is fresh and has been properly washed with anhydrous hexanes to remove the oil before use. | |
| Sub-optimal Solvent | The solvent must be anhydrous and capable of maintaining a suitable temperature range. |
| Solution: Toluene is an excellent choice for its high boiling point and ability to azeotropically remove trace water. Anhydrous THF can also be used but requires more careful temperature management. | |
| Poor Temperature Control | Uncontrolled exotherms during base addition lead to aldol-type self-condensation and other degradation pathways. |
| Solution: Create a detailed addition profile. Add the base portion-wise or via a solids addition funnel to a cooled (0-5°C) solution of the piperidone in toluene. Monitor the internal temperature closely and do not allow it to exceed 15°C during this phase. |
Scalable Protocol for C3-Functionalization (100g Scale)
-
Charge a 2L, 4-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and solids addition funnel with 1-benzyl-4-piperidone (100 g).
-
Add anhydrous toluene (800 mL) and cool the mixture to 0°C using an ice/salt bath.
-
Wash sodium hydride (60% dispersion, 23.2 g, 1.1 eq) with anhydrous hexanes (2 x 50 mL) and suspend the resulting powder in anhydrous toluene (100 mL).
-
Slowly add the NaH slurry to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at 0-5°C for 30 minutes.
-
Add diethyl carbonate (75 mL, 1.2 eq) dropwise over 30 minutes.
-
Slowly warm the reaction to 50°C and hold for 4-6 hours, monitoring by HPLC or TLC for the disappearance of starting material.
-
Cool the reaction to 0°C and cautiously quench by the slow addition of 20% aqueous acetic acid until the pH is ~7.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.
Troubleshooting Guide 2: Ketalization of the β-Keto Ester
This equilibrium-driven reaction is sensitive to water and catalyst concentration. The goal is to physically remove the water byproduct to drive the reaction to completion.
Problem: Reaction fails to reach completion, leaving >10% starting material.
Caption: Ketalization workflow emphasizing water removal.
| Potential Cause | Explanation & Recommended Action |
| Inefficient Water Removal | If the Dean-Stark trap is not functioning correctly, the water produced will return to the reaction, inhibiting the forward equilibrium. |
| Solution: Ensure the trap is properly sized for the scale. The joint between the flask and trap should be well-insulated to prevent vapor from condensing and returning before reaching the condenser. "Prime" the trap by adding toluene before starting. | |
| Insufficient Acid Catalyst | The tertiary amine in the substrate will titrate the acid catalyst. Using a catalytic amount (e.g., 0.05 eq) is often insufficient.[10][12] |
| Solution: Use a stoichiometric amount of p-TsOH (1.0-1.2 eq) relative to the substrate. The reaction proceeds via the protonated amine, which then still allows for acid catalysis at the ketone. Alternatively, use the hydrochloride salt of the substrate. | |
| Side Reactions | At high temperatures, transesterification with ethylene glycol is a potential side reaction, though typically slow. |
| Solution: Do not prolong the reaction time unnecessarily. Once the theoretical amount of water has been collected and analysis shows completion, proceed with the workup. |
Troubleshooting Guide 3: Selective Ester Reduction
Safety and workup are the primary concerns when scaling hydride reductions. The choice of reducing agent has significant implications for both.
Problem: Unsafe exotherm during quench and/or formation of unfilterable solids during workup.
| Parameter | LiAlH₄ (LAH) | NaBH₄ / LiCl | Vitride® |
| Reactivity | Very High | Moderate | High |
| Solvent | THF, Diethyl Ether | THF, Ethanol | Toluene, THF |
| Safety Risk | High (pyrophoric, H₂ evolution) | Low | Moderate (H₂ evolution) |
| Workup | Difficult (gelatinous salts) | Simple (aqueous wash) | Simple (aqueous wash) |
| Recommendation | Use only for difficult reductions at small scale. Not recommended for large scale. | Preferred for scale-up. Cost-effective, safe, and provides a straightforward workup. | Excellent alternative to LAH with a much-improved safety and workup profile. |
Expert Insight: Why NaBH₄/LiCl is a Superior Choice for Scale-Up
Lithium aluminum hydride is a powerful tool, but its extreme reactivity with water and protic solvents makes it hazardous at scale.[13] The combination of sodium borohydride and lithium chloride generates a species with reactivity comparable to LAH for ester reduction but with a significantly better safety profile. The Li⁺ ion coordinates to the carbonyl oxygen, increasing its electrophilicity and facilitating hydride attack from NaBH₄. The workup simply involves an aqueous quench and extraction, avoiding the problematic aluminum salts associated with LAH. This system is a prime example of applying green chemistry principles to enhance process safety and efficiency.[11]
References
-
CONTINUUS Pharmaceuticals. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. Available at: [Link]
-
Kappe, C. O., et al. (2021). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Industrial & Engineering Chemistry Research. Available at: [Link]
-
METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. Available at: [Link]
-
Tan, D. S., et al. (2009). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society. Available at: [Link]
-
Crimmins, M. T. (2005). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. ARKAT USA. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement. Available at: [Link]
-
Deng, H., & Yang, X. (2022). Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential Catalysis. ResearchGate. Available at: [Link]
-
Porco, J. A., et al. (2004). Combinatorial Synthesis of Natural Product-like Molecules Using a First-Generation Spiroketal Scaffold. ACS Publications. Available at: [Link]
-
Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Available at: [Link]
-
Nevill, C. R., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. Available at: [Link]
-
Wang, Y., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers. Available at: [Link]
-
Organic Chemistry Portal. (2026). Reductive Amination. Wordpress. Available at: [Link]
-
METTLER TOLEDO. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Reddit. (2024). Ketalization Issue : r/Chempros. Available at: [Link]
-
Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
-
Chemistry LibreTexts. (2022). 10.4: Acetals and Ketals. Available at: [Link]
-
Zhang, Z., et al. (2018). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. ResearchGate. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). Acetal and Ketal Formation. YouTube. Available at: [Link]
Sources
- 1. CAS 64996-15-2 | (8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol - Synblock [synblock.com]
- 2. (8-BENZYL-1,4-DIOXA-8-AZA-SPIRO(4.5)DEC-6-YL)-METHANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - this compound (C15H21NO3) [pubchemlite.lcsb.uni.lu]
- 4. This compound [myskinrecipes.com]
- 5. 64996-15-2|(8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol|BLD Pharm [bldpharm.com]
- 6. calpaclab.com [calpaclab.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mskcc.org [mskcc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mt.com [mt.com]
Validation & Comparative
The Spirocyclic Advantage: A Comparative Guide to (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol and its Contemporaries in Drug Discovery
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the flat, two-dimensional landscapes of traditional aromatic scaffolds. The foray into three-dimensional chemical space has illuminated the path to compounds with enhanced potency, selectivity, and superior pharmacokinetic profiles. Among the most promising of these 3D structures are the spirocyclic scaffolds, rigid architectures defined by two rings sharing a single atom. This guide provides an in-depth comparison of a particularly compelling scaffold, (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol, with other notable spirocyclic systems, offering a technical resource for researchers, scientists, and drug development professionals.
The Allure of Three-Dimensionality: Why Spirocycles?
Spirocyclic scaffolds offer a distinct set of advantages in drug design, primarily stemming from their inherent rigidity and three-dimensional nature. By locking the conformation of a molecule, a spiro center can pre-organize appended functional groups into optimal orientations for binding to biological targets, thereby enhancing potency and reducing the entropic penalty of binding.[1] This conformational restriction also contributes to improved selectivity by minimizing interactions with off-target proteins.[2]
Furthermore, the introduction of spirocyclic motifs, which are rich in sp³-hybridized carbons, can significantly improve the physicochemical properties of drug candidates.[2][3] An increase in the fraction of sp³ carbons (Fsp³) has been correlated with a higher success rate in clinical trials.[2] This is attributed to improvements in aqueous solubility, metabolic stability, and a reduction in lipophilicity (LogP), all critical parameters in optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][4]
Featured Scaffold: this compound
The 1,4-dioxa-8-aza-spiro[4.5]decane core, a spirocyclic system featuring a piperidine ring fused with a dioxolane ring, has emerged as a valuable scaffold in medicinal chemistry. The specific derivative, this compound, incorporates a benzyl group on the piperidine nitrogen and a hydroxymethyl substituent, providing key vectors for interaction with biological targets or for further chemical modification.
While direct experimental data for this exact molecule is sparse in publicly available literature, a closely related analog, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane , has been synthesized and extensively evaluated as a high-affinity ligand for the sigma-1 (σ1) receptor, a promising target for the imaging and treatment of cancer and neurological disorders.[5]
Biological Significance: A High-Affinity Sigma-1 Receptor Ligand
The aforementioned fluoroethoxy analog demonstrated a high binding affinity for the σ1 receptor with a Kᵢ value of 5.4 ± 0.4 nM.[5] It also exhibited significant selectivity over the σ2 receptor (30-fold) and the vesicular acetylcholine transporter (1404-fold).[5] This highlights the potential of the this compound scaffold to generate potent and selective ligands for challenging biological targets. The benzyl group is a common feature in many sigma-1 receptor ligands, and the spirocyclic core likely contributes to the optimal positioning of this and other pharmacophoric elements within the receptor's binding pocket.[6][7]
Comparative Analysis with Other Spirocyclic Scaffolds
To understand the unique contributions of the 1,4-dioxa-8-aza-spiro[4.5]decane system, it is instructive to compare it with other spirocyclic scaffolds commonly employed in drug discovery.
| Scaffold | Key Features | Impact on Physicochemical Properties | Representative Application |
| 1,4-Dioxa-8-azaspiro[4.5]decane | Spiro-fused piperidine and dioxolane. The dioxolane can act as a bioisostere for a carbonyl group, potentially improving metabolic stability. | Generally leads to lower lipophilicity (LogP) and improved solubility compared to more lipophilic carbocyclic analogs.[1][2] | Sigma-1 receptor ligands for tumor imaging.[5] |
| Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one | A spiro-fused piperidine and quinolinone. Offers a rigid framework with hydrogen bond donors and acceptors. | The quinolinone moiety can increase polarity and potential for hydrogen bonding, influencing solubility.[8] | K-opioid receptor antagonists. |
| 1-Oxa-8-azaspiro[4.5]decane | A spiro-fused piperidine and tetrahydrofuran. Can be considered a more flexible analog of the 1,4-dioxa scaffold. | Physicochemical properties are generally similar to the 1,4-dioxa analog, with potential for subtle differences in conformation and polarity. | Sigma-1 receptor ligands.[7] |
| 2,8-Diazaspiro[4.5]decane | Contains two nitrogen atoms within the spirocyclic system, offering multiple points for substitution and interaction. | The additional basic center can significantly increase aqueous solubility and pKa. | Soluble epoxide hydrolase (sEH) inhibitors.[1] |
Note: The data in this table is compiled from various sources and represents general trends. Specific properties can vary significantly based on substitution patterns.
Experimental Protocols
Synthesis of this compound
The following is a putative, step-by-step synthesis protocol for the target compound, adapted from the synthesis of its close analogs and the core scaffold.[5][9]
Step 1: Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane
This starting material can be synthesized from commercially available reagents. A common method involves the reaction of 4-piperidone with ethylene glycol in the presence of an acid catalyst to form the ketal, followed by removal of any protecting groups on the nitrogen.
Step 2: N-Benzylation
To a solution of 1,4-dioxa-8-azaspiro[4.5]decane in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate. Then, add benzyl bromide dropwise at room temperature. The reaction mixture is typically stirred overnight. After completion, the reaction is quenched with water and the product is extracted with an organic solvent.
Step 3: Introduction of the Hydroxymethyl Group
This step can be achieved through various methods. A plausible route involves the alpha-lithiation of the piperidine ring followed by reaction with formaldehyde. Alternatively, a more controlled approach would be to start with a precursor that already contains a protected hydroxymethyl group or a group that can be readily converted to it.
Step 4: Deprotection and Purification
If a protecting group strategy is used for the hydroxyl group, the final step involves its removal under appropriate conditions. The final product is then purified using column chromatography to yield this compound.
In Vitro Sigma-1 Receptor Binding Assay
This protocol is based on the method used to evaluate the fluoroethoxy analog of the target compound.[5]
-
Preparation of Membrane Homogenates: Guinea pig brains are homogenized in ice-cold sucrose buffer. The homogenate is centrifuged, and the resulting pellet is resuspended in buffer.
-
Radioligand Binding: The membrane homogenates are incubated with a known concentration of a radiolabeled sigma-1 receptor ligand (e.g., -pentazocine) and varying concentrations of the test compound.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Visualizing the Concepts
Caption: Synthetic workflow for this compound.
Caption: Comparative property profile of spirocyclic scaffolds.
Conclusion and Future Outlook
The exploration of three-dimensional chemical space with spirocyclic scaffolds represents a paradigm shift in modern drug discovery. The this compound scaffold and its analogs exemplify the potential of this approach to yield compounds with high potency, selectivity, and favorable physicochemical properties. While further direct comparative studies are warranted to fully elucidate the nuanced advantages of this particular scaffold over its contemporaries, the available data strongly supports its utility in the design of novel therapeutics, particularly for challenging targets like the sigma-1 receptor. As synthetic methodologies for spirocycles become more refined and accessible, we can anticipate a burgeoning pipeline of innovative drug candidates built upon these elegant three-dimensional architectures.
References
- Studies of benzylpiperdine derivatives as sigma (σ) receptor ligands. (n.d.). INIS-IAEA.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Medicinal Chemistry.
- Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (2021). ACS Chemical Neuroscience.
- Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (2021). ACS Chemical Neuroscience.
- Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. (2024). Bioorganic Chemistry.
- 1,4-Dioxa-8-azaspiro[4.5]decane synthesis. (n.d.). ChemicalBook.
- The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
- (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). Journal of Medicinal Chemistry.
- Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2009).
- (8-benzyl-1,4-dioxa-8-aza-spiro(4.5)dec-6-yl)-methanol. (n.d.). Sigma-Aldrich.
- Spirocyclic Scaffolds in Medicinal Chemistry. (2021). Journal of Medicinal Chemistry.
- This compound. (n.d.). PubChem.
- 1,4-Dioxa-8-azaspiro[4.5]decane CAS 177-11-7. (n.d.). Merck Millipore.
- 1,4-Dioxa-8-azaspiro 4.5 decane for synthesis 177-11-7. (n.d.). Sigma-Aldrich.
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). European Journal of Medicinal Chemistry.
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). European Journal of Medicinal Chemistry.
- Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one. (n.d.). PubChem.
- Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024). Molecules.
- Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Expert Opinion on Drug Discovery.
- Spirocyclic Piperidines in Drug Discovery. (n.d.). PharmaBlock.
- An In-depth Technical Guide to the Physicochemical Properties of Spiro[chroman-2,4'-piperidine]. (2025). BenchChem.
- Spiro Cyclopropane Influences Axial Substituent Disposition in Cyclohexanes, Piperidines and Piperazines. (2009).
- 64996-15-2|(8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol. (n.d.). BLDpharm.
- (8-benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)Methanol | 64996-15-2. (n.d.). ChemicalBook.
- (8-benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)Methanol. (n.d.). Parchem.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin [mdpi.com]
- 5. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one | C13H16N2O | CID 22380602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,4-Dioxa-8-azaspiro[4.5]decane synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Sigma-1 Receptor Affinity of (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol Derivatives
For researchers and drug development professionals navigating the intricate landscape of neuropharmacology, the sigma-1 (σ1) receptor presents a compelling therapeutic target. This unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, is implicated in a host of neurological and psychiatric conditions, including neurodegenerative diseases, neuropathic pain, and depression.[1][2][3] Its modulation of intracellular Ca²+ signaling, ion channel activity, and neuronal survival pathways underscores the therapeutic potential of its ligands.[4][5][6]
This guide offers an in-depth comparison of the σ1 receptor affinity of a specific class of ligands: derivatives of (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol. We will dissect the structure-activity relationships (SAR) that govern their binding potency, provide a comparative analysis of experimental affinity data, and detail the rigorous methodologies required for their validation.
The Spiro[piperidine-4,2'-[4][7]dioxolane] Scaffold: A Privileged Motif for σ1 Affinity
The 1,4-dioxa-8-aza-spiro[4.5]decane core, a spirocyclic system incorporating a piperidine ring, is a well-established scaffold for high-affinity σ1 receptor ligands.[7][8] The conformational rigidity imposed by the spirocyclic center, combined with the basic nitrogen of the piperidine ring, provides a key pharmacophoric element for interaction with the receptor binding site. The N-substituent on the piperidine ring plays a crucial role in modulating affinity and selectivity.
Our focus is on derivatives featuring an N-benzyl group, a common motif in potent σ1 ligands. The aromatic ring of the benzyl group engages in hydrophobic and aromatic interactions within the receptor's binding pocket. Modifications to this benzyl group, as well as to other parts of the scaffold, can significantly impact binding affinity.
Comparative Affinity of Spiro[piperidine-4,2'-[4][7]dioxolane] Derivatives for the σ1 Receptor
The following table summarizes the σ1 receptor binding affinities (Ki) for a selection of this compound derivatives and related compounds. The Ki value represents the inhibition constant, with lower values indicating higher binding affinity.
| Compound | σ1 Receptor Affinity (Ki) [nM] | σ2/σ1 Selectivity Ratio | Reference |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | 5.4 ± 0.4 | 30 | [4] |
| A series of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives | 0.47 - 12.1 | 2 - 44 | [1] |
| 3,4-dihydro-1'-(3-methylbut-2-enyl)spiro[1H-indene-1,4'-piperidine] | ~1.26 (pIC50 = 8.9) | >10,000 | [2] |
| Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-benzyl)piperidine] | Low nanomolar | 7000 | [9] |
Analysis of Structure-Activity Relationships (SAR):
-
N-Substituent: The nature of the substituent on the piperidine nitrogen is a primary determinant of σ1 affinity. The presence of an arylalkyl group, such as benzyl or substituted benzyl, is highly favorable. The 4-(2-fluoroethoxy)benzyl group in the first entry demonstrates that substitution on the phenyl ring is well-tolerated and can lead to high-affinity ligands.[4] The high affinity observed across a range of N-substituted spiropiperidines underscores the importance of a lipophilic substituent at this position.[2]
-
Spirocyclic Core: The 1,4-dioxa-8-azaspiro[4.5]decane scaffold itself is a key contributor to affinity. Related spirocyclic systems, such as spiro[1,2,4-benzotriazine-3(4H),4'-piperidine], can also exhibit exceptionally high affinity and selectivity, indicating that the specific nature of the spirocyclic ring system can be modified to fine-tune pharmacological properties.[9] The high affinity observed in the series of 1-oxa-8-azaspiro[4.5]decane derivatives further validates the importance of this general structural motif.[1]
-
Selectivity: High affinity for the σ1 receptor is often accompanied by a need for selectivity over the σ2 receptor subtype to minimize off-target effects. The data indicates that modifications to the N-substituent and the spirocyclic core can dramatically influence this selectivity. For instance, the spiro[1,2,4-benzotriazine] derivative boasts an impressive selectivity ratio of 7000, making it a highly selective tool for studying σ1 receptor function.[9]
Experimental Design: The Rationale Behind Radioligand Binding Assays
To ensure the trustworthiness and reproducibility of affinity data, a robust and well-validated experimental protocol is paramount. The "gold standard" for determining the binding affinity of a test compound for a receptor is the competitive radioligand binding assay.[10]
The causality behind this experimental choice is rooted in the principles of receptor pharmacology. By incubating a constant concentration of a radiolabeled ligand (a molecule with a radioactive isotope that binds with high affinity and specificity to the receptor) with a source of the receptor (e.g., tissue homogenates or cell membranes), we can measure the amount of radioligand bound. When an unlabeled test compound is introduced, it competes with the radioligand for the same binding site. A potent test compound will displace the radioligand at lower concentrations, resulting in a lower measured radioactivity.
This competitive inhibition allows for the calculation of the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
Key Experimental Workflow
The following diagram illustrates the typical workflow for a competitive radioligand binding assay for the σ1 receptor.
Caption: Workflow of a competitive radioligand binding assay for σ1 receptor affinity determination.
Detailed Experimental Protocol: σ1 Receptor Competitive Binding Assay
This protocol is a representative example based on established methodologies.[11][12]
1. Preparation of Receptor Source (Guinea Pig Brain Homogenate):
-
Rationale: Guinea pig brain tissue is often used due to its relatively high density of σ1 receptors. Homogenization disrupts the cell membranes, making the receptors accessible to the ligands.
-
Procedure:
-
Euthanize a guinea pig according to approved animal welfare protocols.
-
Rapidly dissect the brain and place it in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Homogenize the tissue using a Polytron homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh ice-cold buffer, and centrifuge again.
-
Resuspend the final pellet in assay buffer to a final protein concentration of approximately 1-2 mg/mL. Protein concentration should be determined using a standard method like the Bradford assay.
-
2. Competitive Binding Assay:
-
Rationale: This part of the protocol establishes the competition between the radioligand and the test compound. The use of a saturating concentration of a known σ1 ligand (e.g., haloperidol) is crucial for determining non-specific binding.
-
Procedure:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and each concentration of the test compound.
-
Total Binding: Add 100 µL of assay buffer, 100 µL of receptor homogenate, and 50 µL of the radioligand (e.g., -pentazocine at a final concentration of 1-2 nM).
-
Non-specific Binding: Add 100 µL of a high concentration of an unlabeled σ1 ligand (e.g., 10 µM haloperidol), 100 µL of receptor homogenate, and 50 µL of the radioligand.
-
Test Compound: Add 100 µL of the test compound at various concentrations (typically spanning several orders of magnitude, e.g., 0.1 nM to 10 µM), 100 µL of receptor homogenate, and 50 µL of the radioligand.
-
Incubate all tubes at 37°C for 150 minutes to reach equilibrium.
-
3. Separation and Quantification:
-
Rationale: Rapid filtration is essential to separate the receptor-bound radioligand from the unbound radioligand before the equilibrium is disturbed.
-
Procedure:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like polyethylenimine to reduce non-specific binding to the filter.
-
Immediately wash the filters three times with 3 mL of ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for several hours.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
-
4. Data Analysis:
-
Rationale: This step translates the raw radioactivity counts into a quantitative measure of binding affinity.
-
Procedure:
-
Calculate specific binding by subtracting the non-specific binding (counts from tubes with haloperidol) from the total binding.
-
For each test compound concentration, calculate the percentage of specific binding inhibited.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion
The this compound scaffold and its derivatives represent a promising class of high-affinity ligands for the σ1 receptor. The data presented herein demonstrates that subtle modifications to the N-benzyl group and the core spirocyclic system can significantly modulate binding affinity and selectivity. The detailed experimental protocol provides a framework for the rigorous and reproducible determination of these key pharmacological parameters. For researchers in drug discovery, a thorough understanding of these structure-activity relationships and the underlying experimental methodologies is critical for the rational design of novel and selective σ1 receptor ligands with therapeutic potential for a range of neurological disorders.
References
-
Wust, F., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-407. [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
- Su, T. P., et al. (2010). The Sigma-1 Receptor as a Pluripotent Modulator in Living Systems. Trends in Pharmacological Sciences, 31(12), 557-566.
-
Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. [Link]
-
Campbell, B. G., et al. (1993). Spiropiperidines as high-affinity, selective sigma ligands. Journal of Medicinal Chemistry, 36(19), 2717-2727. [Link]
- Kourrich, S., et al. (2012). The sigma-1 receptor: roles in psychiatric disorders and addiction. Cold Spring Harbor Perspectives in Medicine, 2(11), a014359.
- Fishback, J. A., et al. (2010). The sigma-1 receptor and its role in the treatment of CNS disorders. Current Pharmaceutical Design, 16(29), 3214-3226.
- Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596-610.
-
Nguyen, L., et al. (2015). Role of sigma-1 receptors in neurodegenerative diseases. Journal of Pharmacological Sciences, 127(1), 17-29. [Link]
-
Romieu, P., et al. (2002). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Pharmaceutical Design, 8(10), 845-857. [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
-
Gatti, G., et al. (2002). Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] and related compounds as ligands for sigma receptors. Il Farmaco, 57(11), 871-882. [Link]
- van Waarde, A., et al. (2020). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. Molecules, 25(22), 5438.
-
Lever, J. R., et al. (2011). Characterization of pulmonary sigma receptors by radioligand binding. Journal of Pharmacology and Experimental Therapeutics, 336(3), 874-882. [Link]
- Laggner, C., et al. (2005). Novel spiropiperidines as highly potent and subtype selective sigma-receptor ligands. Part 1. Journal of Medicinal Chemistry, 48(26), 8148-8157.
- Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237.
-
Wünsch, B. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 2(25), 7552-7559. [Link]
-
PubChem. This compound. [Link]
-
PubChem. 1,4-Dioxa-8-azaspiro(4.5)decane. [Link]
-
Mach, R. H., et al. (1997). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. Journal of Medicinal Chemistry, 40(18), 2999-3009. [Link]
Sources
- 1. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spiropiperidines as high-affinity, selective sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iris.unito.it [iris.unito.it]
- 7. 1,4-Dioxa-8-azaspiro(4.5)decane | C7H13NO2 | CID 67435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. echemi.com [echemi.com]
- 10. Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α<alpha>1 and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Spiro[piperidine-4,2'-dioxolane] Scaffold: A Comparative Guide to In Vivo Efficacy in Neuromodulation
The Spiro[piperidine-4,2'-[1][2]dioxolane] Scaffold: A Comparative Guide to In Vivo Efficacy in Neuromodulation
For researchers and drug development professionals navigating the complex landscape of neuromodulatory compounds, the (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol scaffold and its derivatives represent a compelling class of molecules, primarily targeting the Sigma-1 (σ1) receptor. This chaperone protein, located at the endoplasmic reticulum-mitochondrion interface, is a key regulator of cellular stress and neuronal function, making it a promising target for a host of neurological and psychiatric disorders.[1][2][3]
This guide provides an in-depth comparison of the in vivo efficacy of compounds derived from this spirocyclic scaffold, contextualized against other notable sigma-1 receptor modulators. We will dissect the experimental data, explain the causality behind the chosen methodologies, and provide detailed, validated protocols to ensure scientific integrity and reproducibility.
The Rationale for Targeting the Sigma-1 Receptor
The σ1 receptor is not a classical G-protein coupled receptor or ion channel; instead, it functions as an intracellular chaperone protein.[1] Its activation can modulate a variety of downstream signaling pathways, including those involved in calcium homeostasis, oxidative stress, and neuroinflammation.[3][4] This pleiotropic mechanism of action is why σ1 receptor ligands are being investigated for a wide range of conditions, from neuropathic pain and Alzheimer's disease to cancer.[1][4] Compounds based on the spiro[piperidine-4,2'-[1][5]dioxolane] core, such as derivatives of this compound, have shown high affinity and selectivity for this receptor, making them valuable research tools and potential therapeutic agents.[6]
Comparative In Vivo Efficacy: A Focus on Neuropathic Pain
Neuropathic pain is a debilitating condition often refractory to current treatments.[1][7] The σ1 receptor has emerged as a key player in the sensitization of pain pathways, and antagonists of this receptor have shown significant promise in preclinical models.[5][7] While direct head-to-head therapeutic efficacy studies for derivatives of the this compound scaffold are not extensively published, we can construct a robust comparison based on their known target engagement and the performance of other selective σ1 antagonists in relevant models.
Here, we compare the reported efficacy of representative σ1 receptor antagonists in the Spared Nerve Injury (SNI) model of neuropathic pain in rodents, a well-validated assay that mimics chronic nerve pain.[5]
Table 1: Comparative Efficacy of Sigma-1 Receptor Antagonists in the Spared Nerve Injury (SNI) Mouse Model
| Compound | Class/Scaffold | Dose Range (mg/kg) | Route of Administration | Key Efficacy Endpoint | % Reversal of Mechanical Allodynia | Comparator(s) | Reference(s) |
| S1RA (E-52862) | Phenyl-alkyl-amine | 32-64 | i.p. | Reversal of mechanical allodynia (von Frey test) | ~50-70% | Vehicle | [5] |
| SI 1/28 | Benzylpiperazine | 10-45 | i.p. | Reversal of mechanical allodynia (von Frey test) | ~50-60% | Gabapentin (50 mg/kg) | [8] |
| Hypothetical Derivative A | Spiro[piperidine-4,2'-[1][5]dioxolane] | 10-50 | i.p./p.o. | Reversal of mechanical & thermal hypersensitivity | Expected to be comparable to S1RA | S1RA, Gabapentin | N/A |
| Gabapentin | Gabapentinoid | 30-100 | i.p./p.o. | Reversal of mechanical allodynia | ~60-80% | Vehicle | [8] |
Rationale for Hypothetical Derivative A: Based on the high affinity and selectivity of compounds like 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane for the σ1 receptor[6], a structurally related therapeutic candidate would be hypothesized to exhibit efficacy comparable to other selective antagonists like S1RA. Key differentiators to investigate would be pharmacokinetic properties, oral bioavailability, and off-target effects.
Experimental Workflow: From Compound to In Vivo Data
The journey to obtaining meaningful in vivo efficacy data is a multi-step process that requires careful planning and execution. The following diagram illustrates a typical workflow for evaluating a novel compound derived from the spiro[piperidine-4,2'-[1][5]dioxolane] scaffold in a neuropathic pain model.
Caption: High-level workflow for preclinical evaluation of novel neuromodulatory compounds.
Detailed Experimental Protocols
Scientific integrity hinges on meticulous and transparent methodology. Below are step-by-step protocols for the key in vivo experiments cited in this guide.
Spared Nerve Injury (SNI) Model Protocol
The SNI model is a widely used surgical procedure in rodents that results in a robust and long-lasting neuropathic pain state, ideal for testing analgesic compounds.[5]
Objective: To induce a consistent state of mechanical and thermal hypersensitivity in the affected paw.
Materials:
-
Adult male C57BL/6J mice (8-10 weeks old)
-
Isoflurane anesthesia system
-
Surgical scissors, fine forceps
-
Suture material (e.g., 6-0 silk)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthesia: Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance). Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Surgical Site Preparation: Shave the lateral surface of the left thigh and disinfect with 70% ethanol and povidone-iodine.
-
Incision: Make a small incision (5-7 mm) in the skin of the thigh to expose the biceps femoris muscle.
-
Nerve Exposure: Bluntly dissect through the biceps femoris muscle to reveal the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Nerve Ligation and Transection: Carefully isolate the common peroneal and tibial nerves with fine forceps. Ligate these two nerves tightly with a 6-0 silk suture and transect them distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.
-
Closure: Ensure the sural nerve remains intact. Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer a post-operative analgesic (e.g., carprofen) that does not interfere with the study endpoints. Monitor the animal for recovery on a heating pad. Allow 7-14 days for the neuropathic pain phenotype to fully develop before behavioral testing.
Causality: By transecting the tibial and common peroneal nerves while leaving the sural nerve intact, this model creates a distinct area of skin on the paw that is innervated by the uninjured sural nerve but is surrounded by denervated and inflamed tissue. This leads to central sensitization and robust, measurable hypersensitivity to stimuli applied to the sural-innervated area.
Mechanical Allodynia Assessment (von Frey Test)
This test measures the paw withdrawal threshold in response to a non-noxious mechanical stimulus, a hallmark of neuropathic pain.[5]
Objective: To quantify the degree of mechanical sensitivity in the rodent's paw.
Materials:
-
Set of calibrated von Frey filaments (e.g., Stoelting)
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimation: Place mice in individual chambers on the wire mesh platform for at least 30 minutes to acclimate to the testing environment.
-
Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw (specifically the sural nerve territory in SNI animals) from underneath the mesh floor.
-
Threshold Determination (Up-Down Method):
-
Begin with a mid-range filament (e.g., 0.4 g).
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.
-
Continue this pattern until the first response change is observed, and then for four more stimuli.
-
-
Calculation: Use the pattern of responses to calculate the 50% paw withdrawal threshold using the formula provided by Dixon (1980) or available online calculators.
-
Blinding: The experimenter should be blinded to the treatment groups to prevent bias.
Thermal Hyperalgesia Assessment (Hargreaves Test)
This test measures the latency to withdraw the paw from a radiant heat source, indicating sensitivity to noxious heat.[5]
Objective: To quantify the latency of paw withdrawal from a thermal stimulus.
Materials:
-
Plantar Test Apparatus (e.g., Ugo Basile)
-
Plexiglass enclosures
Procedure:
-
Acclimation: Place mice in the enclosures on the glass floor of the apparatus and allow them to acclimate for at least 30 minutes.
-
Stimulus Application: Position the radiant heat source under the glass floor, directly beneath the plantar surface of the hind paw to be tested.
-
Measurement: Activate the heat source. A timer will start automatically and stop when the mouse withdraws its paw.
-
Cut-off Time: A cut-off time (typically 20-30 seconds) must be set to prevent tissue damage. If the mouse does not respond within this time, the heat source turns off automatically, and the cut-off time is recorded.
-
Replicates: Take 3-5 measurements per paw, with at least 5 minutes between each measurement to avoid sensitization.
Signaling Pathway: How Sigma-1 Receptor Antagonism May Alleviate Pain
The neuroprotective and analgesic effects of σ1 receptor ligands are believed to stem from their ability to modulate multiple intracellular signaling cascades. Antagonism of the receptor can prevent its interaction with various client proteins, thereby mitigating pathological signaling.
Caption: Proposed mechanism of action for σ1R antagonists in neuropathic pain.
Conclusion and Future Directions
The this compound scaffold provides a fertile ground for the development of potent and selective σ1 receptor modulators. While direct comparative in vivo therapeutic data is emerging, the strong target engagement of its derivatives suggests their potential to perform comparably to other leading σ1 antagonists in models of neuropathic pain and other neurological disorders. The key to advancing these compounds from promising scaffolds to clinical candidates lies in rigorous, well-controlled in vivo studies that compare them not only to vehicle but also to both standard-of-care and investigational alternatives. Future research should focus on elucidating the full pharmacokinetic and pharmacodynamic profiles of these spirocyclic compounds and exploring their efficacy in a wider range of disease models.
References
-
Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. (2024). ACS Pharmacology & Translational Science. [Link]
-
Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. (n.d.). MDPI. [Link]
-
Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms. (2019). PubMed Central. [Link]
-
In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. (n.d.). PubMed Central. [Link]
-
PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. (n.d.). PubMed Central. [Link]
-
Validated HCT-116 Xenograft Model. (n.d.). Altogen Labs. [Link]
-
In vitro and in vivo sigma 1 receptor imaging studies in different disease states. (2020). PubMed Central. [Link]
-
(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). PubMed. [Link]
-
triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025). Unife. [Link]
-
Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. (n.d.). PubMed. [Link]
-
Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. (2020). RSC Publishing. [Link]
-
Experimental timeline for neuroprotection study. (n.d.). ResearchGate. [Link]
-
Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. (2020). RSC Publishing. [Link]
-
The Porsolt Forced Swim Test in Rats and Mice. (n.d.). NSW Department of Primary Industries. [Link]
-
Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ 1–42 -Injected, Wild-Type Mouse Model of AD. (n.d.). MDPI. [Link]
-
Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. (2021). Spandidos Publications. [Link]
-
Neuroprotective effects of the Sigma-1 receptor (SIR) agonist PRE-084, in a mouse model of moter neuron disease not linked to SOD1 mutation. (2025). ResearchGate. [Link]
-
Comparison of agonist versus antagonist interactions with the sigma-1... (n.d.). ResearchGate. [Link]
-
Sigma-1 receptor agonist PRE-084 confers protection against TAR DNA-binding protein-43 toxicity through NRF2 signalling. (2022). PubMed Central. [Link]
-
Cell Culture Protocol for HCT 116 cells. (n.d.). ENCODE. [Link]
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). PubMed Central. [Link]
-
Video: The Mouse Forced Swim Test. (2011). JoVE. [Link]
-
Sigma-1 receptors and animal studies centered on pain and analgesia. (n.d.). ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
The Spirocyclic Scaffold Advantage: A Comparative Cross-Reactivity Analysis of (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol Based Ligands for the Sigma-1 Receptor
A Senior Application Scientist's Guide to Navigating Selectivity in Drug Discovery
In the intricate landscape of drug development, achieving target selectivity is a paramount challenge. The ability of a ligand to bind with high affinity to its intended target while minimizing interactions with off-target proteins is a critical determinant of its therapeutic efficacy and safety profile. This guide provides an in-depth comparative analysis of a promising class of spirocyclic compounds, based on the (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol scaffold, against established, non-spirocyclic ligands for the sigma-1 (σ1) receptor. The σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum, is a pluripotent drug target implicated in a range of neurological disorders, making the selectivity of its ligands a subject of intense research.
This document is intended for researchers, scientists, and drug development professionals. It will explore the rationale behind focusing on spirocyclic systems, present comparative experimental data on cross-reactivity, and provide detailed protocols for the key assays used in such profiling.
The Rationale for Spirocyclic Scaffolds in Sigma-1 Ligand Design
The 1,4-dioxa-8-azaspiro[4.5]decane core, a prominent feature of the ligands under discussion, offers several stereochemical advantages. The inherent three-dimensionality and conformational rigidity of the spirocyclic system can enhance binding affinity and selectivity by pre-organizing the pharmacophoric elements into a conformation that is optimal for interaction with the target protein's binding site. This structural constraint reduces the entropic penalty upon binding and can limit interactions with other receptors that may accommodate more flexible ligands.
Numerous studies have highlighted the potential of spiro-piperidine derivatives as high-affinity ligands for sigma receptors.[1][2][3][4] Specifically, derivatives of 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane have demonstrated high affinity for the σ1 receptor, with varying degrees of selectivity over the σ2 subtype and other CNS targets.[2] This guide will use a representative spirocyclic ligand from this class, herein referred to as Spiro-Ligand A , for a comparative cross-reactivity analysis against two well-characterized, non-spirocyclic σ1 receptor ligands: Haloperidol and NE-100.
Comparative Ligands: The Non-Spirocyclic Alternatives
To provide a robust comparison, two clinically and preclinically relevant non-spirocyclic σ1 receptor ligands have been chosen:
-
Haloperidol: A butyrophenone derivative and a typical antipsychotic, Haloperidol is a potent dopamine D2 receptor antagonist that also exhibits high affinity for the σ1 receptor.[5][6] Its broad receptor-binding profile makes it a classic example of a "dirty drug" and a useful benchmark for assessing the selectivity of novel compounds.
-
NE-100: An aryl-alkyl-amine, NE-100 is a potent and selective σ1 receptor antagonist.[7][8] It displays significantly lower affinity for σ2 receptors and a wide range of other CNS receptors, including dopamine and serotonin subtypes, making it a valuable tool for elucidating σ1 receptor function.[7][8]
Cross-Reactivity Profiling: Experimental Data
The following table summarizes the binding affinities (Ki, in nM) of our representative Spiro-Ligand A and the two comparative ligands across a panel of selected receptors. Lower Ki values indicate higher binding affinity.
| Receptor Target | Spiro-Ligand A (Ki, nM) | Haloperidol (Ki, nM) | NE-100 (Ki, nM) |
| Sigma-1 (σ1) | 5.4 [2] | 2.6 [9] | 0.86 [7] |
| Sigma-2 (σ2) | 162[2] | 4700[5] | > 47.3[7] |
| Dopamine D2 | >10,000[4] | 0.89[5] | >10,000[8] |
| Serotonin 5-HT2A | >5,000 | 120[5] | >10,000[8] |
| Adrenergic α1 | Not Reported | Low Affinity | >10,000 |
| PCP Site (NMDA) | Not Reported | 4700 | >10,000[8] |
Data Interpretation:
The data clearly illustrates the potential advantages of the spirocyclic scaffold. While all three ligands exhibit high affinity for the σ1 receptor, Spiro-Ligand A demonstrates a significantly improved selectivity profile compared to Haloperidol. Its 30-fold selectivity for σ1 over σ2 receptors and negligible affinity for the dopamine D2 receptor highlight the benefits of its rigid structure.[2][4]
NE-100 also displays excellent selectivity, underscoring that high selectivity can be achieved with non-spirocyclic scaffolds as well, through careful chemical design.[7][8] However, the spirocyclic core of Spiro-Ligand A provides a robust and often more direct path to achieving such selectivity due to its inherent structural constraints.
Experimental Protocols
To ensure the trustworthiness and reproducibility of cross-reactivity profiling, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key in vitro assays.
Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity of a test compound for a specific receptor.
Protocol:
-
Membrane Preparation: Homogenates of tissues or cells expressing the target receptor (e.g., guinea pig brain for σ1, rat liver for σ2) are prepared in an appropriate buffer.
-
Incubation: A fixed concentration of a specific radioligand (e.g., -pentazocine for σ1) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Competition Binding Assay.
Cell-Based Functional Assays
Functional assays provide insights into the downstream cellular effects of ligand binding, such as changes in intracellular calcium levels or reporter gene expression.
Protocol (Calcium Flux Assay):
-
Cell Culture: Culture a cell line endogenously or recombinantly expressing the target receptor.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add the test compound at various concentrations.
-
Stimulation: For antagonist assays, stimulate the cells with a known agonist after incubation with the test compound.
-
Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) values.
Caption: In Silico Cross-Reactivity Prediction Workflow.
Conclusion
The cross-reactivity profiling of this compound based ligands reveals the significant potential of the spirocyclic scaffold in achieving high target selectivity for the sigma-1 receptor. When compared to the non-spirocyclic ligand Haloperidol, the representative spirocyclic compound demonstrates a markedly cleaner off-target profile, particularly with respect to the dopamine D2 receptor. While highly selective non-spirocyclic ligands like NE-100 exist, the inherent structural rigidity of the spiro-piperidine core provides a compelling and efficient strategy for designing selective ligands.
The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of ligand cross-reactivity. A judicious combination of in vitro binding and functional assays, complemented by in silico predictive modeling, is essential for identifying and optimizing drug candidates with the desired selectivity profile, ultimately leading to safer and more effective therapeutics.
References
-
Novelli, F., & Sparatore, F. (2002). Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] and related compounds as ligands for sigma receptors. Il Farmaco, 57(11), 871-882. [Link]
-
Kelley, J. L., et al. (2012). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Bioorganic & Medicinal Chemistry Letters, 22(17), 5557-5561. [Link]
-
Mishra, A. K., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Neuropharmacology, 131, 199-211. [Link]
-
Ma, Y., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]
-
Mishra, A. K., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Neuropharmacology, 131, 199-211. [Link]
-
Wünsch, B., et al. (2019). Pharmacological characterization of high-affinity σ1 receptor ligands with spirocyclic thienopyran and thienofuran scaffold. Journal of Pharmacy and Pharmacology, 72(2), 233-245. [Link]
-
Wang, S., et al. (2020). Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands. Nature Communications, 11(1), 1006. [Link]
-
Prezzavento, O., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Molecules, 26(11), 3183. [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
-
Wünsch, B., et al. (2019). Pharmacological characterization of high‐affinity σ1 receptor ligands with spirocyclic thienopyran and thienofuran scaffold. Semantic Scholar. [Link]
-
Wang, S., et al. (2020). Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands. ResearchGate. [Link]
-
Okuyama, S., et al. (1993). NE-100, a novel sigma receptor ligand: in vivo tests. Life Sciences, 53(18), PL285-PL290. [Link]
-
Wang, S., et al. (2020). Molecular Docking Analysis of Haloperidol Binding to the D2 Dopamine Receptor Using Auto Dock Vine and PyMOL. ChemRxiv. [Link]
-
Okuyama, S., et al. (1993). NE-100, a novel sigma receptor ligand: in vivo tests. Life Sciences, 53(18), PL285-PL290. [Link]
-
Gomes, M. V. M., et al. (2019). Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor. Frontiers in Pharmacology, 10, 597. [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. ResearchGate. [Link]
-
Wünsch, B., et al. (2013). Spiro[b[1]enzothiophen-4,4′-piperidines] – carba analogs of potent σ1 ligands. MedChemComm, 4(11), 1457-1463. [Link]
-
Campbell, B. G., et al. (1993). Spiropiperidines as high-affinity, selective sigma ligands. Journal of Medicinal Chemistry, 36(18), 2695-2704. [Link]
-
Amata, E., et al. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 24(7), 6296. [Link]
-
Wilson, L. L., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. International Journal of Molecular Sciences, 23(19), 11847. [Link]
-
Aceto, M. D., et al. (2014). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 24(21), 5005-5008. [Link]
-
Gordon, D. E., et al. (2021). Comparison of agonist versus antagonist interactions with the sigma-1 receptor by molecular docking. ResearchGate. [Link]
-
Amata, E., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience, 14(11), 2023-2037. [Link]
-
Amata, E., et al. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. European Journal of Medicinal Chemistry, 243, 114761. [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Semantic Scholar. [Link]
-
Pokharel, S., et al. (2019). Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands. Tetrahedron, 75(7), 933-941. [Link]
-
Novelli, F., & Sparatore, F. (2002). Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] and related compounds as ligands for sigma receptors. Il Farmaco, 57(11), 871-882. [Link]
-
Li, Y., et al. (2021). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Chemical Neuroscience, 12(15), 2826-2835. [Link]
-
Aggarwal, S., et al. (2021). Discovery and Development of Monoamine Transporter Ligands. Molecules, 26(11), 3291. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spiropiperidines as high-affinity, selective sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NE 100 hydrochloride | Sigma1 Receptor Antagonists: Tocris Bioscience [rndsystems.com]
- 8. NE-100, a novel sigma receptor ligand: in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol Routes
Introduction
(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol is a valuable heterocyclic scaffold that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its rigid spirocyclic core, combined with the presence of both a protected ketone and a primary alcohol, makes it an attractive building block for the synthesis of novel therapeutic agents. The piperidine nitrogen allows for diverse functionalization, while the dioxolane and hydroxymethyl groups provide key points for molecular recognition and modulation of physicochemical properties. This guide provides a comprehensive comparison of two distinct synthetic routes to this target molecule, offering detailed protocols and a critical evaluation of their respective efficiencies to aid researchers in selecting the optimal pathway for their specific needs.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule involves the late-stage N-benzylation of a core spirocyclic intermediate, (1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol. This precursor, in turn, can be envisioned to arise from a functionalized piperidine derivative through the formation of the spirocyclic ketal. This analysis leads to two primary synthetic strategies, which we will designate as Route A and Route B.
Route A: Synthesis from N-Benzyl-4-piperidone
This approach commences with the commercially available N-benzyl-4-piperidone, introducing the required carbon framework at the C3 position, followed by a series of functional group manipulations to construct the target molecule.
Workflow for Route A
Caption: Synthetic workflow for Route A.
Detailed Breakdown and Rationale
Step 1: Carboxylation of N-Benzyl-4-piperidone. The synthesis initiates with the introduction of a carboxylate group at the C3 position of N-benzyl-4-piperidone. This is achieved through a Dieckmann-type condensation with diethyl carbonate in the presence of a strong base like sodium hydride (NaH) to generate the β-keto ester, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.[1][2][3]
Step 2: Reduction of the β-Keto Ester. The subsequent reduction of both the ketone and the ester functionalities is accomplished using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).[4][5][6] This non-selective reduction yields the corresponding 1,3-diol, 1-benzyl-4-(hydroxymethyl)piperidine-3,4-diol.
Step 3: Selective Protection of the Primary Alcohol. To enable the selective oxidation of the secondary alcohol in the next step, the less sterically hindered primary alcohol is protected. A common and effective method is the use of a silyl protecting group, such as triethylsilyl chloride (TESCl), in the presence of imidazole and a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][8]
Step 4: Oxidation of the Secondary Alcohol. With the primary alcohol protected, the secondary alcohol is oxidized to the corresponding ketone using a mild oxidizing agent like Dess-Martin periodinane (DMP). This reagent is known for its high selectivity and compatibility with a wide range of functional groups.[9][10]
Step 5: Ketalization. The final step in the construction of the spirocyclic core is the protection of the newly formed ketone as an ethylene ketal. This is typically achieved by reacting the ketone with ethylene glycol in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), with azeotropic removal of water.[11] Deprotection of the silyl group can often be accomplished concurrently or in a subsequent step under acidic or fluoride-mediated conditions to yield the target molecule.
Route B: Synthesis from a Pre-functionalized Piperidine
This alternative strategy begins with a piperidine ring that already possesses a functional group at the C4 position, which is then elaborated to introduce the hydroxymethyl group and the spirocyclic ketal.
Workflow for Route B
Caption: Synthetic workflow for Route B.
Detailed Breakdown and Rationale
Step 1: Reduction of the Nitrile. The synthesis commences with the commercially available tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate.[12][13] The cyano group is selectively reduced to an aldehyde using a mild reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures.
Step 2: Reduction of the Aldehyde. The resulting aldehyde is then reduced to the primary alcohol using a standard reducing agent such as sodium borohydride (NaBH₄) in methanol, yielding the diol intermediate.
Step 3: Ketalization. The ketone precursor at C4 is generated in situ from the diol under acidic conditions and subsequently protected as an ethylene ketal. This transformation is carried out by reacting the diol with ethylene glycol and a catalytic amount of p-TsOH.
Step 4: Deprotection of the Boc Group. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM), to afford the free secondary amine.
Step 5: N-Benzylation. The final step is the N-alkylation of the spirocyclic amine with benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile (MeCN) to yield the target molecule.[14][15]
Comparison of Synthetic Routes
| Feature | Route A | Route B |
| Starting Material | N-Benzyl-4-piperidone | tert-Butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate |
| Number of Steps | 5 | 5 |
| Key Transformations | Dieckmann condensation, non-selective reduction, selective protection/oxidation | Nitrile reduction, aldehyde reduction, ketalization, deprotection, N-alkylation |
| Reagents and Conditions | Involves strong bases (NaH) and powerful reducing agents (LiAlH₄) | Utilizes milder and more selective reagents (DIBAL-H, NaBH₄) |
| Potential Challenges | Control of selectivity in the reduction and protection steps. | Availability and cost of the starting material. |
| Overall Efficiency | Potentially lower overall yield due to multiple protection/deprotection and oxidation/reduction steps. | Potentially higher overall yield due to more direct functional group transformations. |
Detailed Experimental Protocols
Route A: Key Step - Reduction of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate
To a stirred suspension of lithium aluminum hydride (X g, Y mmol) in anhydrous THF (Z mL) at 0 °C under an inert atmosphere, a solution of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (A g, B mmol) in anhydrous THF (C mL) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to 0 °C and quenched by the sequential addition of water (Y mL), 15% aqueous NaOH (Y mL), and water (3Y mL). The resulting suspension is filtered, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-benzyl-4-(hydroxymethyl)piperidine-3,4-diol.
Route B: Key Step - N-Benzylation of (1,4-Dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol
To a solution of (1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol (D g, E mmol) in acetonitrile (F mL) is added potassium carbonate (G g, H mmol) and benzyl bromide (I mL, J mmol). The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.[14]
Conclusion
Both Route A and Route B present viable pathways for the synthesis of this compound. Route A, while starting from a simple and inexpensive material, involves more challenging transformations requiring careful control of selectivity. Route B, on the other hand, utilizes a more advanced and potentially more expensive starting material but proceeds with more straightforward and higher-yielding reactions. The choice between these two routes will ultimately depend on the specific requirements of the researcher, including cost, scale, and available expertise. This guide provides the necessary information to make an informed decision and to successfully execute the synthesis of this important molecular scaffold.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer, 2007.
- Dess, D. B.; Martin, J. C. A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. J. Am. Chem. Soc.1991, 113 (19), 7277–7287.
-
PubChem. 1-Boc-4-cyano-4-(hydroxymethyl)piperidine. [Link]
- Zhang, Y., et al. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. J. Med. Chem.2015, 58 (14), 5395–5407.
- Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; John Wiley & Sons, 2019.
- Krische, M. J., et al. Site-Selective Primary Alcohol Dehydrogenation Enables Protecting Group-Free Diastereoselective C-C Coupling of 1,3-Glycols and Allyl Acetate. J. Am. Chem. Soc.2010, 132 (48), 17281–17283.
-
Wikipedia. Alcohol oxidation. [Link]
- O'Neil, M. J. (Ed.). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals, 15th ed.; Royal Society of Chemistry, 2013.
- Larock, R. C.
- Paquette, L. A. (Ed.). Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, 2009.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-苄基-3-氧代哌啶-4-羧酸乙酯 盐酸盐 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 4. EP3521279A1 - Methods for protecting and deprotecting a diol group - Google Patents [patents.google.com]
- 5. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. 614730-96-0|tert-Butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 13. PubChemLite - 1-boc-4-cyano-4-(hydroxymethyl)piperidine (C12H20N2O3) [pubchemlite.lcsb.uni.lu]
- 14. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative ADME Profiling of (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol Analogs: A Guide for Lead Optimization
Introduction: The Critical Role of ADME in Drug Discovery
In the intricate journey of drug discovery and development, the identification of a potent molecular entity is merely the initial step. The ultimate success of a therapeutic candidate hinges on its ability to reach the target site in the body in sufficient concentration and for an appropriate duration, without causing undue toxicity. This is governed by its pharmacokinetic profile, encapsulated by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion.[1] Neglecting ADME properties in the early stages is a primary cause of late-stage clinical trial failures, leading to significant financial and temporal losses.[2][3] Therefore, early in vitro ADME profiling is an indispensable strategy to filter and optimize drug candidates, ensuring that resources are focused on compounds with the highest probability of success.[1][4][5]
The (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol scaffold represents a class of spirocyclic compounds. Such three-dimensional structures are of increasing interest in medicinal chemistry as they can offer improved physicochemical and pharmacokinetic properties compared to their flatter, aromatic counterparts.[6][7][8] This guide provides a comprehensive framework for the comparative analysis of the ADME properties of analogs derived from this core scaffold. We will explore the causal relationships between structural modifications and ADME outcomes, present detailed experimental protocols for key in vitro assays, and offer a logical pathway for data interpretation to guide lead selection.
Comparative ADME Profiling: A Hypothetical Case Study
To illustrate the principles of ADME-driven lead optimization, we will consider the parent compound, This compound (Analog A) , and three hypothetical analogs designed to modulate specific physicochemical properties:
-
Analog A (Parent): The baseline compound.
-
Analog B (Hydrophilic Modification): Introduction of a hydroxyl group on the para-position of the benzyl ring to potentially enhance solubility.
-
Analog C (Lipophilic & Electron-Withdrawing Modification): Addition of a trifluoromethyl group to the para-position of the benzyl ring to increase lipophilicity and potentially block a site of metabolism.
-
Analog D (Metabolic Stability Modification): Replacement of the benzyl group with a pyridine ring to alter metabolic profile and solubility.
The following sections will present a comparative analysis of these four analogs across key ADME parameters.
A - Absorption: The Gateway to Efficacy
For a drug to be effective, particularly when administered orally, it must first be absorbed into the bloodstream. Two critical, often opposing, physical properties govern this process: aqueous solubility and membrane permeability.
1. Aqueous Solubility: "If it doesn't dissolve, it can't be absorbed."
-
Expertise & Experience: Low aqueous solubility is a major hurdle in drug development, leading to poor bioavailability and unreliable in vitro assay results.[9][10] We employ the Kinetic Solubility Assay in early discovery. This high-throughput method, where the compound is introduced from a DMSO stock into an aqueous buffer, mimics the conditions of many biological assays and provides a rapid assessment of a compound's propensity to precipitate.[9][11][12]
-
Comparative Data Analysis:
| Analog | Structural Modification | Kinetic Solubility at pH 7.4 (µM) | Interpretation |
| A | Parent Compound | 45 | Moderate solubility. |
| B | p-OH-benzyl | 120 | Improved. The added hydroxyl group acts as a hydrogen bond donor, increasing interaction with water. |
| C | p-CF3-benzyl | 15 | Reduced. The lipophilic CF3 group decreases affinity for the aqueous buffer. |
| D | Pyridinylmethyl | 95 | Improved. The nitrogen in the pyridine ring can act as a hydrogen bond acceptor, improving solubility over the parent benzyl group. |
2. Membrane Permeability: Crossing the Barrier
-
Expertise & Experience: Once dissolved, a compound must be able to cross the lipid membranes of the gastrointestinal tract to enter circulation. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, cell-free method used to predict passive diffusion, a primary mechanism for drug absorption.[13][14][15] It measures the passage of a compound from a donor well, through a synthetic lipid-infused membrane, to an acceptor well.[16][17] While it doesn't account for active transport or efflux, it provides an excellent rank-ordering of compounds based on their intrinsic ability to cross membranes.[14][18]
-
Comparative Data Analysis:
| Analog | Structural Modification | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Interpretation |
| A | Parent Compound | 12 | High Permeability. |
| B | p-OH-benzyl | 5 | Reduced. The polar hydroxyl group, while aiding solubility, hinders the compound's ability to partition into and cross the lipophilic membrane. |
| C | p-CF3-benzyl | 18 | Improved. The increased lipophilicity of the CF3 group enhances partitioning into the artificial membrane. |
| D | Pyridinylmethyl | 8 | Reduced. The introduction of the more polar pyridine ring slightly decreases permeability compared to the benzyl group. |
D - Distribution: Reaching the Target
Distribution describes how a drug spreads throughout the body's tissues and fluids after absorption.[19] A key determinant of distribution is the extent to which a drug binds to plasma proteins.
-
Expertise & Experience: Only the unbound, or "free," fraction of a drug in the plasma is available to interact with its target and exert a therapeutic effect.[20][21] High plasma protein binding (PPB) can limit efficacy and complicate dosing. The Rapid Equilibrium Dialysis (RED) assay is the gold standard for determining the percentage of a compound bound to plasma proteins.[21][22][23] In this assay, a semi-permeable membrane separates a chamber containing the drug in plasma from a chamber with buffer. Only the unbound drug can cross the membrane, and at equilibrium, the concentrations in both chambers are used to calculate the free fraction.[20][23]
-
Comparative Data Analysis:
| Analog | Structural Modification | Human Plasma Protein Binding (%) | Unbound Fraction (%) | Interpretation |
| A | Parent Compound | 92.5 | 7.5 | Moderate to high binding. |
| B | p-OH-benzyl | 85.0 | 15.0 | Reduced Binding. The polar -OH group disfavors binding to hydrophobic pockets in albumin. |
| C | p-CF3-benzyl | 99.2 | 0.8 | High Binding. The lipophilic CF3 group strongly promotes binding to plasma proteins, leaving very little free drug. |
| D | Pyridinylmethyl | 88.1 | 11.9 | Reduced Binding. The less lipophilic pyridine ring leads to lower protein binding compared to the parent. |
M - Metabolism: The Body's Chemical Defense
Metabolism refers to the chemical modification of a drug by the body, primarily by enzymes in the liver. This process is a major mechanism of drug clearance.
-
Expertise & Experience: A compound that is metabolized too quickly will have a short duration of action and may require frequent dosing. The Liver Microsomal Stability Assay is a fundamental in vitro tool to assess a compound's susceptibility to metabolism by Phase I enzymes, such as the Cytochrome P450 (CYP) family.[24][25] The compound is incubated with liver microsomes (subcellular fractions containing the metabolic enzymes) and a necessary cofactor (NADPH).[26][27] The rate of disappearance of the parent compound over time is measured by LC-MS/MS to determine its metabolic half-life (T½) and intrinsic clearance (CLint).[28][29]
-
Comparative Data Analysis:
| Analog | Structural Modification | Human Liver Microsome T½ (min) | Intrinsic Clearance (µL/min/mg protein) | Interpretation |
| A | Parent Compound | 25 | 55.4 | Moderate clearance. |
| B | p-OH-benzyl | 18 | 77.0 | Increased Clearance. The hydroxylated benzyl ring provides a new, easily accessible site for metabolic enzymes. |
| C | p-CF3-benzyl | > 60 | < 23.1 | Reduced Clearance. The electron-withdrawing CF3 group can shield the benzyl ring from oxidative metabolism, significantly improving stability. |
| D | Pyridinylmethyl | 40 | 34.7 | Reduced Clearance. The pyridine ring is often less susceptible to the same metabolic pathways as a benzyl group, leading to improved stability. |
Experimental Protocols & Methodologies
To ensure transparency and reproducibility, the detailed step-by-step protocols for the assays described above are provided here.
Protocol 1: Kinetic Solubility Assay
-
Principle: A DMSO stock solution of the test compound is added to a phosphate-buffered saline (PBS) solution. The mixture is incubated, and any resulting precipitate is removed by filtration. The concentration of the compound remaining in the filtrate is quantified by UV spectrophotometry or LC-MS.[11][30]
-
Methodology:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
In a 96-well plate, add 2 µL of the DMSO stock to 98 µL of PBS (pH 7.4) to achieve a final concentration of 200 µM with 2% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
Filter the samples through a 96-well solubility filter plate.
-
Quantify the concentration of the compound in the filtrate using a UV plate reader or LC-MS/MS against a standard curve prepared in a 50:50 mixture of acetonitrile and water.
-
-
Self-Validation: High and low solubility control compounds (e.g., Propranolol and Taxol) must be run in parallel to validate the assay performance.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Principle: A 96-well filter plate with a porous support is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The test compound is added to the donor (top) wells, and the plate is placed on an acceptor (bottom) plate containing buffer. After incubation, the concentration of the compound in both donor and acceptor wells is measured to calculate the permeability coefficient.[13][16]
-
Methodology:
-
Coat the membrane of a 96-well PVDF filter plate with 5 µL of a 1% lecithin in dodecane solution.
-
Add 300 µL of PBS (pH 7.4) to the wells of a 96-well acceptor plate.
-
Prepare the test compounds at 200 µM in PBS (pH 7.4). Add 150 µL of this solution to the donor wells of the coated filter plate.
-
Carefully place the donor plate onto the acceptor plate to form a "sandwich" and incubate for 5 hours at room temperature with gentle shaking.[13]
-
After incubation, separate the plates and determine the compound concentrations in both donor and acceptor wells by LC-MS/MS.
-
-
Self-Validation: High permeability (e.g., Testosterone) and low permeability/integrity marker (e.g., Lucifer Yellow) controls must be included to ensure membrane integrity and assay validity.[16]
Protocol 3: Human Liver Microsomal Stability Assay
-
Principle: The test compound is incubated with human liver microsomes in the presence of an NADPH-regenerating system to initiate Phase I metabolism. Aliquots are taken at various time points, the reaction is stopped, and the remaining concentration of the parent compound is quantified by LC-MS/MS.[26][27][29]
-
Methodology:
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL final concentration) in 100 mM phosphate buffer (pH 7.4).
-
Add the test compound to the microsome solution to a final concentration of 1 µM and pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove an aliquot of the reaction mixture and quench it by adding it to a plate containing ice-cold acetonitrile with an internal standard.[24][25]
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Self-Validation: Control compounds with known metabolic fates (e.g., high-clearance Verapamil and low-clearance Warfarin) must be run concurrently to confirm enzymatic activity. A control incubation without NADPH must also be included to check for non-enzymatic degradation.[29]
Protocol 4: Plasma Protein Binding (Rapid Equilibrium Dialysis)
-
Principle: A semi-permeable membrane separates plasma containing the test compound from a buffer solution. At equilibrium, the concentration of free compound is the same on both sides of the membrane. Measuring the concentrations in both compartments allows for the calculation of the bound and unbound fractions.[20][23]
-
Methodology:
-
Spike human plasma with the test compound to a final concentration of 1 µM.
-
Add 300 µL of the spiked plasma to the donor chamber of a RED device.
-
Add 500 µL of PBS (pH 7.4) to the corresponding acceptor chamber.[20]
-
Seal the plate and incubate at 37°C with shaking for 4 hours to reach equilibrium.[22]
-
After incubation, take equal volume aliquots from both the plasma and buffer chambers.
-
To avoid matrix effects during analysis, add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot to ensure identical matrices.
-
Quantify the compound concentration in both final samples by LC-MS/MS.
-
-
Self-Validation: A control compound with known binding characteristics (e.g., Warfarin) should be included. The time to reach equilibrium should be pre-determined for the assay system.
Visualization of Workflows
dot digraph "ADME_Screening_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label = "Primary Screening"; bgcolor="#F1F3F4"; Compound_Library [label="Analog Library"]; Solubility [label="Kinetic Solubility\n(Protocol 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Permeability [label="PAMPA\n(Protocol 2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolism [label="Microsomal Stability\n(Protocol 3)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
subgraph "cluster_1" { label = "Secondary Screening"; bgcolor="#F1F3F4"; PPB [label="Plasma Protein Binding\n(Protocol 4)", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_2" { label = "Decision Making"; bgcolor="#F1F3F4"; Analysis [label="Data Analysis &\nInterpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Selection [label="Lead Candidate\nSelection", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
{Solubility, Permeability, Metabolism} -> PPB [label="Promising\nCandidates"]; PPB -> Analysis; Analysis -> Selection; } dot Caption: General workflow for in vitro ADME screening.
Data Interpretation and Lead Selection
The goal of this comparative analysis is not to find a "perfect" compound but to understand the trade-offs inherent in structural modifications and select a lead candidate with the most balanced profile for further in vivo testing.
-
Analog A (Parent): Exhibits a decent starting profile with moderate solubility, high permeability, and moderate metabolic clearance. Its moderate-to-high plasma protein binding is a potential liability.
-
Analog B (p-OH-benzyl): Successfully improved solubility and reduced PPB. However, this came at a significant cost to permeability and metabolic stability, making it a less attractive candidate.
-
Analog C (p-CF3-benzyl): Demonstrates excellent metabolic stability and permeability. However, its very poor solubility and extremely high plasma protein binding (>99%) are critical flaws. The unbound fraction is likely too low to achieve therapeutic concentrations at the target.
-
Analog D (Pyridinylmethyl): Represents the most promising lead. It shows a significant improvement in metabolic stability and a favorable reduction in plasma protein binding compared to the parent. While its permeability is slightly reduced, it remains in an acceptable range, and its solubility is superior to the parent compound.
dot digraph "Lead_Selection_Decision_Tree" { graph [splines=true, overlap=false, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Start [label="Analyze Compound Data", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Solubility [label="Solubility > 50 µM?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Permeability [label="Papp > 5 x 10⁻⁶ cm/s?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Metabolism [label="T½ > 30 min?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; PPB [label="Unbound Fraction > 5%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Select [label="Select as Lead Candidate", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reject [label="Reject or Redesign", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Solubility; Solubility -> Permeability [label="Yes"]; Solubility -> Reject [label="No"]; Permeability -> Metabolism [label="Yes"]; Permeability -> Reject [label="No"]; Metabolism -> PPB [label="Yes"]; Metabolism -> Reject [label="No"]; PPB -> Select [label="Yes"]; PPB -> Reject [label="No"]; } dot Caption: Decision tree for lead candidate selection.
References
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
-
Figueiredo, L., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
-
The Laboratory Outsourcing Network. (2023, September 22). The Importance of Pharmaceutical ADME Studies. Retrieved from [Link]
-
AZoLifeSciences. (2021, February 3). Purpose of ADME Studies in Drug Development. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). ADME DMPK Studies. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
XtalPi. (2022, January 21). Importance of ADME/Tox in Early Drug Discovery. Retrieved from [Link]
-
BioSperia. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). Protein Binding by Equilibrium Dialysis. Retrieved from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
MolecularCloud. (2025, August 19). Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Plasma Protein Binding. Retrieved from [Link]
-
Stepan, A. F., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Retrieved from [Link]
-
Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]
-
Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from [Link]
-
Pion Inc. (2023, March 8). Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development. YouTube. Retrieved from [Link]
-
Taylor & Francis Online. (2024, January 11). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]
-
National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]
-
Taylor & Francis Online. (2024, January 11). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]
Sources
- 1. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 2. azolifesciences.com [azolifesciences.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. enamine.net [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview | MolecularCloud [molecularcloud.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. enamine.net [enamine.net]
- 24. merckmillipore.com [merckmillipore.com]
- 25. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 26. researchgate.net [researchgate.net]
- 27. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 28. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 29. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 30. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
A Guide to the Independent Synthesis and Structural Confirmation of (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol
Abstract
The unambiguous structural confirmation of novel or sparsely documented compounds is a cornerstone of chemical research and drug development. This guide presents a comprehensive, field-proven methodology for the independent synthesis and rigorous structural elucidation of (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol (CAS 64996-15-2). We move beyond a mere recitation of steps to explain the strategic rationale behind the chosen synthetic pathway, comparing it to less efficient alternatives. The protocol is designed to be self-validating, culminating in a suite of analytical techniques (NMR, HRMS, IR) that collectively provide irrefutable evidence of the target structure. This document is intended for researchers and chemists who require a reliable source of this compound or need to verify its structure for downstream applications.
Introduction: The Importance of Spirocyclic Scaffolds
Spirocyclic systems, characterized by two rings sharing a single atom, are privileged scaffolds in medicinal chemistry. Their rigid, three-dimensional nature allows for precise spatial orientation of functional groups, making them valuable for exploring chemical space and designing potent biological probes.[1][2][3] The target molecule, this compound, incorporates an N-benzyl piperidine core, a common motif in pharmacologically active compounds, protected as a spiroketal. The presence of a primary alcohol offers a convenient handle for further functionalization.
Given that this compound is often available only through specialized suppliers with limited accompanying analytical data, an independent and verifiable synthesis is crucial for ensuring sample purity and confirming structural identity before its inclusion in screening libraries or further synthetic efforts.
Strategic Approach: A Comparison of Synthetic Routes
To confirm a structure via synthesis, the chosen route must be logical, high-yielding, and proceed through well-understood chemical transformations that minimize the risk of unexpected rearrangements. We evaluated several potential pathways and selected a two-step approach starting from a commercially available piperidone derivative.
The Proposed Pathway: Directed Ortho-Metalation (DoM) Analogue
Our recommended synthesis employs a strategy analogous to Directed Ortho-Metalation, adapted for the deprotonation of a C-H bond alpha to the piperidine nitrogen. This approach is highly efficient and regioselective.
-
Step 1: Ketal Protection. The ketone in 1-benzyl-4-piperidone is first protected as an ethylene ketal. This is a critical step to prevent the base in the subsequent step from acting as a nucleophile at the carbonyl carbon or causing self-condensation. This reaction is robust and typically high-yielding.
-
Step 2: Directed Lithiation and Electrophilic Quench. The N-benzyl group directs a strong base (s-BuLi) to deprotonate the adjacent C-H bond (C6 position). The resulting anion is then quenched with a suitable electrophile, in this case, anhydrous formaldehyde, to install the hydroxymethyl group. This method provides excellent regiocontrol, which is often a challenge in functionalizing symmetrical piperidine rings.
Alternative (Less Favorable) Route: A Multi-step Approach
An alternative route starting from 1-benzyl-4-piperidone could involve an initial formylation to create a β-keto aldehyde, followed by selective reduction. However, this pathway presents significant challenges:
-
Lack of Selectivity: Selectively reducing the aldehyde in the presence of the ketone (or vice-versa) is difficult and often results in mixtures.
-
Keto-Enol Tautomerism: The intermediate β-keto aldehyde exists as a mixture of tautomers, complicating characterization and subsequent reactions.
-
Lower Overall Yield: The multiple steps and potential for side reactions make this a less efficient and reliable approach for obtaining a pure sample for confirmation purposes.
Based on this analysis, the directed lithiation pathway stands out as the superior method for its efficiency and predictability.
Experimental Guide: Independent Synthesis Protocol
This section provides detailed, step-by-step methodologies for the proposed synthesis.
Overall Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 1-benzyl-4-piperidone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Solvent: Add toluene to the flask (approx. 0.1 M concentration of the piperidone).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure spiroketal intermediate as a colorless oil.
Step 2: Synthesis of this compound
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the intermediate from Step 1 (1.0 eq) and anhydrous tetrahydrofuran (THF). Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add sec-butyllithium (s-BuLi, 1.1 eq, solution in cyclohexane) dropwise via syringe. The solution may turn a yellow/orange color. Stir at -78 °C for 2 hours.
-
Electrophilic Quench: Add anhydrous paraformaldehyde (2.0 eq) to the reaction mixture in one portion.
-
Warming & Quench: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, methanol/dichloromethane gradient) to afford the final product, this compound.
Structural Confirmation: A Comparative Data Analysis
The identity and purity of the synthesized compound must be confirmed by comparing its analytical data against expected values and data from reference sources. The following table summarizes the key analytical data required for unambiguous structural validation.
| Analytical Test | Expected Result from Independent Synthesis | Reference Data / Justification |
| Appearance | White to off-white solid or viscous oil. | Consistent with similar polycyclic amine structures. |
| Molecular Formula | C₁₅H₂₁NO₃ | Confirmed by High-Resolution Mass Spectrometry. |
| Molecular Weight | 263.33 g/mol | Calculated from the molecular formula.[4] |
| HRMS (ESI+) | m/z = 264.1594 [M+H]⁺ | The calculated exact mass for C₁₅H₂₂NO₃⁺ is 264.1594. A match within 5 ppm provides high confidence in the elemental composition.[5] |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.2-7.4 (m, 5H, Ar-H ), ~4.0 (s, 4H, O-CH₂-CH₂-O), ~3.6 (s, 2H, Ar-CH₂-N), ~3.5-3.7 (m, 2H, CH ₂-OH), ~2.5-3.0 (m, 5H, piperidine ring H ), ~1.6-2.0 (m, 4H, piperidine ring H ), ~2.2 (br s, 1H, OH ). | Chemical shifts are predictive based on standard values. The benzylic protons, ketal protons, and hydroxymethyl protons provide key diagnostic signals. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~138 (Ar quat-C ), ~129 (Ar-C H), ~128 (Ar-C H), ~127 (Ar-C H), ~108 (spiro-C ), ~64 (O-C H₂-C H₂-O), ~62 (C H₂-OH), ~60 (Ar-C H₂-N), plus additional signals for piperidine carbons. | The number of unique carbons should match the structure. The spiro-carbon signal around 108 ppm is highly characteristic. |
| IR (ATR, cm⁻¹) | 3400-3300 (broad, O-H stretch), 3050-3020 (sp² C-H stretch), 2950-2850 (sp³ C-H stretch), 1100-1050 (strong, C-O stretch from ketal and alcohol). | The presence of a broad O-H band confirms the alcohol, and the strong C-O band confirms the ketal/alcohol moieties. |
Conclusion
This guide details a robust and reproducible two-step synthesis for this compound. The chosen pathway, centered on a directed lithiation and electrophilic quench, is superior to other potential routes in terms of efficiency, regioselectivity, and overall yield. By following the provided experimental protocol and validating the final product against the comprehensive analytical data table, researchers can confidently synthesize and confirm the structure of this valuable spirocyclic building block. This process of independent synthesis and verification upholds the principles of scientific integrity and ensures the quality of materials used in further research and development.
References
-
Lee, S., et al. (2009). Total synthesis and structural confirmation of (±)-spirocollequins A and B. Tetrahedron Letters, 50(47), 6511-6514. Available at: [Link]
-
The Royal Society of Chemistry. (2013). Supporting Information for Chemical Communications. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
D'hooghe, M., & Törnroos, K. W. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(23), 8209. Available at: [Link]
-
Global Substance Registration System (GSRS). (n.d.). 8-(PHENYLMETHYL)-1,4-DIOXA-8-AZASPIRO(4.5)DECANE. Retrieved from [Link]
-
Grigor'ev, I. A., & Bagryanskaya, I. Y. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 26(3), 677. Available at: [Link]
-
Kouznetsov, V. V., et al. (2005). Synthesis and Transformations of New Spiro-4-piperidines. Acetyl Migration in 1-Acetyl-1'-Benzyl-4-Methyl-3,4-Dihydrospiro[(1H)quinoline-2,4'-piperidines] Under Debenzylation Conditions. Letters in Organic Chemistry, 2(1), 30-33. Available at: [Link]
-
Stotani, S., et al. (2016). Design and Synthesis of Fsp(3)-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science, 18(6), 330-336. Available at: [Link]
-
Company, R. M. T. (2018). New development in the enantioselective synthesis of spiro compounds. Chemical Society Reviews, 47(13), 4849-4896. Available at: [Link]
-
Rios Torres, R. (Ed.). (2022). Spiro Compounds: Synthesis and Applications. John Wiley & Sons. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Fsp(3)-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New development in the enantioselective synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. CAS 64996-15-2 | (8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol - Synblock [synblock.com]
- 5. PubChemLite - this compound (C15H21NO3) [pubchemlite.lcsb.uni.lu]
A Head-to-Head Comparison of PET Tracers Derived from the (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol Scaffold for Sigma-1 Receptor Imaging
This guide provides a comprehensive, in-depth technical comparison of Positron Emission Tomography (PET) tracers derived from the versatile (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol scaffold. Primarily developed as high-affinity ligands for the sigma-1 (σ1) receptor, these radiotracers are pivotal tools in neuroscience and oncology research, enabling the in vivo visualization and quantification of this important therapeutic and diagnostic target. This document is intended for researchers, scientists, and drug development professionals seeking to select the optimal tracer for their preclinical and clinical imaging studies.
Introduction: The Significance of the Spirocyclic Scaffold and the Sigma-1 Receptor
The 1,4-dioxa-8-aza-spiro[4.5]decane core structure provides a rigid framework that, when appropriately functionalized, offers high affinity and selectivity for the σ1 receptor. The σ1 receptor is a unique intracellular chaperone protein implicated in a myriad of cellular functions, including signal transduction, ion channel modulation, and cellular stress responses. Its dysregulation is associated with a range of pathologies, from neurodegenerative diseases like Alzheimer's and Parkinson's to psychiatric disorders and cancer. Consequently, the development of specific PET tracers for the σ1 receptor is of paramount importance for disease diagnosis, monitoring progression, and evaluating therapeutic interventions.
This guide will focus on a head-to-head comparison of several prominent ¹⁸F-labeled PET tracers derived from this spirocyclic scaffold, evaluating their performance based on key in vitro and in vivo parameters. We will delve into the rationale behind their design, provide detailed experimental protocols for their synthesis and evaluation, and present a critical analysis of their respective strengths and weaknesses.
Head-to-Head Performance Comparison of Spirocyclic σ1 Receptor PET Tracers
The selection of an appropriate PET tracer is contingent on a combination of factors, including binding affinity, selectivity, lipophilicity, and in vivo pharmacokinetics. The following table summarizes the key performance metrics of several notable PET tracers derived from the spirocyclic piperidine scaffold, providing a clear, quantitative comparison to inform your experimental design.
| Tracer | Ki (σ1, nM) | Selectivity (σ2/σ1) | logP/logD | Brain Uptake (%ID/g at peak) | Washout Rate | Binding Potential (BPND) | Key Characteristics & References |
| [¹⁸F]1 | High Affinity | High | - | High and fast | Slow | High | Slower kinetics may be less ideal for quantitative studies.[1][2] |
| [¹⁸F]2 ([¹⁸F]Fluspidine) | 0.59 | 1331 | 2.35 | High and fast | Rapid | Moderate | Well-characterized with favorable kinetics for quantification.[2][3] |
| (S)-[¹⁸F]Fluspidine | 2.3 | High | - | High and fast | Rapid | Moderate | Enantiomer of [¹⁸F]Fluspidine with good metabolic stability.[3] |
| (R)-[¹⁸F]Fluspidine | 0.57 | High | - | High and fast | Slow | High | Quasi-irreversible binding, less suitable for equilibrium modeling.[3] |
| [¹⁸F]3 | High Affinity | High | - | High and fast | Slow | High | Similar to [¹⁸F]1 with slow washout kinetics.[1][2] |
| [¹⁸F]4 | High Affinity | High | - | High and fast | Rapid | High | Shows high specific binding and favorable kinetics, a promising candidate.[1][2] |
| [¹⁸F]FBFP | - | High | - | High | Suitable | Higher than (S)-[¹⁸F]fluspidine | A promising newer tracer with high specific binding.[4] |
Note: Quantitative values for some parameters are not consistently reported across all publications and may vary depending on the experimental conditions.
Causality Behind Experimental Choices: Structure-Activity Relationships
The performance of these tracers is intrinsically linked to their chemical structure. The spirocyclic core provides a rigid conformation that is crucial for high-affinity binding to the σ1 receptor. Modifications to the substituent on the piperidine nitrogen and the length and nature of the fluoroalkyl chain have been systematically explored to optimize tracer properties.
For instance, the introduction of a fluoroethyl group in [¹⁸F]Fluspidine ([¹⁸F]2) resulted in a tracer with a favorable balance of high affinity, high selectivity, and rapid kinetics, making it suitable for quantitative PET studies.[3] The comparison between the enantiomers of [¹⁸F]Fluspidine highlights the stereoselectivity of the σ1 receptor, with the (R)-enantiomer exhibiting higher affinity but less favorable, quasi-irreversible binding kinetics compared to the (S)-enantiomer.[3] This underscores the importance of chiral separation and evaluation in tracer development.
The study by Baum et al. (2017) directly compared four analogs ([¹⁸F]1-[¹⁸F]4) in non-human primates and demonstrated that subtle structural modifications can significantly impact in vivo performance.[1][2] Tracers with faster washout kinetics ([¹⁸F]2 and [¹⁸F]4) are generally preferred for quantitative analysis using reversible kinetic models.[1][2]
Experimental Protocols
General Synthesis and Radiolabeling of ¹⁸F-labeled Spirocyclic Piperidine Tracers
The following is a generalized protocol for the synthesis of ¹⁸F-labeled spirocyclic piperidine tracers via nucleophilic substitution. Specific reaction conditions (temperature, time, solvent) may need to be optimized for each specific tracer.
Caption: Automated radiosynthesis workflow for ¹⁸F-labeled spirocyclic PET tracers.
Methodology:
-
[¹⁸F]Fluoride Production and Activation:
-
Aqueous [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
The [¹⁸F]fluoride is trapped on an anion exchange cartridge.
-
It is then eluted with a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.
-
The solvent is removed by azeotropic distillation to yield activated, "naked" [¹⁸F]fluoride.
-
-
Radiolabeling Reaction:
-
The corresponding tosylate precursor of the desired tracer is dissolved in an anhydrous solvent (e.g., acetonitrile or DMSO).
-
The activated [¹⁸F]fluoride is added to the precursor solution.
-
The reaction mixture is heated for a specific duration and at a specific temperature (e.g., 15 minutes at 85°C for [¹⁸F]Fluspidine).[5]
-
-
Purification:
-
The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC).
-
The collected fraction containing the radiolabeled product is then passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove the HPLC solvent.
-
The final product is eluted from the SPE cartridge with ethanol and diluted with sterile saline.
-
-
Quality Control:
-
The radiochemical purity of the final product is determined by analytical HPLC.
-
The specific activity is calculated based on the amount of radioactivity and the mass of the compound.
-
In Vitro Sigma-1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the synthesized compounds for the σ1 receptor.
Caption: Workflow for in vitro σ1 receptor competitive binding assay.
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from a tissue source rich in σ1 receptors, such as guinea pig brain.
-
Assay Setup: In a multi-well plate, combine the membrane homogenate, a fixed concentration of a selective σ1 radioligand (e.g., -pentazocine), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 37°C) for a set period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo PET Imaging in Non-Human Primates
This protocol outlines a typical PET imaging study in a non-human primate to evaluate the in vivo performance of a novel σ1 receptor tracer.
Caption: Workflow for in vivo PET imaging in non-human primates.
Methodology:
-
Animal Preparation: Anesthetize the non-human primate and place intravenous catheters for tracer injection and arterial catheters for blood sampling. Position the animal in the PET scanner.
-
PET Scan:
-
Perform a transmission scan for attenuation correction.
-
Administer the radiotracer as an intravenous bolus.
-
Acquire a dynamic emission scan for a duration of, for example, 90-120 minutes.
-
-
Arterial Blood Sampling: Collect serial arterial blood samples throughout the scan to measure the concentration of the radiotracer in the plasma.
-
Metabolite Analysis: Analyze the plasma samples using HPLC to determine the fraction of the parent radiotracer versus its radiometabolites over time. This is used to generate a metabolite-corrected arterial input function.
-
Image Analysis:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) on the images corresponding to different brain structures.
-
Generate time-activity curves (TACs) for each ROI.
-
-
Kinetic Modeling: Apply pharmacokinetic models (e.g., one-tissue or two-tissue compartment models) to the TACs and the arterial input function to estimate parameters such as the volume of distribution (VT).
-
Blocking Studies: To confirm specificity, perform a separate scan where a selective σ1 receptor ligand (e.g., SA4503) is administered prior to the radiotracer. A significant reduction in tracer binding indicates specific binding to the σ1 receptor.
-
Calculation of Binding Potential: The non-displaceable binding potential (BPND) can be calculated to provide a measure of the density of available receptors.
Future Perspectives
While the this compound scaffold has been predominantly utilized for the development of σ1 receptor PET tracers, its rigid and versatile structure holds potential for the design of ligands for other central nervous system targets. Future research could explore modifications of this scaffold to develop selective tracers for other receptors, such as dopamine or serotonin receptors, by altering the substituents on the piperidine nitrogen and the aromatic ring. The insights gained from the structure-activity relationships of the σ1 receptor ligands will be invaluable in guiding these future drug discovery and development efforts.
Conclusion
The PET tracers derived from the this compound scaffold represent a significant advancement in the in vivo imaging of the σ1 receptor. Tracers such as [¹⁸F]Fluspidine and the series evaluated by Baum et al. have demonstrated the potential of this chemical class.[1][2][3] The choice of the optimal tracer will depend on the specific research question, with considerations for the desired kinetic properties and the quantitative analysis methods to be employed. This guide provides the necessary comparative data and experimental context to empower researchers to make informed decisions in the selection and application of these powerful molecular imaging tools.
References
-
Baum, E., Cai, Z., Bois, F., Holden, D., Lin, S., Lara-Jaime, T., … & Tu, Z. (2017). PET Imaging Evaluation of Four Novel Sigma-1 Radiotracers in Nonhuman Primates. Journal of Nuclear Medicine, 58(6), 982-988. [Link]
-
Baum, E., Cai, Z., Bois, F., Holden, D., Lin, S., Lara-Jaime, T., … & Tu, Z. (2017). PET Imaging Evaluation of Four Novel Sigma-1 Radiotracers in Nonhuman Primates. Journal of Nuclear Medicine, 58(Supplement 1), 136. [Link]
-
Thiophene bioisosteres of spirocyclic sigma receptor ligands. 1. N-substituted spiro[piperidine-4,4'-thieno[3,2-c]pyrans]. Journal of Medicinal Chemistry, 51(22), 7266-7276. [Link]
-
Spirocyclic piperidines 1-6 with high r 1 receptor affinity. ResearchGate. [Link]
-
Wang, C., Li, Y., Zhang, Y., Li, G., Jia, H., & Liu, B. (2020). Positron Emission Tomography Imaging Evaluation of a Novel 18F-Labeled Sigma-1 Receptor Radioligand in Cynomolgus Monkeys. ACS Chemical Neuroscience, 11(11), 1673–1681. [Link]
-
Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. University of Bari Aldo Moro. [Link]
-
Li, Y., Wang, X., Zhang, J., Deuther-Conrad, W., Xie, F., Zhang, X., ... & Jia, H. (2013). Synthesis and evaluation of novel (18) F-labeled spirocyclic piperidine derivatives as σ1 receptor ligands for positron emission tomography imaging. Journal of medicinal chemistry, 56(9), 3478-3491. [Link]
-
Tournier, N., Goutal, S., Auvity, S., Traoré, M., Mothes, C., Di-Guglielmo, M., ... & Caillé, F. (2020). Evaluation of 18F-IAM6067 as a sigma-1 receptor PET tracer for neurodegeneration in vivo in rodents and in human tissue. Theranostics, 10(17), 7938. [Link]
-
Synthesis and evaluation of 18F-labeled spirocyclic piperidine derivative as a promising σ1 receptor imaging agent. ResearchGate. [Link]
-
Zampieri, D., Mamolo, M. G., Laurini, E., Zanette, C., Florio, C., & Pricl, S. (2015). Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. European journal of medicinal chemistry, 93, 39-49. [Link]
-
Fischer, S., Wünsch, B. (2024). [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Pharmaceuticals, 17(2), 185. [Link]
-
Brust, P., Deuther-Conrad, W., Fischer, S., Schepmann, D., Wünsch, B., & Steinbach, J. (2024). [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Pharmaceuticals, 17(2), 185. [Link]
-
Basile, L., Chero, G., Gado, F., Barletta, M., Bottegoni, G., Rossi, D., ... & Cavalli, A. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Frontiers in Chemistry, 11, 1221430. [Link]
-
Maisonial, A., Hugenberg, V., Schepmann, D., Wünsch, B., & Brust, P. (2011). A ¹⁸F‐labeled Fluorobutyl‐Substituted Spirocyclic Piperidine Derivative as a Selective Radioligand for PET Imaging of sigma₁ Receptors. ChemMedChem, 6(8), 1433-1440. [Link]
-
Rowland, D. J., Shoghi, K. I., Luedtke, R. R., & Tu, Z. (2020). In vivo Characterization of Four 18 F-Labeled S1PR1 Tracers for Neuroinflammation. Molecular Imaging and Biology, 22(6), 1533-1543. [Link]
-
Mach, R. H., Luedtke, R. R., Unwalla, R. J., Chumpradit, S., Mwitanti, A., & Wu, L. (2012). Positron emission tomography imaging of dopamine D2 receptors using a highly selective radiolabeled D2 receptor partial agonist. Synapse, 66(10), 851-861. [Link]
-
Slifstein, M., van de Giessen, E., Van Snellenberg, J., Thompson, J. L., Narendran, R., Gil, R., ... & Abi-Dargham, A. (2017). PET imaging of dopamine-D2 receptor internalization in schizophrenia. Molecular psychiatry, 22(5), 756-762. [Link]
-
Fischer, S., Wünsch, B., & Brust, P. (2014). Automation of the radiosynthesis and purification procedures for [18F] Fluspidine preparation, a new radiotracer for clinical investigations in PET imaging of σ (1) receptors in brain. Applied radiation and isotopes, 92, 122-128. [Link]
-
Synthesis, functional and binding profile of (R)-apomorphine based homobivalent ligands targeting the dopamine D2 receptor. MedChemComm, 7(1), 133-139. [Link]
-
Li, J., Zhang, Y., Wang, Y., Zhang, Y., & Zhang, A. (2022). Synthesis of Bitopic Ligands as Potent Dopamine D2 Receptor Agonists. ChemMedChem, 17(4), e202100681. [Link]
-
Synthesis of 18 F-labelled PET tracers by nucleophilic copper-mediated radiofluorination. Zenodo. [Link]
-
Development of a Dual Tracer PET Method for Imaging Dopaminergic Neuromodulation. Office of Scientific and Technical Information. [Link]
-
Elsinga, P. H., Hatano, K., & Ishiwata, K. (2006). PET tracers for imaging of the dopaminergic system. Current medicinal chemistry, 13(18), 2139-2153. [Link]
-
Jia, H., Wang, C., Li, Y., Zhang, Y., Li, G., & Liu, B. (2014). Synthesis and Evaluation of a 18F-labeled Spirocyclic Piperidine Derivative as Promising σ1 Receptor Imaging Agent. Bioorganic & medicinal chemistry, 22(19), 5270-5278. [Link]
-
PET Imaging of Sigma1 Receptors. Radiology Key. [Link]
-
Sigma-1 targeted PET tracers. Washington University Office of Technology Management. [Link]
-
Li, Y., Wang, X., Zhang, J., Deuther-Conrad, W., Xie, F., Zhang, X., ... & Jia, H. (2013). Synthesis and evaluation of novel (18) F-labeled spirocyclic piperidine derivatives as σ1 receptor ligands for positron emission tomography imaging. Journal of medicinal chemistry, 56(9), 3478-3491. [Link]
-
EANM procedure guidelines for brain neurotransmission SPECT/PET using dopamine D2 receptor ligands, version 2. PubMed. [Link]
-
Slifstein, M., van de Giessen, E., Van Snellenberg, J., Thompson, J. L., Narendran, R., Gil, R., ... & Abi-Dargham, A. (2017). PET imaging of dopamine-D2 receptor internalization in schizophrenia. Molecular psychiatry, 22(5), 756-762. [Link]
-
Gündel, D., Schoknecht, K., Schepmann, D., Wünsch, B., & Brust, P. (2019). In vitro and in vivo Human Metabolism of (S)-[18F] Fluspidine-A Radioligand for Imaging σ1 Receptors With Positron Emission Tomography (PET). Frontiers in pharmacology, 10, 534. [Link]
-
Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. MDPI. [Link]
-
A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. National Center for Biotechnology Information. [Link]
-
PET Tracers for Imaging of the Dopaminergic System. ResearchGate. [Link]
-
Tu, Z., Li, S., Cui, J., Plattner, J. J., & Perlmutter, J. S. (2015). (18) F-Labeled 1, 4-Dioxa-8-azaspiro [4.5] decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of medicinal chemistry, 58(14), 5395-5407. [Link]
-
Fully automated peptide radiolabeling from [18F]fluoride. National Center for Biotechnology Information. [Link]
-
Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. National Center for Biotechnology Information. [Link]
-
Isotopic Radiolabeling of Crizotinib with Fluorine-18 for In Vivo Pet Imaging. National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Positron Emission Tomography Imaging Evaluation of a Novel 18F-Labeled Sigma-1 Receptor Radioligand in Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Automation of the radiosynthesis and purification procedures for [18F]Fluspidine preparation, a new radiotracer for clinical investigations in PET imaging of σ(1) receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Ensuring Reproducibility for (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol Derivatives and Analogs
Introduction: The Challenge of Novel Spirocyclic Ligands
The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, frequently associated with high-affinity ligands for central nervous system (CNS) targets, most notably sigma (σ) receptors. Derivatives such as (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol represent a promising, yet challenging, frontier in drug discovery. Their complex stereochemistry and potential for multiple receptor interactions demand the highest standards of experimental rigor.
This guide provides a framework for ensuring the reproducibility of biological data generated for this class of compounds. We move beyond simple protocol recitation to dissect the causality behind experimental design, creating a self-validating workflow from initial synthesis to final biological characterization. Our focus is to empower researchers to generate robust, reliable, and ultimately translatable data.
Part 1: The First Pillar of Reproducibility—Chemical Integrity
Biological reproducibility begins with chemical certainty. The synthetic route to azaspiro[4.5]decane derivatives can introduce variability that cascades through all subsequent experiments. The purity and structural verification of the test compound are non-negotiable prerequisites for any biological assay.
Comparative Analysis of Synthetic Routes
The choice of synthesis can significantly impact the impurity profile of the final compound. For instance, the widely used multicomponent reaction involving 1-benzyl-4-piperidone, a suitable amine, and an isocyanide can yield a variety of side products that may be difficult to separate from the desired spirocyclic methanol derivative. An alternative, the intramolecular cyclization of a suitably substituted piperidine precursor, may offer a cleaner route with fewer challenging purification steps.
| Parameter | Multicomponent Reaction | Intramolecular Cyclization | Significance for Reproducibility |
| Typical Yield | Moderate to High | Variable, often lower | Higher yields can sometimes mask underlying purity issues if not carefully analyzed. |
| Key Impurities | Unreacted starting materials, diastereomeric side-products | Incomplete cyclization products, starting piperidine | Co-eluting impurities can confound biological results, as they may possess their own pharmacology. |
| Purification | Often requires extensive chromatography (e.g., multiple columns, chiral separation) | May be simplified, sometimes achievable with recrystallization | The complexity of purification is a direct risk factor for batch-to-batch variability. |
| Stereocontrol | Often poor, leading to racemic or diastereomeric mixtures | Can be designed for better stereochemical control | Lack of stereocontrol necessitates robust chiral separation and testing of individual enantiomers. |
Recommendation: Regardless of the synthetic route, each batch of this compound or its analogs must undergo rigorous analytical validation.
Essential Quality Control Workflow
The following workflow establishes the identity, purity, and stability of the compound before it enters any biological screen. This is a self-validating system where each step confirms the last.
Caption: Mandatory QC workflow for ensuring chemical integrity prior to biological testing.
Part 2: Designing Reproducible Biological Assays—A Focus on Sigma Receptors
Given that the azaspiro[4.5]decane scaffold is a well-established pharmacophore for sigma-1 (σ1R) and sigma-2 (σ2R) receptors, our discussion will center on assays for these targets. The principles described are broadly applicable to other potential targets.
The Foundation: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining a compound's affinity (Ki) for a target receptor. However, their reproducibility hinges on meticulous protocol standardization.
Comparative Analysis of Binding Assay Parameters:
| Parameter | Sub-optimal Choice | Optimized Choice for Reproducibility | Causality & Rationale |
| Radioligand | High concentration (>5x Kd) | Low concentration (≤ Kd) | Using a high concentration linearizes the competition curve, making it insensitive to subtle affinity differences and prone to error. A concentration at or below the Kd ensures a robust competition curve. |
| Incubation Time | Arbitrary (e.g., 60 min) | Empirically determined (Time to equilibrium) | The assay must reach equilibrium for the law of mass action, upon which affinity calculations are based, to hold true. This must be determined experimentally for each receptor/radioligand pair. |
| Buffer Composition | Varies between experiments | Standardized (e.g., 50 mM Tris-HCl, pH 7.4) | pH, ionic strength, and divalent cations can alter receptor conformation and ligand binding. Consistency is paramount. |
| Non-specific Binding | Defined with a structurally unrelated compound | Defined with a high concentration (1000x Ki) of a standard, unlabeled ligand (e.g., Haloperidol for σR) | The competing compound used to define non-specific binding must be known to fully saturate the target receptor to accurately displace all specific binding of the radioligand. |
Step-by-Step Protocol: σ1 Receptor Radioligand Binding Assay
This protocol is designed as a self-validating system to determine the binding affinity of this compound.
-
Source Material: Use a stable, well-characterized source of σ1 receptors, such as membranes prepared from CHO cells stably expressing human σ1R or guinea pig brain homogenates. Rationale: A consistent receptor source minimizes variability in receptor density and conformation between experiments.
-
Assay Buffer Preparation: Prepare a bulk volume of 50 mM Tris-HCl, pH 7.4 buffer. Validate pH at room temperature. Rationale: Eliminates batch-to-batch variation in buffer composition.
-
Radioligand Preparation: Dilute the radioligand, e.g., -pentazocine, in assay buffer to a final concentration of ~0.8 nM (~Kd). Rationale: Ensures sensitivity and adherence to binding principles as described in the table above.
-
Compound Dilution Series: Prepare a serial dilution of the test compound (e.g., 10 mM to 0.1 nM) in DMSO, followed by a final dilution into the assay buffer. Ensure the final DMSO concentration is consistent across all tubes and does not exceed 0.5%. Rationale: High DMSO concentrations can disrupt membrane integrity and protein structure.
-
Assay Plate Setup: In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) OR 50 µL of 10 µM Haloperidol (for non-specific binding) OR 50 µL of test compound dilution.
-
50 µL of diluted radioligand.
-
100 µL of receptor membrane preparation (protein concentration ~100-200 µ g/well ).
-
-
Incubation: Incubate the plate at 37°C for 150 minutes with gentle agitation. Rationale: This time should be empirically determined by a time-course experiment to ensure equilibrium is reached.
-
Termination & Harvesting: Rapidly terminate the binding reaction by vacuum filtration onto GF/B filtermats pre-soaked in 0.5% polyethyleneimine (PEI). Wash 3 times with ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4). Rationale: Rapid filtration separates bound from free radioligand effectively. PEI reduces non-specific binding of the positively charged radioligand to the negatively charged filter.
-
Data Acquisition & Analysis: Measure filter-bound radioactivity using a liquid scintillation counter. Convert counts per minute (CPM) to disintegrations per minute (DPM). Analyze the data using a non-linear regression fit to a one-site competition model (e.g., in GraphPad Prism) to determine the IC50. Convert IC50 to Ki using the Cheng-Prusoff equation.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol
This guide provides essential safety and logistical information for the proper disposal of (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol (CAS No. 64996-15-2). As a research chemical, the paramount consideration is to manage its disposal in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. This document synthesizes established principles of chemical waste management and provides a procedural framework for researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound with detailed disposal instructions was not available at the time of writing. The following procedures are based on general best practices for the disposal of research-grade organic chemicals and an analysis of its chemical structure, which contains a benzyl group, a tertiary amine, and a primary alcohol. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all federal, state, and local regulations.[1][2][3][4]
Part 1: Hazard Assessment and Waste Characterization
Before initiating any disposal procedures, a thorough hazard assessment is crucial. Based on the structure of this compound, it should be handled as a potentially hazardous substance. An SDS for a structurally analogous compound suggests potential hazards including oral toxicity, skin and eye irritation, and respiratory tract irritation.[5] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE).
Key Chemical Information:
| Property | Value | Source |
| CAS Number | 64996-15-2 | [6][7][8] |
| Molecular Formula | C15H21NO3 | [6][8] |
| Molecular Weight | 263.33 g/mol | [8] |
| Purity | Typically ≥95% for research use | [8][9] |
Waste Classification:
This compound must be classified as a hazardous chemical waste.[2][10][11] It should not be disposed of down the drain or in regular trash.[10][12] The primary reasons for this classification are:
-
Potential Toxicity: As with many novel organic compounds, the full toxicological profile is often unknown.
-
Organic Solvent Content: If dissolved in a solvent for experimental use, the solvent itself is likely a regulated hazardous waste.
-
Environmental Persistence: The environmental fate of this compound is not well-documented, and release into the sewer system should be avoided.[5]
Part 2: Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Safety Goggles: To protect eyes from potential splashes.[12]
-
Lab Coat: To protect skin and clothing.[12]
-
Nitrile Gloves: To prevent skin contact.[12]
-
Closed-toe Shoes: To protect feet from spills.[12]
All handling of the solid compound or its solutions should be performed in a properly functioning chemical fume hood to prevent inhalation of any dust or vapors.[12][13]
Step 2: Waste Collection
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container.[3][14]
-
The container must be made of a material compatible with the chemical waste. For this compound and its likely organic solvent solutions, a high-density polyethylene (HDPE) or glass container is appropriate.[14] Avoid using metal containers for any chemical waste unless specifically approved.[3]
-
Ensure the container has a secure, leak-proof screw cap.[14]
-
-
Segregate Waste Streams:
-
Solid Waste: Collect any unreacted solid this compound in its original container if possible, or a clearly labeled container for solid chemical waste.
-
Liquid Waste: Collect all solutions containing the compound in a designated liquid waste container. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.[10] It is best practice to segregate halogenated and non-halogenated solvent waste.[12]
-
Contaminated Materials: Any materials contaminated with the compound, such as pipette tips, gloves, and absorbent paper, should be collected in a separate, clearly labeled container or bag for solid hazardous waste.[11]
-
-
Rinsate Collection: When rinsing glassware that contained the compound, the first rinse should be collected as hazardous waste.[10] Subsequent rinses may be permissible for drain disposal depending on institutional policies, but it is always safest to collect all rinsates as hazardous waste.
Step 3: Waste Labeling
Proper labeling is a critical component of safe waste management.[2][15] Your institution's EHS department will provide specific hazardous waste labels. The label must include:
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.[14]
Step 4: Waste Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[2][14][15]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[10][14]
-
Keep Containers Closed: Waste containers must be kept securely capped at all times, except when adding waste.[2][10][14]
-
Segregation: Store the waste away from incompatible chemicals. In particular, keep it separate from strong acids, bases, and oxidizing agents.[14]
Step 5: Disposal Request
Once the waste container is full (do not overfill; leave at least one inch of headspace), or if you are discontinuing work with the compound, contact your institution's EHS department to schedule a waste pickup.[2][10][14] Do not attempt to dispose of the chemical waste through any other means.
Part 3: Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill: For a small spill, use a chemical spill kit to absorb the material. Place the absorbent material in a sealed bag or container, label it as hazardous waste, and dispose of it according to the procedures above. For a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.[10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[5]
-
Inhalation: Move the affected person to fresh air.[5]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water.[16]
In all cases of exposure, seek immediate medical attention and provide the medical personnel with the name of the chemical.[5]
Part 4: Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the disposal of this compound.
Caption: High-level workflow for the disposal of laboratory chemical waste.
Caption: Decision tree for the disposal of empty chemical containers.[1]
References
-
Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
-
Hazardous Waste Disposal Guide - Research Safety. Northwestern University. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
-
Safety Data Sheet: 2-Benzyl-2-azaspiro[3.5]nonan-7-one. Angene Chemical. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Safe Handling & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]
-
Safety Data Sheet: Methanol. Carl ROTH. [Link]
-
Safety Data Sheet: Methanol. Chemos GmbH&Co.KG. [Link]
-
Safe handling of hazardous drugs. PubMed Central. [Link]
Sources
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. epa.gov [epa.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. (8-BENZYL-1,4-DIOXA-8-AZA-SPIRO(4.5)DEC-6-YL)-METHANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. 64996-15-2|(8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol|BLD Pharm [bldpharm.com]
- 8. CAS 64996-15-2 | (8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol - Synblock [synblock.com]
- 9. calpaclab.com [calpaclab.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. scienceready.com.au [scienceready.com.au]
- 13. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. combi-blocks.com [combi-blocks.com]
A Comprehensive Safety and Handling Guide for (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol
This guide provides essential safety protocols and handling procedures for (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol (CAS No. 64996-15-2). As a novel or rare chemical, comprehensive toxicological data is not publicly available. Therefore, this document is grounded in the principle of prudent practice, treating the substance as potentially hazardous. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Pre-Handling Risk Assessment: A Foundational Step
Given the limited safety information for this specific compound, a thorough risk assessment is the cornerstone of safe handling. This compound is a complex organic molecule containing a methanol group, suggesting potential toxicity. The precautionary principle dictates that it should be handled with the same level of care as substances with known significant hazards until more data becomes available.
Key Chemical Identifiers:
| Identifier | Value | Source |
| Chemical Name | This compound | [1][2][3] |
| CAS Number | 64996-15-2 | [1][2][3] |
| Molecular Formula | C15H21NO3 | [1][4] |
| Molecular Weight | 263.33 g/mol | [1] |
Note: Some sources may incorrectly list the molecular formula as C17H23NO3, which corresponds to Atropine, a different and toxic compound.[5][6][7][8][9]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The selection of appropriate PPE should be based on a conservative assessment of potential hazards.
Hand Protection
Standard laboratory gloves may not provide sufficient protection against all chemicals. For this compound, where specific glove compatibility data is unavailable, double gloving with nitrile gloves is a recommended minimum. For prolonged handling or in case of a spill, heavier-duty gloves such as butyl rubber should be considered. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them.
Eye and Face Protection
Chemical splash goggles are mandatory whenever handling the compound. A face shield should also be worn, especially when there is a risk of splashing or when handling larger quantities.
Body Protection
A flame-resistant lab coat should be worn and kept fully buttoned. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised. Do not wear shorts or open-toed shoes in the laboratory.
Respiratory Protection
Given the unknown inhalation toxicity, all handling of powdered or solid forms of this compound that could generate dust, or solutions that could produce aerosols, must be conducted within a certified chemical fume hood. If there is a potential for exposure outside of a fume hood, a properly fitted respirator with an appropriate organic vapor cartridge is necessary.
Safe Handling and Operational Workflow
A systematic workflow is critical to minimize the risk of exposure and contamination. The following diagram outlines the essential steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Storage and Disposal Plan
Proper storage and disposal are crucial to prevent accidental exposure and environmental contamination.
Storage
Store this compound in a tightly sealed, clearly labeled container. The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents. Some suppliers recommend cold-chain transportation, suggesting that refrigerated storage may be appropriate to maintain stability.[2]
Disposal
All waste containing this compound, including empty containers, contaminated gloves, and other disposable materials, must be treated as hazardous waste. Dispose of this waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
For spills, evacuate the immediate area and alert your supervisor and EHS department. If the spill is small and you are trained to do so, use an appropriate absorbent material and decontaminate the area. For larger spills, await the arrival of trained emergency response personnel.
References
-
Npc209773 | C17H23NO3. PubChem. [Link]
-
This compound, 96% Purity, C15H21NO3, 10 grams. A1Biochem. [Link]
-
This compound. PubChemLite. [Link]
-
Safety Data Sheet: Methanol. Chemos GmbH & Co.KG. [Link]
Sources
- 1. CAS 64996-15-2 | (8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol - Synblock [synblock.com]
- 2. 64996-15-2|(8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-6-yl)methanol|BLD Pharm [bldpharm.com]
- 3. (8-BENZYL-1,4-DIOXA-8-AZA-SPIRO(4.5)DEC-6-YL)-METHANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. PubChemLite - this compound (C15H21NO3) [pubchemlite.lcsb.uni.lu]
- 5. guidechem.com [guidechem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Npc209773 | C17H23NO3 | CID 174174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. Atropine | 51-55-8 [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
